N-acetyl Lenalidomide
Descripción
Propiedades
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-8(19)16-11-4-2-3-9-10(11)7-18(15(9)22)12-5-6-13(20)17-14(12)21/h2-4,12H,5-7H2,1H3,(H,16,19)(H,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJSAVPLRWRWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421593-80-7 | |
| Record name | N-Acetyl-lenalidomide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ACETYL-LENALIDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJV98AX5KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-acetyl Lenalidomide: A Technical Overview of its Inferred Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
Executive Summary
N-acetyl Lenalidomide (B1683929) is a known metabolite of the clinically pivotal immunomodulatory drug, Lenalidomide. While the biological activity of Lenalidomide is extensively documented, specific, peer-reviewed data on the independent activity of N-acetyl Lenalidomide is sparse in publicly available scientific literature. This technical guide provides a comprehensive overview of the well-established biological activity of Lenalidomide as a proxy to infer the potential, albeit likely attenuated, activity of this compound. The core mechanism of action for this class of compounds involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific protein substrates. This guide summarizes the key mechanistic pathways, presents available quantitative data for Lenalidomide, and provides illustrative experimental workflows and signaling diagrams to inform research and development efforts.
Introduction
Lenalidomide is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] It is a cornerstone therapy for multiple myeloma and other hematological malignancies.[2][3] In human plasma, Lenalidomide undergoes limited metabolism, with N-acetyl-lenalidomide and 5-hydroxy-lenalidomide being identified as metabolites, each constituting less than 5% of the parent drug levels in circulation.[1][4] While the focus of extensive research has been on the parent compound, understanding the biological profile of its metabolites is crucial for a complete picture of its in vivo pharmacology.
One commercial supplier suggests that this compound modulates the activity of the cereblon protein, leading to the degradation of the transcription factors Ikaros and Aiolos, and also functions as an inhibitor of TNF-α and a modulator of IL-1 and IL-10.[5] However, a thorough review of peer-reviewed literature does not yield specific quantitative data (e.g., IC50, Ki) or detailed experimental validation of these claims. Therefore, this document will focus on the established biological activity of Lenalidomide to provide a foundational understanding that can be cautiously extrapolated to this compound.
Mechanism of Action: Modulation of the CRL4-CRBN E3 Ubiquitin Ligase
The primary molecular target of Lenalidomide is the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[2][6] Lenalidomide binds to a specific pocket in CRBN, altering its substrate specificity.[7] This binding event induces the recruitment of "neosubstrates" to the CRL4-CRBN complex, leading to their polyubiquitination and subsequent degradation by the proteasome.[8][9][10]
Key Neosubstrates and Downstream Consequences:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of multiple myeloma cells.[8][9][10] Their degradation leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and the oncogene c-Myc, resulting in direct anti-proliferative and pro-apoptotic effects on myeloma cells.[9]
-
Casein Kinase 1α (CK1α): Degradation of this protein is particularly relevant in the context of myelodysplastic syndromes (MDS) with a deletion on chromosome 5q, where haploinsufficiency for the CSNK1A1 gene renders cells more sensitive to its further reduction.[2]
The multifaceted effects of Lenalidomide, including its direct anti-tumor, immunomodulatory, and anti-angiogenic properties, are all downstream consequences of the degradation of these key protein targets.[4][11][12]
Quantitative Biological Activity of Lenalidomide
Due to the absence of specific quantitative data for this compound, this section presents data for Lenalidomide to serve as a benchmark.
Table 1: In Vitro Anti-proliferative Activity of Lenalidomide in Human Myeloma Cell Lines (HMCLs)
| Cell Line | IC50 (µM) |
| MM.1S | 0.05[13] |
| Mino | 2.3[13] |
| RPMI-8226 | 5.5[13] |
| OPM-2 | 12[14] |
| RPMI-8226 | 80[14] |
| Sensitive HMCLs (Range) | 0.15 - 7[15] |
| Resistant HMCLs | >10[15] |
Table 2: Binding Affinity and Degradation Activity of Lenalidomide
| Assay | Parameter | Value | Cell Line/System |
| CRBN Binding (in U266 extracts) | IC50 | ~1-2 µM[16][17] | U266 |
| IKZF1 Degradation | EC50 | 67 nM[18] | DF15 cells |
Experimental Protocols (Illustrative for Lenalidomide)
The following are generalized protocols for key assays used to characterize the biological activity of Lenalidomide. These can be adapted for the study of this compound.
Cell Proliferation Assay (MTT/CellTiter-Glo®)
-
Cell Plating: Seed multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) in 96-well plates at a density of 1-5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Compound Treatment: Add serial dilutions of the test compound (Lenalidomide or this compound) to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for IKZF1/IKZF3 Degradation
-
Cell Treatment: Plate multiple myeloma cells and treat with the test compound at various concentrations and time points (e.g., 0.1, 1, 10 µM for 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the extent of protein degradation relative to the loading control.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key molecular interactions and experimental processes central to understanding the biological activity of this class of compounds.
Caption: Lenalidomide binds to CRBN, inducing degradation of IKZF1/3 and downstream effects.
Caption: Workflow for Western blot analysis of IKZF1/3 degradation.
Conclusion and Future Directions
This compound is a metabolite of Lenalidomide, and while it is presumed to share a similar mechanism of action centered on the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, there is a notable lack of specific biological activity data in the public domain. The information provided herein on Lenalidomide serves as a robust framework for designing and interpreting studies on this compound.
Future research should focus on:
-
Direct Comparative Studies: Quantitative head-to-head comparisons of this compound and Lenalidomide in Cereblon binding, IKZF1/3 degradation, and anti-proliferative assays are essential to determine its relative potency.
-
Metabolic Stability and Interconversion: Understanding the stability of this compound and whether it can be metabolized back to Lenalidomide in vitro or in vivo.
-
Comprehensive Profiling: Characterizing its effects on cytokine production, T-cell and NK-cell function, and angiogenesis to build a complete biological profile.
Such studies will be critical in determining whether this compound is a pharmacologically active metabolite or a minor, inactive byproduct of Lenalidomide metabolism.
References
- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | 1421593-80-7 | Benchchem [benchchem.com]
- 6. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 9. labs.dana-farber.org [labs.dana-farber.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. nbinno.com [nbinno.com]
- 12. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of the thioether-containing lenalidomide analogs with anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased In vivo Efficacy of Lenalidomide and Thalidomide by Addition of Ethacrynic Acid | In Vivo [iv.iiarjournals.org]
- 15. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to the Synthesis and Characterization of N-acetyl Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-acetyl Lenalidomide, a significant metabolite and impurity of the immunomodulatory drug Lenalidomide. This document details experimental protocols, summarizes key analytical data, and illustrates relevant chemical and biological pathways.
Introduction
This compound, chemically known as N-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]acetamide, is the N-acetylated derivative of Lenalidomide.[1] It is recognized as a metabolite formed in plasma and urine and is also considered a synthetic impurity of Lenalidomide.[2][3][4] Understanding the synthesis and properties of this compound is crucial for researchers in drug metabolism, process chemistry, and quality control within the pharmaceutical industry. Its mechanism of action is believed to be similar to that of Lenalidomide, involving the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3]
Synthesis of this compound
The primary route for the synthesis of this compound is through the acetylation of the 4-amino group of Lenalidomide. A common acetylating agent for this transformation is acetic anhydride (B1165640).
Experimental Protocol: Synthesis via Acetylation
This protocol describes a general method for the N-acetylation of Lenalidomide.
Materials:
-
Lenalidomide
-
Acetic Anhydride
-
Pyridine (B92270) or another suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (or other suitable eluents)
Procedure:
-
Dissolution: Dissolve Lenalidomide in a suitable aprotic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine, to the solution. This will act as a catalyst and scavenger for the acetic acid byproduct.
-
Acetylation: Cool the mixture in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude this compound by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield the pure product.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key analytical data.
Summary of Physicochemical and Spectroscopic Data
| Property | Value |
| Chemical Name | N-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]acetamide |
| Molecular Formula | C₁₅H₁₅N₃O₄ |
| Molecular Weight | 301.30 g/mol |
| CAS Number | 1421593-80-7 |
| Appearance | Solid |
| Solubility | Soluble in Ethanol |
| UV λmax | 219 nm |
| ¹H NMR (DMSO-d₆) | Aromatic protons expected in the range of δ 7.16–7.69 ppm. |
| ¹³C NMR (DMSO-d₆) | Carbonyl signals from the piperidinyl dioxo group are anticipated around δ 168–170 ppm. |
| Mass Spectrometry (MS) | Expected molecular ion peak at m/z 302 [M+H]⁺. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound purity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).[9]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the same solvent as the standard to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Record the chromatograms and determine the retention time and peak area of this compound. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Mechanism of Action: The Cereblon Signaling Pathway
This compound is expected to share the same mechanism of action as its parent compound, Lenalidomide, by targeting the Cereblon (CRBN) protein. CRBN is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN).[3][10] By binding to CRBN, Lenalidomide and its analogues modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] The degradation of these proteins is central to the anti-myeloma and immunomodulatory effects of Lenalidomide.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and analysis. Further investigation into the specific biological activities and potential pharmacological differences between this compound and its parent compound is an area ripe for future research.
References
- 1. This compound | C15H15N3O4 | CID 121439757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1421593-80-7 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clearsynth.com [clearsynth.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ijpar.com [ijpar.com]
- 8. ijarmps.org [ijarmps.org]
- 9. abap.co.in [abap.co.in]
- 10. researchgate.net [researchgate.net]
Unveiling the In Vivo Journey: A Technical Guide to the Pharmacokinetics of N-acetyl Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), a cornerstone in the treatment of multiple myeloma and other hematologic malignancies, undergoes minor metabolism in vivo to form several metabolites, including N-acetyl lenalidomide. Despite the well-characterized pharmacokinetics of the parent compound, a significant data gap exists regarding the in vivo disposition of this compound. This technical guide provides a comprehensive overview of the known information surrounding the pharmacokinetics of this compound, contextualized by the extensive data available for lenalidomide. Crucially, where specific data for the N-acetylated metabolite is absent, this guide proposes detailed experimental protocols and workflows to enable researchers to elucidate its pharmacokinetic profile. This includes methodologies for in vivo animal studies, bioanalytical quantification, and data analysis, thereby providing a foundational framework for future research in this area.
Introduction
Lenalidomide is an immunomodulatory agent with a well-established clinical profile.[1] Its in vivo biotransformation is limited, with the majority of the drug excreted unchanged in the urine.[1][2] However, two primary metabolites have been identified: 5-hydroxy-lenalidomide and N-acetyl-lenalidomide.[1] Both are considered minor metabolites, each constituting less than 5% of the parent drug's levels in circulation and excreta.[1] While these metabolites are not thought to contribute significantly to the therapeutic efficacy of lenalidomide, a thorough understanding of their pharmacokinetic properties is essential for a complete safety and drug-drug interaction profile. This guide focuses specifically on this compound, summarizing the current state of knowledge and providing a practical framework for its further investigation.
Current Knowledge: A Data-Deficient Landscape
Direct in vivo pharmacokinetic data for this compound, including key parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), are not available in the public domain. The existing literature consistently refers to it as a minor metabolite, with its formation being a minor pathway for lenalidomide clearance.
Comparative Pharmacokinetics of Lenalidomide
To provide a relevant context, the pharmacokinetic parameters of the parent drug, lenalidomide, are summarized below. These values can serve as a benchmark for future studies on this compound.
| Parameter | Human (Oral) | Mouse (Oral, 10 mg/kg) | Mouse (IV, 10 mg/kg) |
| Tmax | ~1 hour[1] | Not explicitly stated, but absorption is rapid | Not Applicable |
| t½ | 3-4 hours[1][2] | Not explicitly stated | Not explicitly stated |
| Bioavailability | >90%[1] | 60-75%[3] | Not Applicable |
| Primary Route of Elimination | Renal (as unchanged drug)[1][2] | Renal[3] | Renal[3] |
Proposed Experimental Protocols for In Vivo Pharmacokinetic Characterization of this compound
Given the absence of specific data, the following section outlines detailed experimental protocols to determine the in vivo pharmacokinetic profile of this compound. These protocols are adapted from established methodologies for lenalidomide.
Synthesis and Purification of this compound
A prerequisite for in vivo studies is the availability of pure this compound as a reference standard and for administration. A proposed synthetic route is outlined below.
Caption: Proposed synthesis and purification workflow for this compound.
Animal Model and Husbandry
-
Species: ICR or C57BL/6 mice (8-10 weeks old) are suitable models.[4]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow for at least one week of acclimatization before the start of the experiment.
Drug Formulation and Administration
-
Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose in water. For intravenous administration, a solution in a suitable vehicle like saline or PBS may be prepared.
-
Dose Levels: A range of doses should be investigated to assess dose-linearity. Based on lenalidomide studies, oral doses of 1, 5, and 20 mg/kg and an intravenous dose of 1 mg/kg could be appropriate starting points.
-
Administration:
References
- 1. researchgate.net [researchgate.net]
- 2. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
N-acetyl Lenalidomide Degradation Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl Lenalidomide is a primary metabolite of Lenalidomide, a potent immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies.[1][2] Understanding the degradation pathways of this compound is crucial for comprehending its stability, pharmacokinetic profile, and potential biological activities. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, drawing upon available data for its parent compound, Lenalidomide. It includes detailed experimental protocols for degradation studies and visual representations of relevant signaling pathways.
While extensive research has been conducted on Lenalidomide, specific data on the degradation of this compound is limited in publicly available literature. Therefore, this guide extrapolates potential degradation pathways for this compound based on the known degradation of Lenalidomide, highlighting areas where further research is needed.
Chemical Structure and Properties
This compound is formed through the acetylation of the amino group on the isoindolinone ring of Lenalidomide. This structural modification can influence the molecule's physicochemical properties, including its stability and biological activity.
This compound
-
Molecular Formula: C₁₅H₁₅N₃O₄
-
Molecular Weight: 301.30 g/mol
-
IUPAC Name: N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide
Potential Degradation Pathways
Forced degradation studies on Lenalidomide have revealed its susceptibility to hydrolysis, oxidation, and photolysis.[3][4][5] It is plausible that this compound undergoes similar degradation processes.
Hydrolytic Degradation
Lenalidomide demonstrates significant degradation under alkaline conditions, with minor degradation observed under acidic conditions.[3] The primary sites of hydrolysis are the glutarimide (B196013) and isoindolinone rings.
-
Alkaline Hydrolysis: Opening of the glutarimide ring is a likely primary degradation pathway for this compound under basic conditions, similar to Lenalidomide. This would result in the formation of two isomeric mono-amides. Further hydrolysis could lead to the opening of the isoindolinone ring.
-
Acidic Hydrolysis: Under acidic conditions, the amide bond of the acetyl group and the glutarimide ring may be susceptible to hydrolysis, although likely at a slower rate than under alkaline conditions.
Oxidative Degradation
Lenalidomide is susceptible to oxidative degradation, particularly in the presence of hydrogen peroxide.[4][5] The electron-rich aromatic ring and the nitrogen-containing heterocyclic rings are potential sites for oxidation in this compound. This could lead to the formation of N-oxides, hydroxylated derivatives, or other oxidation products.
Photolytic Degradation
Studies on Lenalidomide have shown it to be relatively stable under photolytic stress.[3][4] However, prolonged exposure to UV or visible light could potentially lead to the formation of photodegradation products. The specific photostability of this compound has not been reported and warrants investigation.
Quantitative Data Summary
Specific quantitative data on the degradation of this compound is not available in the reviewed literature. The following table summarizes the degradation of the parent compound, Lenalidomide, under various stress conditions, which can serve as a predictive reference.
| Stress Condition | Reagent/Condition | Lenalidomide Degradation (%) | Key Degradation Products (Impurities) | Reference |
| Acidic Hydrolysis | 0.5 N HCl, 60°C, 24h | Minor | Impurity C, Unidentified Impurity | [3][4] |
| Alkaline Hydrolysis | 0.5 N NaOH, 60°C, 24h | Significant | Not specified | [3][4] |
| Oxidative Degradation | 10% H₂O₂, 60°C, 24h | Significant | Impurities B, C, D, E | [3][4] |
| Thermal Degradation | 100-105°C | Substantial | Impurities B, C | [3] |
| Photolytic Degradation | UV light, 24h | Minor | Not specified | [4] |
Experimental Protocols
Detailed experimental protocols for conducting forced degradation studies on this compound are provided below. These are based on established methods for Lenalidomide and general guidelines from the International Council for Harmonisation (ICH).[3][4][5]
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Keep the mixture at room temperature or a specified temperature for a defined period. Neutralize the solution with 1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature or a specified temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound powder or its solution to dry heat at a specified temperature (e.g., 80-105°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound in a photostability chamber to a specified light source (e.g., UV and visible light) for a defined duration, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude thermal degradation.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).
HPLC Method for Analysis
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm or 240 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-40°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification of this compound and its degradation products.
Signaling Pathways and Biological Activity
The biological activity of Lenalidomide is primarily mediated through its binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4] The degradation of these transcription factors is a key mechanism for the anti-myeloma and immunomodulatory effects of Lenalidomide.
The effect of N-acetylation on the biological activity of Lenalidomide is not well-characterized. It is hypothesized that the addition of the acetyl group could alter the binding affinity of the molecule to Cereblon, potentially impacting its ability to induce the degradation of IKZF1 and IKZF3. Comparative studies on the binding affinity and in vitro activity of this compound versus Lenalidomide are needed to elucidate its specific role.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the established signaling pathway of Lenalidomide and a proposed experimental workflow for investigating this compound degradation.
Caption: Lenalidomide-induced degradation of IKZF1/IKZF3 via the Cereblon pathway.
References
- 1. labs.dana-farber.org [labs.dana-farber.org]
- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N-acetyl Lenalidomide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Characterization, Analysis, and Biological Significance of a Key Lenalidomide (B1683929) Metabolite and Reference Standard
Introduction
N-acetyl Lenalidomide is a primary metabolite and a critical process-related impurity of Lenalidomide, a potent immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies.[1][2] As a reference standard, this compound is indispensable for the accurate quantification of impurities in Lenalidomide drug substances and formulated products, ensuring their quality, safety, and efficacy.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed analytical methodologies for its characterization and quantification, and an exploration of its known biological context.
This document is intended for researchers, scientists, and drug development professionals involved in the analytical characterization, quality control, and metabolic studies of Lenalidomide.
Physicochemical Properties and Specifications
This compound is chemically designated as N-[2-(2,6-dioxo-3-piperidinyl)-1-oxo-1,3-dihydro-2H-isoindol-4-yl]acetamide. Its fundamental properties are summarized in the table below. A representative Certificate of Analysis for a reference standard is also provided to illustrate typical quality control specifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[2-(2,6-dioxo-3-piperidinyl)-1-oxo-1,3-dihydro-2H-isoindol-4-yl]acetamide | [2] |
| CAS Number | 1421593-80-7 | [2] |
| Molecular Formula | C₁₅H₁₅N₃O₄ | [3] |
| Molecular Weight | 301.30 g/mol | [3] |
| Appearance | Off-white to pale yellow powder | [4] |
| Solubility | Slightly soluble in methanol (B129727) and acetonitrile (B52724) | [4] |
Table 2: Example Certificate of Analysis Specifications
| Test | Specification |
| Appearance | Off-white to pale yellow powder |
| Identification (NMR, HPLC) | Conforms to structure |
| Purity (HPLC) | ≥ 99.0% |
| Water Content | ≤ 4.0% |
| Residue on Ignition | ≤ 0.1% |
| Heavy Metals | ≤ 20 ppm |
| Residual Solvents | Meets USP <467> requirements |
| Total Impurities | ≤ 1.0% |
| Single Impurity | ≤ 0.5% |
Analytical Methodologies
Accurate and precise analytical methods are crucial for the characterization and quantification of this compound as a reference standard and for its monitoring as a metabolite or impurity. This section provides detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the primary technique for assessing the purity of the this compound reference standard and for quantifying it as an impurity in Lenalidomide samples.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unequivocal identification and structural confirmation of the this compound reference standard.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.5 µs
-
Acquisition time: 4.0 s
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound and to provide fragmentation data for structural confirmation.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Utilize the HPLC conditions described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor the transition of the precursor ion (m/z 302.1) to specific product ions for quantification and confirmation.
-
Biological Context and Signaling Pathways
This compound is primarily known as a metabolite of Lenalidomide, formed in human plasma.[1][5] It, along with 5-hydroxy-lenalidomide, constitutes less than 5% of the parent drug levels in circulation.[1][5] Due to its low concentration, the biological activity and specific signaling pathways of this compound have not been extensively studied. The immunomodulatory, anti-angiogenic, and anti-proliferative effects are predominantly attributed to the parent compound, Lenalidomide.
The mechanism of action of Lenalidomide is well-documented and involves the modulation of the E3 ubiquitin ligase complex containing Cereblon (CRBN).[6][7] This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, including the Ikaros family zinc finger proteins IKZF1 and IKZF3.[6][8] The degradation of these transcription factors is a key event in the anti-myeloma activity of Lenalidomide.[6] While it is plausible that this compound may have some interaction with CRBN, its contribution to the overall pharmacological effect of Lenalidomide is considered minimal.
Visualizations
Chemical Structures and Relationship
Caption: Relationship between Lenalidomide and this compound.
Analytical Workflow for Reference Standard Qualification
Caption: Analytical workflow for the qualification of this compound reference standard.
Lenalidomide Signaling Pathway
Caption: Simplified signaling pathway of Lenalidomide's anti-myeloma activity.
Conclusion
This compound is a crucial molecule in the context of Lenalidomide development and manufacturing. As a primary metabolite, its study is important for understanding the pharmacokinetics of the parent drug. As a reference standard, its accurate characterization is fundamental to ensuring the quality and safety of Lenalidomide. This technical guide has provided detailed methodologies for the analysis of this compound and summarized its known properties and biological relevance. While the direct biological activity of this compound remains an area for further investigation, the information presented here serves as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. eurotradesl.com [eurotradesl.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of lenalidomide and its underlying therapeutic effects in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies of N-acetyl Lenalidomide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the in vitro studies relevant to N-acetyl Lenalidomide (B1683929). It is important to note that while N-acetyl Lenalidomide is a known metabolite of Lenalidomide, constituting less than 5% of the parent drug's circulation, there is a significant scarcity of publicly available in vitro research specifically focused on this acetylated form.[1] Consequently, this document primarely summarizes the extensive in vitro data available for the parent compound, Lenalidomide. The information presented herein, including experimental protocols and quantitative data, is intended to serve as a foundational resource for researchers investigating the biological activities of Lenalidomide and its derivatives.
The guide details the multifaceted in vitro effects of Lenalidomide, including its direct anti-proliferative and pro-apoptotic actions on cancer cells, as well as its immunomodulatory functions involving T cells and Natural Killer (NK) cells. Key mechanisms of action, such as the binding to the Cereblon (CRBN) E3 ubiquitin ligase complex and the subsequent degradation of Ikaros (IKZF1) and Aiolos (IKZF3), are discussed. Furthermore, the guide outlines the impact of Lenalidomide on cytokine production and its anti-angiogenic properties.
Detailed experimental methodologies for key in vitro assays are provided to facilitate the replication and further investigation of these findings. Quantitative data from various studies are summarized in structured tables for ease of comparison. Signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.
Introduction to Lenalidomide and this compound
Lenalidomide is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[2] It is a structural analogue of thalidomide, developed to enhance its therapeutic activities and improve its safety profile.[3] N-acetyl-lenalidomide is a metabolite of lenalidomide, formed through hydrolysis in human plasma.[2] However, it represents a minor component of the circulating drug forms.[2] Due to the limited specific research on this compound, this guide will focus on the in vitro properties of Lenalidomide as a comprehensive proxy.
Mechanism of Action of Lenalidomide
Lenalidomide's mechanism of action is pleiotropic, affecting both the tumor cell directly and the tumor microenvironment.
Cereblon-Mediated Protein Degradation
The primary mechanism of action of Lenalidomide involves its binding to the Cereblon (CRBN) protein, which is a component of the Cullin-ring E3 ubiquitin ligase complex (CRL4^CRBN^).[4] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[5] The degradation of these transcription factors is crucial for the anti-proliferative and apoptotic effects of Lenalidomide in multiple myeloma cells.[5]
Immunomodulatory Effects
Lenalidomide exhibits significant immunomodulatory properties, primarily by enhancing the activity of T cells and Natural Killer (NK) cells. It can co-stimulate T-cell proliferation and increase the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[3] This, in turn, enhances the cytotoxic activity of NK cells against tumor cells, a process known as antibody-dependent cell-mediated cytotoxicity (ADCC).[3]
Anti-angiogenic and Anti-inflammatory Effects
Lenalidomide inhibits the formation of new blood vessels (angiogenesis) by reducing the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[6] It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6]
Quantitative Data from In Vitro Studies of Lenalidomide
The following tables summarize key quantitative data from various in vitro studies on Lenalidomide.
Table 1: Cereblon Binding Affinity
| Compound | Assay Method | Cell Line/System | IC50 / Kd | Reference |
| Lenalidomide | Competitive Binding | U266 Myeloma Extracts | ~2 µM (IC50) | [7] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant CRBN-DDB1 | 0.6 µM (Kd) | [8] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Recombinant CRBN TBD | 19 µM (Kd) | [8] |
Table 2: Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
| Tumor Cell Line | Antibody | Lenalidomide Concentration | Fold Increase in Killing | Reference |
| SKBR3 (Breast Cancer) | Trastuzumab | Not specified | Up to 6-fold | [9] |
| MCF-7 (Breast Cancer) | Trastuzumab | Not specified | Up to 6-fold | [9] |
| HCT-116 (Colorectal Cancer) | Cetuximab | Not specified | Up to 6-fold | [9] |
| Namalwa (NHL) | Rituximab | Not specified | Up to 6-fold | [9] |
| Farage (NHL) | Rituximab | Not specified | Up to 6-fold | [9] |
| Raji (NHL) | Rituximab | Not specified | Up to 6-fold | [9] |
Table 3: Effects on Cytokine Production
| Cell Type | Stimulus | Lenalidomide Concentration | Cytokine | Effect | Reference |
| T Cells | Anti-CD3 | Not specified | IL-2, IFN-γ | Increased Production | [3] |
| NK Cells | IL-2 | 5 µM | MIP-1α, TNF-α | >3-fold increase | [10] |
| NK Cells | IL-2 | 5 µM | IFN-γ, GM-CSF, IL-10 | ~2-fold increase | [10] |
| Myeloma Cells | - | 10 µM | TNF-α, IL-8, IGF-1 | Increased Production | [11] |
Table 4: Anti-proliferative Effects
| Cell Line | Assay | Lenalidomide Concentration | Effect | Reference |
| Chronic Lymphocytic Leukemia (CLL) cells | CFSE dilution | 0.3 µM | Inhibition of proliferation | [12] |
| HT-29 (Colorectal Cancer) | MTT Assay | 1000 µM (with 100 µM Dexamethasone) | Synergistic anti-proliferative activity | [13][14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the activity of Lenalidomide.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To measure the ability of Lenalidomide to enhance the killing of antibody-coated tumor cells by immune effector cells (e.g., NK cells).
Materials:
-
Effector cells: Purified Natural Killer (NK) cells.
-
Target cells: Tumor cell line of interest (e.g., SK-BR-3, HCT-116).
-
Therapeutic antibody (e.g., Trastuzumab, Cetuximab).
-
Lenalidomide.
-
Culture medium (e.g., RPMI-1640 with serum).
-
Calcein-AM (for labeling target cells).
-
96-well U-bottom plates.
-
Plate reader for fluorescence detection.
Protocol:
-
Effector Cell Preparation: Isolate NK cells from healthy donor peripheral blood mononuclear cells (PBMCs) using a negative selection kit. Culture the purified NK cells overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-2 (e.g., 100 U/mL). Add various concentrations of Lenalidomide to the NK cell cultures and incubate for a predetermined time (e.g., 24-72 hours).
-
Target Cell Preparation: Harvest the target tumor cells and label them with Calcein-AM according to the manufacturer's instructions. Wash the cells to remove excess dye.
-
Antibody Opsonization: Incubate the Calcein-AM labeled target cells with the therapeutic antibody at a saturating concentration (e.g., 10 µg/mL) for 30 minutes at 37°C. Wash the cells to remove unbound antibody.
-
Co-culture: Add the antibody-coated target cells to a 96-well plate. Add the pre-treated NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Incubation: Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 4 hours at 37°C in a CO2 incubator.
-
Data Acquisition: After incubation, centrifuge the plate and collect the supernatant. Measure the fluorescence of the supernatant using a plate reader. Maximum release is determined by lysing target cells with detergent, and spontaneous release is measured from target cells incubated without effector cells.
-
Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
T-Cell Proliferation Assay
Objective: To assess the effect of Lenalidomide on the proliferation of T cells in response to stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells.
-
Lenalidomide.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies, or phytohemagglutinin (PHA)).
-
Culture medium (e.g., RPMI-1640 with serum).
-
96-well plates.
-
Flow cytometer.
Protocol:
-
Cell Preparation and Staining: Isolate PBMCs or T cells from blood. Label the cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Cell Culture: Plate the CFSE-labeled cells in a 96-well plate. Add T-cell stimulants to the wells. Add various concentrations of Lenalidomide or a vehicle control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the CFSE fluorescence intensity within the gated T-cell populations. Each peak of decreasing fluorescence intensity represents a round of cell division. Quantify the percentage of divided cells and the proliferation index.
Cytokine Release Assay
Objective: To measure the effect of Lenalidomide on the production and secretion of cytokines by immune cells or cancer cells.
Materials:
-
Cells of interest (e.g., PBMCs, purified T cells, myeloma cell lines).
-
Lenalidomide.
-
Stimulants (if required, e.g., LPS for monocytes, anti-CD3/CD28 for T cells).
-
Culture medium.
-
Multi-well plates.
-
ELISA kits or multiplex bead array kits (e.g., Luminex) for specific cytokines.
-
Plate reader or multiplex analyzer.
Protocol:
-
Cell Culture: Plate the cells in a multi-well plate at a defined density.
-
Treatment: Add various concentrations of Lenalidomide or a vehicle control to the wells. If necessary, add a stimulant to induce cytokine production.
-
Incubation: Culture the cells for a specified period (e.g., 24-72 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of specific cytokines in the supernatants using ELISA or a multiplex bead array system according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the experimental samples. Compare the cytokine levels in Lenalidomide-treated samples to the control samples.
Conclusion and Future Directions
The in vitro data for Lenalidomide demonstrate a robust and multifaceted mechanism of action, encompassing direct anti-tumor effects and significant immunomodulation. The binding to Cereblon and subsequent degradation of key transcription factors is a central tenet of its activity. While this guide provides a comprehensive overview of the in vitro studies on Lenalidomide, the lack of specific data for its metabolite, this compound, represents a critical knowledge gap.
Future research should be directed towards characterizing the in vitro activity of this compound to determine if it retains any of the biological effects of its parent compound. Such studies would be invaluable for a more complete understanding of Lenalidomide's overall pharmacological profile and could potentially uncover novel therapeutic applications or considerations. Key areas for investigation should include its Cereblon binding affinity, its impact on IKZF1/IKZF3 degradation, its immunomodulatory effects on T cells and NK cells, and its anti-proliferative activity against various cancer cell lines. Elucidating the in vitro profile of this compound will provide a more nuanced understanding of the contribution of Lenalidomide's metabolites to its clinical efficacy and safety.
References
- 1. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide, an antiproliferative CLL drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. sid.ir [sid.ir]
N-acetyl Lenalidomide and its Relation to Cereblon (CRBN): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the relationship between N-acetyl lenalidomide (B1683929) and Cereblon (CRBN), a critical component of the CRL4-CRBN E3 ubiquitin ligase complex. While lenalidomide's mechanism of action as a "molecular glue" that induces the degradation of specific protein substrates is well-established, the precise role and quantitative interactions of its primary metabolite, N-acetyl lenalidomide, are less characterized. This document summarizes the known aspects of the lenalidomide-CRBN interaction, details relevant experimental protocols, and presents signaling pathways and workflows to facilitate further research into the activity of this compound.
Introduction: The Central Role of Cereblon in Immunomodulatory Drug Action
Lenalidomide is an immunomodulatory drug (IMiD) with significant therapeutic efficacy in hematological malignancies such as multiple myeloma.[1][2] Its mechanism of action is primarily mediated through its binding to Cereblon (CRBN).[3] CRBN functions as the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[4] The binding of lenalidomide to CRBN allosterically modulates the E3 ligase complex, leading to the recruitment of "neosubstrates" that are not typically targeted by this ligase.[3][5] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of these target proteins.[6]
Key neosubstrates of the lenalidomide-bound CRL4-CRBN complex include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8][9] The degradation of IKZF1 and IKZF3 is a critical event that underlies the anti-proliferative and immunomodulatory effects of lenalidomide.[2] this compound is a known metabolite of lenalidomide.[10] Understanding its interaction with CRBN is crucial for a comprehensive understanding of lenalidomide's overall pharmacological profile, including its efficacy and potential for resistance.
Quantitative Data: Lenalidomide and CRBN Interaction
| Compound | Binding Affinity (Kd/IC50) | Assay Method | Cell Line/System | Reference |
| Lenalidomide | ~1 µM - 2 µM (IC50) | Competitive Binding Assay | U266 cell extracts | [11] |
| Lenalidomide | 0.64 ± 0.24 µM (Kd) | Isothermal Titration Calorimetry (ITC) | Recombinant CRBN-DDB1 | [12] |
| Lenalidomide | 177.80 nM (Ki) | Competitive Titration | Recombinant hsDDB1-hsCRBN | [13] |
| Lenalidomide | 73 nM (IC50) | HTRF Assay | His-tagged CRBN E3 ligase Complex | [14] |
| Pomalidomide (B1683931) | ~1 µM - 2 µM (IC50) | Competitive Binding Assay | U266 cell extracts | [15] |
| Pomalidomide | 156.60 nM (Ki) | Competitive Titration | Recombinant hsDDB1-hsCRBN | [13] |
| Thalidomide (B1683933) | 249.20 nM (Ki) | Competitive Titration | Recombinant hsDDB1-hsCRBN | [13] |
Note: The variability in reported binding affinities can be attributed to the different assay methodologies and experimental conditions used. It is hypothesized that the N-acetylation of lenalidomide may alter its binding affinity for CRBN, potentially affecting its ability to induce the degradation of downstream targets. Further investigation is required to quantify this interaction.
Signaling Pathway and Mechanism of Action
The binding of lenalidomide to CRBN initiates a cascade of events leading to the degradation of IKZF1 and IKZF3. The following diagram illustrates this signaling pathway.
Caption: Lenalidomide/N-acetyl Lenalidomide-mediated protein degradation pathway.
Experimental Protocols
The following sections detail standardized protocols that can be adapted to investigate the interaction of this compound with CRBN and its functional consequences.
Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions
This protocol is designed to determine if this compound promotes the interaction between CRBN and its neosubstrates, such as IKZF1.
Materials:
-
Cell line expressing endogenous or tagged CRBN and IKZF1 (e.g., MM.1S, HEK293T)
-
This compound, lenalidomide (positive control), DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-CRBN antibody (for immunoprecipitation)
-
Anti-IKZF1 antibody (for western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to the desired density and treat with this compound, lenalidomide, or DMSO for a specified time (e.g., 4 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in ice-cold lysis buffer.
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending in elution buffer and boiling.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-IKZF1 and anti-CRBN antibodies.
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
In Vitro Ubiquitination Assay
This assay determines if this compound can induce the ubiquitination of IKZF1 by the CRL4-CRBN complex.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3, UBE2G1), and ubiquitin
-
Recombinant CRL4-CRBN complex
-
Recombinant IKZF1 protein
-
This compound, lenalidomide, DMSO
-
Ubiquitination reaction buffer
-
Anti-IKZF1 antibody
-
SDS-PAGE and western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, CRL4-CRBN, and IKZF1.
-
Compound Addition: Add this compound, lenalidomide, or DMSO to the respective reaction tubes.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Western Blotting: Separate the reaction products by SDS-PAGE and probe with an anti-IKZF1 antibody to detect the presence of higher molecular weight ubiquitinated IKZF1 species.
Caption: In Vitro Ubiquitination Assay workflow.
Luciferase Reporter Assay for Protein Degradation
This cell-based assay quantifies the degradation of a target protein in response to this compound treatment.
Materials:
-
HEK293T cells
-
Expression vector encoding IKZF1 fused to a luciferase reporter (e.g., NanoLuc® or Firefly luciferase)
-
Control vector with a non-degradable luciferase for normalization
-
Transfection reagent
-
This compound, lenalidomide, DMSO
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect HEK293T cells with the IKZF1-luciferase reporter construct and the control luciferase construct.
-
Cell Plating: After transfection, plate the cells into a 96-well plate.
-
Compound Treatment: Treat the cells with a dose-response of this compound, lenalidomide, or DMSO.
-
Incubation: Incubate the cells for a period sufficient to observe protein degradation (e.g., 12-24 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity for both the IKZF1-reporter and the control reporter using a luminometer.
-
Data Analysis: Normalize the IKZF1-luciferase signal to the control luciferase signal. Calculate the DC50 value (the concentration at which 50% of the target protein is degraded).
Caption: Luciferase Reporter Assay workflow for protein degradation.
Conclusion and Future Directions
The interaction between immunomodulatory drugs and the CRL4-CRBN E3 ubiquitin ligase complex represents a paradigm-shifting approach to targeted protein degradation. While the mechanism of lenalidomide is well-documented, the specific contributions of its metabolite, this compound, remain an area of active investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to quantitatively assess the binding of this compound to CRBN and its subsequent effects on neosubstrate degradation.
Future research should focus on:
-
Quantitative Binding Studies: Determining the binding affinity (Kd) of this compound to CRBN using biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Degradation Potency: Quantifying the DC50 and Dmax values for IKZF1 and IKZF3 degradation induced by this compound in relevant cell lines.
-
Structural Biology: Elucidating the crystal structure of the CRBN-DDB1 complex in the presence of this compound to understand the molecular basis of its interaction.
-
In Vivo Studies: Evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic relationship of this compound.
A thorough understanding of the biological activity of this compound will provide a more complete picture of lenalidomide's therapeutic effects and may inform the design of next-generation CRBN-modulating agents with improved potency and selectivity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labs.dana-farber.org [labs.dana-farber.org]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide screen identifies cullin-RING ligase machinery required for lenalidomide-dependent CRL4CRBN activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C15H15N3O4 | CID 121439757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempartner.com [chempartner.com]
- 15. researchgate.net [researchgate.net]
N-acetyl Lenalidomide: A Technical Overview of a Minor Metabolite
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1421593-80-7 Molecular Formula: C₁₅H₁₅N₃O₄ Molecular Weight: 301.30 g/mol [1]
This technical guide provides a comprehensive overview of N-acetyl Lenalidomide (B1683929), a metabolite of the potent immunomodulatory and anti-cancer drug, Lenalidomide. While extensive research has elucidated the multifaceted mechanisms of Lenalidomide, its N-acetylated metabolite remains less characterized. This document synthesizes the available information on N-acetyl Lenalidomide, focusing on its physicochemical properties, metabolic pathway, and its relationship to the pharmacological activity of its parent compound.
Physicochemical Properties and Identification
This compound is chemically identified as N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide.[1][2] It is recognized as a metabolite and a potential impurity in the synthesis of Lenalidomide.[3]
| Property | Value | Reference |
| CAS Number | 1421593-80-7 | [1] |
| Molecular Formula | C₁₅H₁₅N₃O₄ | [1] |
| Molecular Weight | 301.30 g/mol | [1] |
| IUPAC Name | N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide | [1] |
| Appearance | Solid (presumed) | |
| Solubility | Soluble in Ethanol | [2] |
Metabolism and Pharmacokinetics
N-acetyl-lenalidomide is a minor metabolite of lenalidomide in humans, formed by hydrolysis in plasma.[4] It, along with 5-hydroxy-lenalidomide, constitutes less than 5% of the parent drug levels in circulation.[5] The primary route of elimination for lenalidomide is renal excretion of the unchanged drug, with approximately 82% of an oral dose excreted in urine within 24 hours.[6] Given its low abundance, N-acetyl-lenalidomide is not expected to significantly contribute to the therapeutic activity of lenalidomide.[5]
The Pharmacological Context: Lenalidomide's Mechanism of Action
To understand the potential (or lack thereof) of this compound's biological activity, it is crucial to first understand the well-established mechanism of its parent compound, Lenalidomide.
Lenalidomide exerts its therapeutic effects through a novel mechanism of action: the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[7][8] By binding to CRBN, Lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[7][8]
Key downstream effects of Lenalidomide's action include:
-
Degradation of Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors crucial for the survival of multiple myeloma cells. Their degradation is a primary driver of Lenalidomide's anti-myeloma activity.[9][10][11]
-
Immunomodulation: Lenalidomide enhances T-cell and Natural Killer (NK) cell activity, in part by increasing the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ).[12][13][14][15]
-
Inhibition of TNF-α: Lenalidomide is a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) secretion, with an IC50 of 13 nM in peripheral blood mononuclear cells (PBMCs).[16][17] This contributes to its anti-inflammatory and anti-angiogenic properties.[18][19]
Caption: Lenalidomide's mechanism of action.
Biological Activity of this compound: An Extrapolation
There is a significant lack of direct experimental data on the biological activity of this compound. However, based on the structure-activity relationships of Lenalidomide and its analogs, we can infer its likely properties. The primary interaction of Lenalidomide with Cereblon is mediated through its glutarimide (B196013) moiety. While the acetylation occurs on the 4-amino group of the isoindolinone ring and not directly on the glutarimide, this modification could potentially alter the overall conformation and binding affinity of the molecule to Cereblon.
It is plausible that N-acetylation significantly reduces or abolishes the affinity for Cereblon, thereby rendering this compound largely inactive with respect to the downstream effects seen with Lenalidomide. This would explain why it is not considered to contribute to the therapeutic efficacy of the parent drug. However, without direct experimental evidence, this remains a well-founded hypothesis.
Synthesis and Analytical Methods
Synthesis
Caption: Conceptual synthesis workflow.
Analytical Methods
The quantification of Lenalidomide and its metabolites in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS).[20][21][22][23] These methods offer high sensitivity and selectivity, allowing for the detection of low-level metabolites like this compound.
A Representative Experimental Protocol for Lenalidomide Quantification in Plasma (Adaptable for this compound):
-
Sample Preparation:
-
Plasma samples are subjected to protein precipitation, often using a solvent like acetonitrile (B52724) or methanol.
-
Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples.[21]
-
-
Chromatographic Separation:
-
A C18 reverse-phase HPLC column is commonly used.
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[21]
-
A gradient or isocratic elution is used to separate the analyte from other plasma components.
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in positive ion mode is often used.
-
Detection is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.
-
Conclusion and Future Directions
This compound is a minor metabolite of Lenalidomide with currently no known significant biological activity. The focus of research has overwhelmingly been on the parent compound due to its profound therapeutic effects. However, a complete understanding of the metabolic fate of Lenalidomide necessitates the characterization of all its metabolites.
Future research could focus on:
-
Definitive Biological Characterization: Conducting in vitro assays to definitively determine the binding affinity of this compound to Cereblon and its effect on the degradation of Ikaros and Aiolos.
-
Pharmacokinetic Profiling: More detailed pharmacokinetic studies to fully elucidate the formation and elimination kinetics of this compound.
-
Safety and Toxicology: Although present at low levels, a comprehensive safety profile of the metabolite would be beneficial.
For drug development professionals, this compound is primarily of interest as a potential impurity and a metabolic marker. Its synthesis and analytical characterization are important for quality control and for comprehensive pharmacokinetic studies of Lenalidomide.
References
- 1. clearsynth.com [clearsynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [Immunomodulatory effects of lenalidomide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment with lenalidomide induces immunoactivating and counter-regulatory immunosuppressive changes in myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. adooq.com [adooq.com]
- 19. Tumour necrosis factor-α inhibition with lenalidomide alleviates tissue oxidative injury and apoptosis in ob/ob obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A Wide Linearity Range Method for the Determination of Lenalidomide in Plasma by High-Performance Liquid Chromatography: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
N-acetyl Lenalidomide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-acetyl Lenalidomide (B1683929), a primary metabolite of the immunomodulatory drug Lenalidomide. This document outlines its core physicochemical properties, relevant experimental protocols for its synthesis and analysis, and the fundamental signaling pathways associated with its parent compound, Lenalidomide.
Core Physicochemical Data
N-acetyl Lenalidomide is recognized as a metabolite and a synthetic impurity of Lenalidomide.[1] Its fundamental properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₅H₁₅N₃O₄ | [1][2][3][4] |
| Molecular Weight | 301.3 g/mol | [1][2][3][4] |
| Formal Name | N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide | [1][3] |
| CAS Number | 1421593-80-7 | [1][3][5] |
| Appearance | Solid | [3] |
| Solubility | Soluble in Ethanol | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-acetylation of Lenalidomide
This protocol is a general method for the N-acetylation of an aromatic amine using acetic anhydride (B1165640) and is adaptable for the conversion of Lenalidomide to this compound.
Materials:
-
Lenalidomide (starting material)
-
Acetic Anhydride
-
Glacial Acetic Acid or Toluene (solvent)
-
Ice-cold water
-
Magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Lenalidomide (1.0 equivalent) in a suitable solvent such as glacial acetic acid or toluene.
-
Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux (typically between 80-120 °C).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (Lenalidomide) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water while stirring. This will cause the this compound product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of Lenalidomide and its related substances, including this compound.[6][7][8]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Kromasil C18 (150 x 4.6 mm, 5µm) or equivalent.[7]
-
Mobile Phase: A mixture of pH 2.5 phosphate (B84403) buffer and acetonitrile (B52724) in a ratio of 90:10 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 30°C.[7]
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of a known concentration in the mobile phase.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a suitable concentration.
-
Injection: Inject the prepared standard and sample solutions into the HPLC system.
-
Analysis: Record the chromatograms and determine the retention time and peak area for this compound. Quantification can be performed by comparing the peak area of the sample with that of the standard.
Signaling Pathways
This compound is a metabolite of Lenalidomide. The therapeutic effects of Lenalidomide are primarily mediated through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins, which in turn modulates the immune system and exhibits anti-cancer properties.
Lenalidomide's Core Mechanism of Action
Lenalidomide binds to Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors results in immunomodulatory effects, including T-cell activation and anti-myeloma activity.
Caption: Mechanism of Action of Lenalidomide.
Immunomodulatory Effects via T-Cell Co-stimulation
The degradation of Ikaros and Aiolos in T-cells leads to an increase in the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation. This enhanced T-cell activity contributes to the anti-tumor immune response.
Caption: Immunomodulatory effects of Lenalidomide.
References
Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Determination of N-acetyl Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-acetyl Lenalidomide. The method is designed for the determination of the active pharmaceutical ingredient (API) in the presence of its degradation products and is suitable for routine quality control and stability testing. The protocol has been adapted from validated methods for Lenalidomide and its related substances.[1][2][3][4][5][6][7] This document provides comprehensive experimental protocols, data presentation, and workflow visualizations to aid in the implementation of this analytical method.
Introduction
This compound is a key derivative and potential metabolite of Lenalidomide, an immunomodulatory agent with significant therapeutic applications in treating multiple myeloma and myelodysplastic syndromes.[4][8] The stability and purity of this compound are critical for ensuring its safety and efficacy. Environmental factors such as heat, light, moisture, and pH can lead to degradation, resulting in the formation of impurities that may compromise its therapeutic potency.[8][9] Therefore, a validated, stability-indicating analytical method is essential for its characterization and quality control.
This application note describes an HPLC method that separates this compound from its potential degradation products generated under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[8][9] The method has been developed based on established protocols for Lenalidomide and is validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][3]
Analytical Method Development
The primary objective of this analytical method is to achieve a clear separation of the this compound peak from any potential impurities and degradation products. Based on the literature for the parent compound, Lenalidomide, a reversed-phase HPLC method with UV detection is a suitable approach.[1][2][5]
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These conditions have been adapted from methods developed for Lenalidomide and are expected to provide good resolution and peak shape for this compound.[1][2][4][5][6]
| Parameter | Condition |
| Instrument | HPLC system with UV or PDA detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase A | Phosphate buffer (pH 3.0)[4] |
| Mobile Phase B | Acetonitrile:Water (90:10 v/v)[4] |
| Gradient | Optimized for separation (e.g., starting with 95% A, ramping to 65% B)[8] |
| Flow Rate | 1.0 mL/min[4][6] |
| Column Temperature | 40°C[4] |
| Detection Wavelength | 210 nm[1][4][6] |
| Injection Volume | 20 µL[4] |
| Run Time | Approximately 30-60 minutes, sufficient to elute all degradants[8] |
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Mobile Phase A:Mobile Phase B, 60:40 v/v) and sonicate to dissolve.[1]
-
Dilute to the mark with the diluent and mix well.
-
Further dilute 1.0 mL of this solution to 100 mL with the diluent to obtain a final concentration of 10 µg/mL.
Sample Preparation (for drug substance):
-
Accurately weigh about 25 mg of the this compound sample and prepare a solution as described for the standard solution.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8][9]
-
Acid Hydrolysis: Dissolve the sample in a small amount of methanol (B129727) and dilute with 0.5 N HCl to a final concentration of 500 ng/mL. Heat at 60°C for 24 hours.[2][10]
-
Base Hydrolysis: Dissolve the sample in a small amount of methanol and dilute with 0.5 N NaOH to a final concentration of 500 ng/mL. Heat at 60°C for 24 hours.[2][10]
-
Oxidative Degradation: Dissolve the sample in a small amount of methanol and dilute with 10% H₂O₂ to a final concentration of 500 ng/mL. Keep at 60°C for 24 hours.[2]
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at 80°C for 10 days.[2]
-
Photolytic Degradation: Expose the drug solution in methanol to UV light (254 nm) in a photostability chamber for 24 hours.[2]
After exposure, neutralize the acidic and basic solutions before injection.
Method Validation
The analytical method should be validated according to ICH guidelines, covering the following parameters:[1][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A typical range for Lenalidomide is 2 to 1000 ng/mL.[10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Quantitative Data Summary
The following table summarizes typical validation parameters for a similar Lenalidomide HPLC method, which can be used as a benchmark for the this compound method validation.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999[10] |
| Precision (%RSD) | ≤ 2.0% | < 2.0%[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0%[5] |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.05 µg/mL[2][11] |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.15 µg/mL[2][11] |
| Robustness | %RSD ≤ 2.0% for varied parameters | Method remains reliable |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analytical method development and validation of this compound.
References
- 1. ijpar.com [ijpar.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 4. sciensage.info [sciensage.info]
- 5. ijarmps.org [ijarmps.org]
- 6. abap.co.in [abap.co.in]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
Application Note: A Robust HPLC Method for the Quantification of N-acetyl Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide is a potent immunomodulatory agent used in the treatment of various cancers. N-acetyl Lenalidomide is a known metabolite and a critical process-related impurity of Lenalidomide that must be carefully monitored and quantified to ensure the safety and efficacy of the final drug product.[1][2][3] This application note presents a reliable and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described method is essential for quality control in pharmaceutical manufacturing and for pharmacokinetic studies.
This compound, with the chemical formula C₁₅H₁₅N₃O₄ and a molecular weight of 301.30 g/mol , is formed during the synthesis of Lenalidomide or through metabolic processes in the body.[4] Its structural similarity to the parent drug necessitates a highly specific and sensitive analytical method for accurate quantification.
Experimental Protocol
This protocol outlines the necessary steps for the quantification of this compound using a reversed-phase HPLC method.
Materials and Reagents
-
This compound reference standard
-
Lenalidomide reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (OPA) (Analytical grade)
-
Water (HPLC grade)
Instrumentation
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating Lenalidomide and its impurities.[5]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Preparation of Solutions
Mobile Phase Preparation (Isocratic Elution)
-
Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 3.3): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.3 with diluted orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare a mixture of the phosphate buffer and a solvent mixture of methanol and acetonitrile (e.g., in a 1:5 v/v ratio).[6] A common mobile phase composition for related substances of Lenalidomide is a gradient elution. For simplicity, an isocratic mobile phase could be optimized, for instance, a 60:40 (v/v) mixture of the phosphate buffer and the methanol:acetonitrile (1:5) mixture. The final composition should be optimized based on system suitability results.
Diluent Preparation
A mixture of the mobile phase components, such as a 60:40 (v/v) ratio of buffer to the organic solvent mixture, can be used as the diluent.[5]
Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).
Sample Preparation
-
Accurately weigh a quantity of the sample (e.g., drug substance or powdered tablets) equivalent to a target concentration of this compound.
-
Transfer the weighed sample into a suitable volumetric flask.
-
Add a portion of the diluent, sonicate for a specified time to ensure complete dissolution of the analyte, and then dilute to the final volume with the diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
The following are recommended starting conditions, which should be optimized for the specific instrument and column used:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.3) : (Methanol:Acetonitrile, 1:5 v/v) in a 60:40 ratio (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm (based on UV absorbance of related compounds) or 219 nm (specific for this compound)[6][7] |
| Run Time | Approximately 20 minutes (or until all components have eluted) |
Data Presentation
The following table summarizes the proposed quantitative parameters for the HPLC method for this compound quantification. These parameters should be validated according to ICH guidelines.
| Parameter | Proposed Range/Limit |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined (typically in the ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (typically in the ng/mL to low µg/mL range) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference from Lenalidomide or other impurities |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC quantification of this compound.
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The proposed HPLC method provides a robust and reliable approach for the quantification of this compound in pharmaceutical samples. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results, which are critical for regulatory compliance and ensuring the quality of Lenalidomide-containing products. The use of a C18 column with a phosphate buffer and organic solvent mobile phase, coupled with UV detection, offers a sensitive and specific means of analysis. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C15H15N3O4 | CID 121439757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpar.com [ijpar.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. caymanchem.com [caymanchem.com]
Application Note: Quantification of N-acetyl Lenalidomide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-acetyl lenalidomide (B1683929), a minor metabolite of the immunomodulatory drug lenalidomide, in human plasma. The protocol outlines a liquid-liquid extraction procedure for sample preparation and provides recommended chromatographic and mass spectrometric conditions. While validated methods for the parent drug, lenalidomide, are widely available, this document provides a starting point for researchers and drug development professionals to develop and validate a robust method for its N-acetylated metabolite. The provided parameters for N-acetyl lenalidomide are theoretical and require full validation.
Introduction
Lenalidomide is a crucial therapeutic agent for multiple myeloma and other hematologic malignancies. Its metabolism in humans is limited, with the majority of the drug excreted unchanged. However, minor metabolites, including 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, have been identified, each constituting less than 5% of the parent drug's concentration in circulation[1][2][3]. Understanding the pharmacokinetics of these metabolites can be important in comprehensive drug development and for assessing potential impacts on efficacy and safety. This compound is formed by the N-acetylation of the primary amino group of the isoindolinone ring[2]. This application note details a proposed LC-MS/MS method for the sensitive and selective quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Lenalidomide-d5 (or other suitable internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions Preparation
Stock solutions of this compound and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) are prepared by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution and vortex briefly.
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are proposed starting conditions and will require optimization and validation.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Proposed Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 302.1 | 260.1 | 0.1 | 30 | 15 |
| This compound (confirmatory) | 302.1 | 149.0 | 0.1 | 30 | 25 |
| Lenalidomide-d5 (IS) | 265.1 | 151.1 | 0.1 | 30 | 20 |
Note: The molecular weight of Lenalidomide is 259.26 g/mol . Acetylation adds a -COCH3 group (42.04 g/mol ), resulting in a molecular weight of approximately 301.30 g/mol for this compound. The precursor ion is the protonated molecule [M+H]+. The proposed primary product ion (260.1) corresponds to the neutral loss of the acetyl group. The confirmatory ion (149.0) is a common fragment of the lenalidomide structure.
Method Validation (Proposed)
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be constructed over the expected concentration range. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure should be determined at LQC, MQC, and HQC levels.
-
Stability: The stability of this compound should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and autosampler stability.
Data Presentation
Table 3: Representative Data for Lenalidomide (for reference)
| Parameter | Lenalidomide |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (% bias) | ± 10% |
| Inter-day Accuracy (% bias) | ± 12% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
This table provides typical validation data for the parent drug, lenalidomide, and should be used as a target for the validation of the this compound method.
Workflow and Diagrams
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the quantification of this compound in human plasma using LC-MS/MS. The outlined sample preparation, chromatography, and mass spectrometry parameters are based on established methods for the parent compound, lenalidomide, and serve as a robust starting point for method development and validation. Researchers are strongly encouraged to perform a full validation to ensure the accuracy, precision, and reliability of the method for their specific application.
References
- 1. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acetyl Lenalidomide Stability Testing
Introduction
N-acetyl Lenalidomide (B1683929) is a chemical analog of Lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and other hematological conditions.[1] The stability of a drug substance, such as N-acetyl Lenalidomide, is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[1] Environmental factors including light, heat, moisture, and pH can lead to the degradation of the active pharmaceutical ingredient (API), potentially resulting in the formation of harmful impurities and a reduction in therapeutic potency.[1][2] This document provides a comprehensive protocol for the stability testing of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4] The protocol details forced degradation studies, a stability-indicating analytical method, and data presentation formats.
Target Audience: This protocol is intended for researchers, scientists, and drug development professionals involved in the characterization and quality control of this compound.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[5] These studies also help in developing and validating a stability-indicating analytical method.[2] The following stress conditions should be applied to this compound.
1.1. Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.[6]
1.2. Stress Conditions
-
Acid Hydrolysis: Treat the this compound solution with 0.5 N HCl at 60°C for 24 hours.[7]
-
Base Hydrolysis: Treat the this compound solution with 0.5 N NaOH at 60°C for 24 hours.[7] Lenalidomide has shown susceptibility to alkaline conditions.[8]
-
Oxidative Degradation: Treat the this compound solution with 10% H₂O₂ at 60°C for 24 hours.[7]
-
Thermal Degradation: Expose the solid this compound to dry heat at 80°C for 10 days.[7]
-
Photolytic Degradation: Expose the this compound solution and solid drug substance to UV light (254 nm) for 24 hours.[6][7] Photostability testing should be conducted on at least one primary batch.[5]
For each condition, a control sample (this compound solution without the stressor, kept at ambient temperature) should be prepared and analyzed simultaneously. After the specified time points, the stressed samples should be neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for analysis.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its potential degradation products.[2] A reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is generally suitable.[1][9]
2.1. Chromatographic Conditions (Example)
-
Instrument: HPLC or UPLC system with a PDA or UV detector.[10][11]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.[2][7]
-
Mobile Phase: A gradient elution with a mixture of a phosphate (B84403) buffer (e.g., pH 2.5) and acetonitrile is often effective.[12][13]
-
Detection Wavelength: Based on the UV spectrum of this compound; for Lenalidomide, wavelengths around 210 nm, 220 nm, or 242 nm have been used.[7][8][12]
-
Injection Volume: 10 µL.[12]
-
Column Temperature: 30°C.[12]
2.2. Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]
Data Presentation
Quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Assay of this compound | % Total Impurities/Degradants | Number of Degradation Products |
| Acid Hydrolysis | 0.5 N HCl | 24 hours | 60 | |||
| Base Hydrolysis | 0.5 N NaOH | 24 hours | 60 | |||
| Oxidative | 10% H₂O₂ | 24 hours | 60 | |||
| Thermal (Solid) | Dry Heat | 10 days | 80 | |||
| Photolytic (Solid) | UV Light (254 nm) | 24 hours | Ambient | |||
| Photolytic (Solution) | UV Light (254 nm) | 24 hours | Ambient |
Table 2: Long-Term Stability Study of this compound at 25°C/60% RH
| Time Point (Months) | Appearance | Assay (%) | Individual Impurity (%) | Total Impurities (%) |
| 0 | ||||
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 18 | ||||
| 24 |
Table 3: Accelerated Stability Study of this compound at 40°C/75% RH
| Time Point (Months) | Appearance | Assay (%) | Individual Impurity (%) | Total Impurities (%) |
| 0 | ||||
| 1 | ||||
| 3 | ||||
| 6 |
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for this compound forced degradation studies.
4.2. Lenalidomide Signaling Pathway
Lenalidomide and its analogs exert their therapeutic effects by modulating the activity of the CRL4^CRBN E3 ubiquitin ligase complex.[15][16] This complex is involved in the ubiquitination and subsequent proteasomal degradation of specific target proteins.[17]
Caption: Simplified signaling pathway of Lenalidomide-like molecules.
Conclusion
This protocol provides a robust framework for assessing the stability of this compound in accordance with regulatory expectations. The forced degradation studies will elucidate the degradation pathways, and the validated stability-indicating method will ensure accurate monitoring of the drug substance's purity and potency over time. The data generated will be essential for determining appropriate storage conditions and establishing a retest period or shelf life for this compound.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. snscourseware.org [snscourseware.org]
- 6. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 11. Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 12. abap.co.in [abap.co.in]
- 13. abap.co.in [abap.co.in]
- 14. ijcrt.org [ijcrt.org]
- 15. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-acetyl Lenalidomide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl lenalidomide (B1683929) is a metabolite of lenalidomide, a potent immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies.[1][2][3] Lenalidomide exerts its therapeutic effects through a multi-faceted mechanism of action, including direct anti-tumor effects, immunomodulation, and anti-angiogenic properties.[2][4][5] A key molecular action of lenalidomide is its ability to bind to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[6][7][8] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10][11][12][13][14] The degradation of these transcription factors is central to both the anti-myeloma and immunomodulatory effects of lenalidomide.[9][10][11][12][13]
Pharmacokinetic studies have shown that N-acetyl lenalidomide, along with 5-hydroxy-lenalidomide, are minor metabolites of lenalidomide, each constituting less than 5% of the parent compound levels in circulation.[1][2][15] Crucially, based on in vitro pharmacological assays, these metabolites are not expected to contribute to the therapeutic activity of lenalidomide.[16]
Given its presumed lack of biological activity, this compound serves as an ideal negative control in cell-based assays designed to investigate the mechanisms of action of its parent compound, lenalidomide. Its structural similarity to lenalidomide makes it a robust tool to ensure that the observed cellular effects are specific to lenalidomide and not due to off-target or non-specific interactions.
These application notes provide detailed protocols for utilizing this compound as a negative control in key cell-based assays that are fundamental to the study of lenalidomide's biological effects.
Data Presentation: Comparative Activity of Lenalidomide
The following tables summarize the established quantitative data for lenalidomide, the active parent compound. This compound is expected to be inactive in these assays.
Table 1: Anti-Proliferative Activity of Lenalidomide in Multiple Myeloma (MM) Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| MM.1S | MTT | ~3 | [17] |
| RPMI-8226 | MTT | ~10 | [17] |
| U266 | MTT | ~10 | [17] |
| INA-6 | MTT | ~3 | [17] |
| KMS12PE | MTT | ~3 | [17] |
| MM.1R | MTT | ~5 | [17] |
Table 2: Cereblon Binding Affinity of Lenalidomide
| Compound | Assay Type | Binding Affinity (Kd/IC50) | Reference |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~0.64 µM | [18] |
| Lenalidomide | Competitive Binding Assay | IC50: ~2 µM | [19] |
Table 3: Immunomodulatory Effects of Lenalidomide on Cytokine Production
| Cytokine | Effect | Cell Type | Reference |
| IL-2 | Increased | T cells | [4][20] |
| IFN-γ | Increased | T cells | [20] |
| TNF-α | Decreased (in monocytes) | Monocytes | [4] |
| IL-6 | Decreased | Monocytes | [4] |
| IL-10 | Increased | Monocytes | [4] |
| IL-12 | Decreased | Monocytes | [4] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments where this compound can be employed as a negative control.
Cereblon (CRBN) Binding Assay
This assay determines the ability of a compound to bind to the CRBN protein, the primary target of lenalidomide. A competitive binding assay using a known fluorescently labeled CRBN ligand is a common method.
Workflow for CRBN Binding Assay
Caption: Workflow for a competitive Cereblon binding assay.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dilute purified recombinant human CRBN/DDB1 complex to the desired concentration in assay buffer.
-
Dilute a fluorescently labeled CRBN ligand (e.g., a fluorescent thalidomide (B1683933) analog) to the desired concentration in assay buffer.
-
-
Compound Preparation:
-
Prepare a stock solution of lenalidomide and this compound in DMSO.
-
Perform serial dilutions of each compound in assay buffer to create a concentration gradient.
-
-
Assay Procedure:
-
In a suitable microplate (e.g., black, 384-well), add a small volume of the serially diluted compounds.
-
Add the diluted CRBN/DDB1 complex to each well.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow compound binding.
-
Add the fluorescently labeled CRBN ligand to all wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization or anisotropy using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for lenalidomide. This compound is not expected to displace the fluorescent ligand and thus should not yield an IC50 value in the tested concentration range.
-
IKZF1/IKZF3 Degradation Assay (Western Blot)
This assay assesses the primary downstream effect of CRBN binding by lenalidomide – the degradation of Ikaros (IKZF1) and Aiolos (IKZF3).
Workflow for IKZF1/IKZF3 Degradation Assay
Caption: Western blot workflow to assess IKZF1/IKZF3 degradation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a lenalidomide-sensitive multiple myeloma cell line (e.g., MM.1S) in appropriate media.
-
Seed the cells in multi-well plates at a suitable density.
-
Treat the cells with a range of concentrations of lenalidomide, this compound, and a vehicle control (DMSO).
-
Incubate the cells for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the IKZF1 and IKZF3 band intensities to the loading control. A significant reduction in IKZF1 and IKZF3 levels should be observed in lenalidomide-treated cells, while no change is expected with this compound treatment.
-
Cell Proliferation Assay
This assay measures the anti-proliferative effects of the compounds on cancer cells. A common method is the MTT or WST-1 assay, which measures metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed a lenalidomide-sensitive cancer cell line (e.g., MM.1S) into a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Prepare serial dilutions of lenalidomide and this compound.
-
Add the compounds to the respective wells and include a vehicle control (DMSO).
-
Incubate the plate for a desired period (e.g., 72 hours).
-
-
Assay Reagent Addition:
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 2-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
-
Data Acquisition and Analysis:
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for lenalidomide. This compound should not exhibit significant anti-proliferative activity.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by flow cytometry.
Protocol:
-
Cell Treatment:
-
Treat cells with lenalidomide, this compound, and a vehicle control as described for the proliferation assay.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant. A significant increase in the apoptotic population is expected with lenalidomide treatment, but not with this compound.
-
Cytokine Secretion Assay
This assay measures the immunomodulatory effects of the compounds by quantifying the secretion of cytokines from immune cells, typically Peripheral Blood Mononuclear Cells (PBMCs).
Protocol:
-
PBMC Isolation and Treatment:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Culture the PBMCs in appropriate media and treat them with lenalidomide, this compound, and a vehicle control. Co-stimulation (e.g., with anti-CD3/CD28 beads) may be required to observe robust cytokine production.
-
Incubate for 24-72 hours.
-
-
Supernatant Collection:
-
Centrifuge the cell cultures and collect the supernatants.
-
-
Cytokine Quantification:
-
Measure the concentration of desired cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using ELISA or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Analysis:
-
Compare the cytokine concentrations in the treated samples to the vehicle control. Lenalidomide is expected to modulate cytokine secretion as indicated in Table 3, while this compound should have no significant effect.
-
Signaling Pathways of Lenalidomide
The following diagram illustrates the established mechanism of action of lenalidomide, providing a framework for understanding why this compound, which is not expected to bind CRBN, is inactive.
Lenalidomide's Mechanism of Action
Caption: Lenalidomide binds to CRBN, leading to the degradation of IKZF1/3 and resulting in anti-myeloma and immunomodulatory effects.
Conclusion
This compound is a minor, inactive metabolite of lenalidomide. While it does not exhibit the therapeutic activities of its parent compound, its structural similarity makes it an invaluable tool for researchers. By serving as a negative control in a variety of cell-based assays, this compound helps to ensure the specificity of experimental results and contributes to a more rigorous understanding of the complex mechanisms of action of lenalidomide. The protocols and data presented here provide a comprehensive guide for the appropriate use of this compound in a research setting.
References
- 1. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of lenalidomide and its underlying therapeutic effects in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. beyondspringpharma.com [beyondspringpharma.com]
- 12. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lenalidomide Induces Immunomodulation in Chronic Lymphocytic Leukemia and Enhances Antitumor Immune Responses Mediated by NK and CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tga.gov.au [tga.gov.au]
- 19. researchgate.net [researchgate.net]
- 20. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-acetyl Lenalidomide as a Reference Standard in Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929) is an immunomodulatory agent with potent antineoplastic and anti-inflammatory properties, widely used in the treatment of multiple myeloma and other hematological malignancies.[1][2] The quality control (QC) of the active pharmaceutical ingredient (API) and its finished dosage forms is critical to ensure safety and efficacy. N-acetyl Lenalidomide is a known metabolite and a potential process-related impurity of Lenalidomide.[1] As such, a well-characterized reference standard of this compound is essential for the accurate identification and quantification of this impurity in routine QC testing.[3]
These application notes provide detailed protocols for the use of this compound as a reference standard in the quality control of Lenalidomide using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Lenalidomide is presented below.
| Property | This compound | Lenalidomide |
| Chemical Name | N-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]acetamide | 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
| CAS Number | 1421593-80-7[4] | 191732-72-6 |
| Molecular Formula | C₁₅H₁₅N₃O₄[4] | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 301.30 g/mol [4] | 259.26 g/mol |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow powder |
| Solubility | Slightly soluble in methanol (B129727) and acetonitrile | Soluble in DMSO (up to 30 mg/ml)[5] |
Characterization of this compound Reference Standard
A certified reference standard of this compound should be accompanied by a comprehensive Certificate of Analysis (CoA), detailing its identity, purity, and other critical parameters. While a specific CoA for this compound was not publicly available, a typical CoA for a pharmaceutical reference standard would include the following characterization data.[6][7][8]
| Analytical Technique | Specification | Purpose |
| Appearance | White to off-white powder | Confirms physical properties. |
| Identity (¹H NMR, ¹³C NMR) | Conforms to the structure of this compound | Confirms the chemical structure. |
| Identity (Mass Spectrometry) | Molecular ion peak corresponds to the molecular weight | Confirms molecular weight and structure. |
| Purity (HPLC) | ≥ 98.0% | Quantifies the purity of the standard. |
| Related Substances (HPLC) | Individual impurities ≤ 0.5%, Total impurities ≤ 1.0% | Identifies and quantifies other impurities. |
| Water Content (Karl Fischer) | ≤ 1.0% | Determines the amount of water present. |
| Residual Solvents (GC) | Meets ICH limits | Quantifies any remaining solvents from synthesis. |
| Assay (on as-is basis) | 98.0% - 102.0% | Determines the potency of the reference standard. |
Experimental Protocols
Protocol 1: Quantification of this compound Impurity in Lenalidomide API by RP-HPLC
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound in Lenalidomide bulk drug substance.
1. Materials and Reagents
-
This compound Reference Standard
-
Lenalidomide API (for testing)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Kromasil C18, 150 x 4.6 mm, 5µm)[9] |
| Mobile Phase A | pH 2.5 Phosphate Buffer |
| Mobile Phase B | Acetonitrile |
| Gradient | 90:10 (A:B)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30°C[9] |
| Detector | UV at 210 nm[9] |
| Injection Volume | 10 µL[9] |
3. Preparation of Solutions
-
Phosphate Buffer (pH 2.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 2.5 with orthophosphoric acid.[9]
-
Diluent: Mobile phase (90:10 mixture of pH 2.5 phosphate buffer and acetonitrile).
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Standard Solution: Dilute the Standard Stock Solution with diluent to obtain a final concentration of approximately 1.0 µg/mL.
-
Sample Solution (Lenalidomide API): Accurately weigh about 25 mg of Lenalidomide API into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
4. System Suitability Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 2000.
5. Procedure Inject the diluent as a blank, followed by the standard solution and the sample solution into the chromatograph. Record the chromatograms and measure the peak areas.
6. Calculation Calculate the percentage of this compound in the Lenalidomide API using the following formula:
% this compound = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_sample is the peak area of this compound in the sample solution.
-
Area_standard is the peak area of this compound in the standard solution.
-
Conc_standard is the concentration of this compound in the standard solution.
-
Conc_sample is the concentration of Lenalidomide API in the sample solution.
Representative HPLC Validation Data
The following table summarizes typical validation parameters for an HPLC method for Lenalidomide and its impurities.
| Parameter | Typical Value |
| Linearity Range (µg/mL) | 0.05 - 1.5 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.058[10] |
| LOQ (µg/mL) | 0.174[10] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Protocol 2: Confirmatory Analysis of this compound by LC-MS/MS
This protocol provides a method for the confirmation and sensitive quantification of this compound using LC-MS/MS.
1. Materials and Reagents
-
This compound Reference Standard
-
Lenalidomide API (for testing)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 (e.g., XTerra RP18, 4.6 x 50 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic 10:90 (A:B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole (e.g., Agilent 6460) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lenalidomide: m/z 260.1 → 149.0; this compound: m/z 302.1 → 149.0 |
3. Preparation of Solutions
-
Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (this compound): Prepare as in Protocol 1, using the LC-MS diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Sample Solution (Lenalidomide API): Prepare as in Protocol 1, using the LC-MS diluent, and dilute further to fall within the calibration curve range.
4. Procedure Inject the working standard solutions to establish a calibration curve. Then, inject the sample solution.
5. Data Analysis Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Representative LC-MS/MS Validation Data
The following table summarizes typical validation parameters for an LC-MS/MS method for Lenalidomide.
| Parameter | Typical Value |
| Linearity Range (ng/mL) | 1 - 500 |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ (ng/mL) | 9.999 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%CV) | < 15% |
Visualizations
Caption: Experimental workflow for QC testing using this compound reference standard.
Caption: Simplified signaling pathway of Lenalidomide's mechanism of action in multiple myeloma cells.[11]
Discussion
The use of a well-characterized this compound reference standard is indispensable for the accurate quality control of Lenalidomide. The provided HPLC and LC-MS/MS protocols offer robust and sensitive methods for the identification and quantification of this key impurity. The HPLC method is suitable for routine QC analysis, while the LC-MS/MS method provides higher sensitivity and specificity for confirmation and trace-level analysis.
Forced degradation studies have shown that Lenalidomide is susceptible to degradation under acidic, basic, and oxidative conditions, which can lead to the formation of various impurities, including this compound.[9][10][12] Therefore, a validated, stability-indicating analytical method is crucial for ensuring the quality of the drug product throughout its shelf life.
The mechanism of action of Lenalidomide involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors and subsequent apoptosis of cancer cells.[11][13] The presence of impurities could potentially alter the efficacy or safety profile of the drug. Therefore, strict control of impurities like this compound is a critical aspect of the overall quality assurance of Lenalidomide.
Conclusion
These application notes provide a comprehensive guide for the utilization of this compound as a reference standard in the quality control of Lenalidomide. The detailed protocols and supporting information will aid researchers, scientists, and drug development professionals in establishing and validating robust analytical methods to ensure the quality, safety, and efficacy of Lenalidomide-containing products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. clearsynth.com [clearsynth.com]
- 5. chemscene.com [chemscene.com]
- 6. nacalai.com [nacalai.com]
- 7. eurotradesl.com [eurotradesl.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. abap.co.in [abap.co.in]
- 10. rjptonline.org [rjptonline.org]
- 11. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
N-acetyl Lenalidomide: Application Notes for In Vitro Angiogenesis Assays
A metabolite of the potent anti-angiogenic agent lenalidomide (B1683929), N-acetyl lenalidomide, is not anticipated to contribute significantly to the therapeutic effects of its parent compound based on in vitro pharmacological studies. [1] This suggests that for researchers investigating the anti-angiogenic properties of this class of compounds, the focus should remain on the parent drug, lenalidomide.
This document provides detailed application notes and protocols for utilizing lenalidomide in key in vitro angiogenesis assays. While this compound is a metabolite, its biological activity in angiogenic processes is considered negligible.[1] Therefore, the following information is centered on lenalidomide, the active compound.
Introduction to Lenalidomide in Angiogenesis
Lenalidomide, a thalidomide (B1683933) analogue, is an immunomodulatory agent with demonstrated anti-cancer properties.[2] A significant component of its mechanism of action is its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3] In vitro studies have shown that lenalidomide exerts its anti-angiogenic effects through various mechanisms, including the inhibition of endothelial cell migration and tube formation, as well as the modulation of key signaling pathways such as the VEGF-induced PI3K-Akt pathway.[2][3]
Key In Vitro Angiogenesis Assays for Lenalidomide
Several in vitro assays are crucial for evaluating the anti-angiogenic potential of compounds like lenalidomide. These include:
-
Endothelial Cell Tube Formation Assay: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
-
Endothelial Cell Proliferation Assay: This assay measures the effect of a compound on the growth and division of endothelial cells, which is essential for the expansion of the vascular network.
-
Endothelial Cell Migration Assay: This assay evaluates the impact of a compound on the directed movement of endothelial cells, a fundamental process in the sprouting of new blood vessels.
Data Presentation: Summary of Lenalidomide's Effects
The following table summarizes the expected qualitative and quantitative effects of lenalidomide in various in vitro angiogenesis assays based on available literature. It is important to note that specific quantitative results can vary depending on the cell type, experimental conditions, and lenalidomide concentrations used.
| Assay | Cell Type | Parameter Measured | Expected Effect of Lenalidomide | Concentration Range (Typical) |
| Tube Formation Assay | HUVECs (Human Umbilical Vein Endothelial Cells), MMECs (Multiple Myeloma Endothelial Cells) | Total tube length, number of junctions, number of loops | Inhibition | 1 - 50 µM |
| Endothelial Cell Proliferation Assay | HUVECs, Retinal Endothelial Cells | Cell viability (e.g., MTS/MTT assay), DNA synthesis (e.g., BrdU incorporation) | Inhibition | 1 - 100 µM |
| Endothelial Cell Migration Assay (Transwell) | HUVECs, MMECs | Number of migrated cells | Inhibition | 1 - 50 µM |
| Endothelial Cell Migration Assay (Wound Healing/Scratch) | HUVECs, MMECs | Rate of wound closure | Inhibition | 1 - 50 µM |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This protocol is a standard method for assessing the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)
-
96-well tissue culture plates
-
Lenalidomide stock solution (dissolved in DMSO)
-
Calcein AM (for visualization)
-
Fluorescence microscope with imaging software
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire bottom of the well is covered.
-
Matrix Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of lenalidomide in the cell suspension. A vehicle control (DMSO) should also be prepared.
-
Incubation: Add 100 µL of the cell suspension (containing the desired concentration of lenalidomide or vehicle) to each well of the coated plate. Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization: After incubation, carefully remove the medium and wash the cells with PBS. Add Calcein AM solution (typically 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.
-
Imaging and Analysis: Visualize the tube formation using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Caption: Workflow for the endothelial cell tube formation assay.
Endothelial Cell Proliferation Assay (MTS/MTT Assay)
This protocol measures the metabolic activity of endothelial cells as an indicator of cell proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well tissue culture plates
-
Lenalidomide stock solution (dissolved in DMSO)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of endothelial cell growth medium. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of lenalidomide in fresh growth medium. A vehicle control (DMSO) should also be prepared.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of lenalidomide or vehicle. Incubate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Caption: Workflow for the endothelial cell proliferation assay.
Endothelial Cell Migration Assay (Transwell Assay)
This protocol, also known as a Boyden chamber assay, assesses the chemotactic migration of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM) with 0.5% FBS
-
Chemoattractant (e.g., VEGF, 20 ng/mL)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Lenalidomide stock solution (dissolved in DMSO)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Light microscope
Protocol:
-
Prepare Lower Chamber: Add 600 µL of EBM containing the chemoattractant (VEGF) to the lower wells of the 24-well plate.
-
Prepare Cell Suspension: Harvest and resuspend HUVECs in EBM with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Prepare serial dilutions of lenalidomide in the cell suspension. A vehicle control (DMSO) should also be prepared.
-
Seed Upper Chamber: Add 100 µL of the cell suspension (containing lenalidomide or vehicle) to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
Remove Non-migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix and Stain: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes. Stain with Crystal Violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields of view using a light microscope.
Caption: Workflow for the endothelial cell transwell migration assay.
Signaling Pathways Affected by Lenalidomide
Lenalidomide's anti-angiogenic effects are mediated through its interaction with various intracellular signaling pathways. A key target is the VEGF signaling cascade, which is crucial for endothelial cell proliferation, migration, and survival.
Caption: Simplified diagram of the VEGF signaling pathway and the inhibitory action of lenalidomide.
By inhibiting the PI3K-Akt pathway, lenalidomide can effectively block the downstream effects of VEGF, leading to a reduction in angiogenesis.[2] This provides a molecular basis for the observable effects in the in vitro assays described above.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for N-acetyl Lenalidomide in Antibody-Dependent Cellular Cytotoxicity (ADCC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-dependent cellular cytotoxicity (ADCC) is a critical mechanism of action for many therapeutic monoclonal antibodies. It involves the recognition and elimination of antibody-coated target cells by effector immune cells, primarily Natural Killer (NK) cells. Immunomodulatory drugs (IMiDs®) like Lenalidomide (B1683929) have been shown to significantly enhance ADCC, making them valuable agents in combination cancer therapies.
Mechanism of Action: Lenalidomide-Mediated ADCC Enhancement
Lenalidomide enhances ADCC through a multi-faceted mechanism, primarily by augmenting the function of NK cells and T cells.[4] The key molecular events are:
-
T-Cell Co-stimulation: Lenalidomide promotes the proliferation of T-cells and increases the production of IL-2 and IFN-γ.[4]
-
NK Cell Activation: The increased IL-2 production from T-cells, in turn, stimulates the proliferation and activation of NK cells, which are the primary effectors of ADCC.[3]
-
Enhanced FcγR Signaling: Lenalidomide can enhance Fc-γ receptor signaling in NK cells, leading to increased levels of phosphorylated extracellular signal-regulated kinase (ERK) and subsequently, enhanced effector function.[5]
-
Increased Cytolytic Molecule Expression: The activation of NK cells leads to increased expression and release of cytotoxic molecules such as granzyme B and perforin, as well as increased expression of Fas ligand (FasL), which induce apoptosis in target cells.[5]
-
Direct Tumor Cell Effects: Lenalidomide can also have direct anti-proliferative and pro-apoptotic effects on certain tumor cells.[6]
The central molecular target of Lenalidomide is the E3 ubiquitin ligase cereblon (CRBN).[7] By binding to CRBN, Lenalidomide modulates its substrate specificity, leading to the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for B-cell development and tumor cell survival.[7] This action contributes to its direct anti-tumor effects and may also influence the immune microenvironment.
Data Presentation: Lenalidomide in ADCC Assays
The following tables summarize representative quantitative data from studies on Lenalidomide, which can serve as a benchmark for designing and evaluating experiments with N-acetyl Lenalidomide.
Table 1: Enhancement of NK Cell-Mediated ADCC by Lenalidomide against Colorectal Cancer Cells
| Cell Line | Lenalidomide Concentration | % Tumor Cell Killing (Mean ± SD) | P-value |
| HCT-116 | 0 µM (Control) | 19% | - |
| HCT-116 | 10 µM | 39% | < 0.01 |
| HT-29 | 0 µM (Control) | 32% | - |
| HT-29 | 1 µM | 50% | < 0.05 |
Data adapted from a study on cetuximab-coated colorectal cancer cells with an Effector:Target (E:T) ratio of 10:1.[8]
Table 2: Effect of Lenalidomide on NK Cell Cytotoxicity
| Treatment Group | % NK Cytotoxicity (Mean ± SD) |
| Control | 16.67% ± 2.07% |
| Lenalidomide (4 mMol) | 38.17% ± 2.87% |
| Lenalidomide + pcDNA3.1(+)/NS3 | 66.80% |
In vitro and in vivo data showing Lenalidomide's ability to stimulate NK cell cytotoxicity.[2]
Experimental Protocols
The following are detailed protocols for conducting ADCC assays to evaluate the effect of this compound. These are based on established methods for Lenalidomide.
Protocol 1: In Vitro ADCC Assay using Peripheral Blood Mononuclear Cells (PBMCs) or Purified NK Cells
Objective: To determine the ability of this compound to enhance the ADCC of a therapeutic antibody against a specific cancer cell line.
Materials:
-
Target cancer cell line (e.g., a HER2-positive breast cancer line like SK-BR-3 for trastuzumab, or a CD20-positive lymphoma line for rituximab).
-
Therapeutic monoclonal antibody (e.g., Trastuzumab, Rituximab, Cetuximab).
-
Effector cells: Freshly isolated human PBMCs or purified NK cells.
-
This compound (and Lenalidomide as a positive control).
-
Recombinant human IL-2.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cytotoxicity detection reagent (e.g., LDH release assay kit, Calcein-AM, or a luciferase-based assay).
-
96-well U-bottom plates.
Procedure:
-
Effector Cell Preparation and Pre-treatment:
-
Isolate PBMCs or purify NK cells from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by NK cell isolation kit).
-
Seed the effector cells in a 96-well U-bottom plate at a desired density.
-
Pre-treat the effector cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a positive control (Lenalidomide) in the presence of a low concentration of IL-2 (e.g., 10 ng/ml) for 18-24 hours at 37°C.[8]
-
-
Target Cell Preparation:
-
Culture the target cells to log phase.
-
Harvest the cells and wash them with culture medium.
-
Resuspend the target cells at a suitable concentration.
-
-
ADCC Assay Setup:
-
In a new 96-well plate, add the target cells.
-
Add the therapeutic antibody at a saturating concentration (e.g., 10 µg/ml) to the target cells and incubate for 30 minutes at 37°C to opsonize the cells.[8]
-
Wash the antibody-coated target cells to remove unbound antibody.
-
Add the pre-treated effector cells to the wells containing the target cells at various Effector:Target (E:T) ratios (e.g., 5:1, 10:1, 25:1).
-
Include the following controls:
-
Target cells alone (spontaneous release).
-
Target cells with effector cells (no antibody).
-
Target cells with antibody (no effector cells).
-
Target cells with lysis buffer (maximum release).
-
-
-
Incubation and Cytotoxicity Measurement:
-
Incubate the plate for 4-6 hours at 37°C.
-
Measure cell lysis using a chosen cytotoxicity assay according to the manufacturer's instructions. For example, for an LDH assay, centrifuge the plate, transfer the supernatant to a new plate, and add the LDH substrate. Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Plot the percentage of specific lysis against the E:T ratio or the concentration of this compound.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Lenalidomide enhances ADCC by stimulating T-cells to produce cytokines that activate NK cells.
Caption: A stepwise workflow for performing an in vitro ADCC assay with this compound.
Conclusion
While this compound is a known metabolite of Lenalidomide, its specific role in modulating ADCC is yet to be fully characterized. The protocols and mechanistic insights provided here, based on the extensive research on Lenalidomide, offer a robust framework for researchers to design and execute experiments to investigate the immunomodulatory potential of this compound. Such studies will be crucial in understanding the complete pharmacological profile of Lenalidomide and its metabolites and may unveil new therapeutic opportunities in immuno-oncology. It is recommended that any investigation into this compound's ADCC activity should include Lenalidomide as a comparator to accurately gauge its relative potency and efficacy.
References
- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 1421593-80-7 | Benchchem [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pomalidomide enhances CD8+ T and NK cell mediated killing of HIV-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
Application Notes and Protocols for Studying the Effects of N-acetyl Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide (B1683929), an immunomodulatory agent, has demonstrated significant therapeutic effects in various hematological malignancies.[1] Its mechanism of action is primarily attributed to its ability to bind to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6][7][8] The degradation of these factors results in both direct anti-proliferative effects on cancer cells and immunomodulatory effects, including the modulation of cytokine production.[3][4][9]
N-acetyl Lenalidomide is a known metabolite of Lenalidomide.[10] However, based on available scientific literature, there is a significant lack of quantitative data regarding its biological activity. While it is suggested that this compound does not contribute significantly to the therapeutic effects of its parent compound, detailed comparative studies are scarce.[11]
These application notes provide a framework for the experimental design to study the effects of this compound, drawing parallels with the well-established protocols for Lenalidomide. The provided protocols for cellular and biochemical assays can be adapted to directly compare the activity of this compound with Lenalidomide.
Data Presentation
A critical aspect of understanding the biological relevance of this compound is the direct comparison of its activity with Lenalidomide. The following tables are structured to present key quantitative data. Based on extensive literature review, data for Lenalidomide is provided where available. The corresponding fields for this compound are marked as "Data not available" to highlight the current knowledge gap. Researchers are encouraged to populate these fields as new experimental data becomes available.
Table 1: Comparative Anti-proliferative Activity (IC50 Values)
| Cell Line | Lenalidomide IC50 (µM) | This compound IC50 (µM) | Reference |
| Multiple Myeloma Cell Lines (various) | 0.15 - 7 | Data not available | [9] |
| RPMI-8226 | ~80 (for 3-day culture) | Data not available | [1] |
| OPM-2 | ~12 (for 3-day culture) | Data not available | [1] |
| KMS-11 | 3.9 | Data not available | [12] |
Table 2: Comparative Cereblon Binding Affinity
| Compound | Binding Affinity (IC50 or Kd in µM) | Method | Reference |
| Lenalidomide | ~1-2 | Competitive binding assay | [13] |
| This compound | Data not available |
Table 3: Comparative Effects on Ikaros (IKZF1) and Aiolos (IKZF3) Degradation
| Parameter | Lenalidomide | This compound | Reference |
| IKZF1 Degradation | Induces degradation | Data not available | [4][5][6][7][8] |
| IKZF3 Degradation | Induces degradation | Data not available | [4][5][6][7][8] |
Table 4: Comparative Immunomodulatory Effects on Cytokine Production
| Cytokine | Effect of Lenalidomide | Effect of this compound | Reference |
| IL-2 | Increased production | Data not available | [14][15] |
| IFN-γ | Increased production | Data not available | [16] |
| TNF-α | Decreased production (in some contexts) | Data not available | [9][16] |
| IL-6 | Decreased production | Data not available | [9][16] |
| IL-10 | Increased production | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological effects of this compound and compare them to Lenalidomide.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the anti-proliferative effects of this compound and Lenalidomide on cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, RPMI-8226)
-
Complete cell culture medium
-
This compound and Lenalidomide stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound and Lenalidomide in complete culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.
-
-
Measurement:
-
For MTT assay: After incubation with MTT, carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
For XTT assay: The formazan product is soluble, so no solubilization step is needed.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT; 450-500 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Western Blotting for Ikaros and Aiolos Degradation
Objective: To assess the ability of this compound and Lenalidomide to induce the degradation of IKZF1 and IKZF3.
Materials:
-
Cancer cell line of interest
-
This compound and Lenalidomide
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound, Lenalidomide, or vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IKZF1 or IKZF3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities for IKZF1, IKZF3, and the loading control. Normalize the levels of IKZF1 and IKZF3 to the loading control to determine the extent of degradation.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Cereblon Binding
Objective: To determine if this compound can mediate the interaction between Cereblon and its substrates (IKZF1/IKZF3).
Materials:
-
Cells expressing the proteins of interest (endogenously or via transfection)
-
This compound and Lenalidomide
-
Co-IP lysis buffer (a non-denaturing buffer, e.g., containing 0.5-1% NP-40)
-
Antibody for immunoprecipitation (e.g., anti-Cereblon or anti-IKZF1)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as in Protocol 2)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, Lenalidomide, or vehicle control. Lyse the cells with Co-IP lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the immunoprecipitating antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners (e.g., if you immunoprecipitated Cereblon, blot for IKZF1 and IKZF3).
Protocol 4: Cytokine Quantification (ELISA or Multiplex Assay)
Objective: To measure the effect of this compound and Lenalidomide on the production of key immunomodulatory cytokines.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
This compound and Lenalidomide
-
Cell culture medium
-
ELISA kits or multiplex cytokine assay kits for the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α, IL-6, IL-10)
-
Microplate reader
Procedure:
-
Cell Treatment: Culture PBMCs or the chosen cell line in the presence of various concentrations of this compound, Lenalidomide, or vehicle control for a specified time (e.g., 24, 48 hours).
-
Supernatant Collection: After incubation, centrifuge the cell cultures and collect the supernatants.
-
Cytokine Measurement:
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This will involve coating a plate with a capture antibody, adding the cell supernatants, adding a detection antibody, and then a substrate to generate a colorimetric signal.
-
Multiplex Assay: Use a multiplex bead-based assay (e.g., Luminex) to simultaneously measure the concentrations of multiple cytokines in each sample, following the manufacturer's protocol.
-
-
Data Analysis: Generate a standard curve for each cytokine and use it to calculate the concentration of the cytokines in the cell supernatants. Compare the cytokine levels in the treated samples to the vehicle control.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of Lenalidomide and a general experimental workflow for its study.
Caption: Lenalidomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos.
Caption: A general workflow for the comparative study of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the biological effects of this compound. While the mechanism of Lenalidomide is well-characterized, the functional role of its N-acetylated metabolite remains largely unexplored. The experimental framework outlined here will enable a direct and systematic comparison, which is essential for determining the potential contribution of this compound to the overall pharmacological profile of Lenalidomide. The systematic collection of quantitative data, as structured in the provided tables, will be crucial in filling the current knowledge gap and advancing our understanding of this compound.
References
- 1. Lenalidomide and thalidomide: mechanisms of action--similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. catalog.library.reed.edu [catalog.library.reed.edu]
- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide Induces Interleukin-21 Production by T Cells and Enhances IL21-Mediated Cytotoxicity in Chronic Lymphocytic Leukemia B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive analysis of serum cytokines in patients with multiple myeloma before and after lenalidomide and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-acetyl Lenalidomide Dose-Response Curve Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl Lenalidomide (B1683929) is a chemical derivative and a metabolite of Lenalidomide, a potent immunomodulatory drug (IMiD) widely used in the treatment of multiple myeloma and other hematological malignancies.[1][2] Lenalidomide exerts its therapeutic effects by acting as a "molecular glue," binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrate proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5][6][7] The degradation of these transcription factors is a key mechanism behind the anti-proliferative and immunomodulatory activities of Lenalidomide.[8][9][10]
Given that N-acetyl Lenalidomide is a closely related analogue, it is crucial to characterize its biological activity and potency. Determining the dose-response curve of this compound is a fundamental step in understanding its pharmacological profile. This application note provides detailed protocols for establishing the dose-response relationship of this compound through cell viability assays, target degradation analysis, and assessment of immunomodulatory effects.
Principle of the Assays
The dose-response relationship of this compound can be quantified by measuring its effects on cancer cell proliferation, its ability to induce the degradation of target proteins (IKZF1/IKZF3), and its impact on cytokine production. The half-maximal inhibitory concentration (IC50) for cell viability, the half-maximal degradation concentration (DC50) for target proteins, and the half-maximal effective concentration (EC50) for cytokine modulation are key parameters derived from these dose-response curves. These values provide a quantitative measure of the compound's potency.
Signaling Pathway
The presumed mechanism of action for this compound is based on the well-established pathway of its parent compound, Lenalidomide. The drug binds to Cereblon (CRBN), a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event induces a conformational change in CRBN, creating a novel binding surface for the neosubstrates IKZF1 and IKZF3. The E3 ligase then polyubiquitinates these transcription factors, marking them for degradation by the proteasome. The depletion of IKZF1 and IKZF3 leads to downstream anti-proliferative and immunomodulatory effects.
Caption: this compound binds to CRBN, inducing the ubiquitination and degradation of IKZF1/IKZF3.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol describes the use of a colorimetric MTT assay to measure cell viability. The reduction of MTT by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product is proportional to the number of viable cells.[11]
Materials and Reagents:
-
Multiple myeloma cell line (e.g., MM1.S, H929)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 490-570 nm[11]
Protocol:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Harvest and count the cells. Adjust the cell density to 5 x 10^4 cells/mL in culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM to 0.01 nM). A vehicle control (DMSO) should be included.
-
Add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.[11]
-
Target Degradation Assay (DC50 Determination)
This protocol uses In-Cell Western to quantify the degradation of IKZF1/IKZF3 in response to this compound treatment. This method offers a higher throughput alternative to traditional Western blotting.
Materials and Reagents:
-
Multiple myeloma cell line
-
Culture medium and reagents
-
This compound
-
DMSO
-
96-well cell culture plates
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., Beta-actin)
-
Fluorescently-labeled secondary antibodies (e.g., AzureSpectra)[12]
-
Blocking buffer
-
Permeabilization buffer
-
Fluorescent imaging system (e.g., Sapphire FL Biomolecular Imager)[12]
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol, but with a shorter incubation time (e.g., 4-24 hours) sufficient to observe protein degradation.
-
-
Cell Fixation and Permeabilization:
-
After treatment, remove the medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the wells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block the wells with blocking buffer for 1.5 hours.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the wells thoroughly.
-
-
Data Acquisition:
-
Image the plate using a fluorescent imaging system.
-
Quantify the fluorescence intensity for the target proteins and the loading control in each well.[12]
-
Immunomodulatory Assay - Cytokine Secretion (EC50 Determination)
This protocol measures the effect of this compound on the secretion of IL-2 from peripheral blood mononuclear cells (PBMCs).
Materials and Reagents:
-
Human PBMCs
-
RPMI-1640 medium
-
This compound
-
DMSO
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
Human IL-2 ELISA kit
-
96-well plates
Protocol:
-
Cell Seeding and Treatment:
-
Isolate PBMCs from healthy donor blood.
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add serial dilutions of this compound.
-
Co-stimulate the cells with a suboptimal concentration of PHA or anti-CD3/CD28 beads to induce T-cell activation.
-
Incubate for 48-72 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant.
-
-
ELISA:
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the absorbance using a plate reader and calculate the concentration of IL-2 in each sample based on the standard curve.
-
Experimental Workflow
Caption: Workflow for determining the dose-response of this compound.
Data Analysis and Presentation
-
Data Normalization:
-
For viability assays, normalize the data as a percentage of the vehicle control (DMSO-treated cells), which is set to 100% viability.
-
For degradation assays, normalize the target protein signal to the loading control signal. Then, express the results as a percentage of the vehicle control (100% protein level).
-
For cytokine assays, express the data as a percentage of the maximum cytokine secretion observed.
-
-
Curve Fitting:
-
Parameter Calculation:
Data Presentation Tables:
Table 1: Cell Viability Dose-Response Data
| This compound (µM) | Log Concentration | Absorbance (Mean ± SD) | % Viability |
|---|---|---|---|
| 0 (Vehicle) | - | 100 | |
| 0.001 | -3 | ||
| 0.01 | -2 | ||
| 0.1 | -1 | ||
| 1 | 0 | ||
| 10 | 1 | ||
| 100 | 2 |
| IC50 (µM): | | | [Calculated Value] |
Table 2: Target Degradation Dose-Response Data (IKZF1)
| This compound (µM) | Log Concentration | Normalized Intensity (Mean ± SD) | % Protein Remaining |
|---|---|---|---|
| 0 (Vehicle) | - | 100 | |
| 0.001 | -3 | ||
| 0.01 | -2 | ||
| 0.1 | -1 | ||
| 1 | 0 | ||
| 10 | 1 | ||
| 100 | 2 |
| DC50 (µM): | | | [Calculated Value] |
Table 3: IL-2 Secretion Dose-Response Data
| This compound (µM) | Log Concentration | IL-2 Conc. (pg/mL, Mean ± SD) | % Max Response |
|---|---|---|---|
| 0 (Vehicle) | - | 0 | |
| 0.001 | -3 | ||
| 0.01 | -2 | ||
| 0.1 | -1 | ||
| 1 | 0 | ||
| 10 | 1 | ||
| 100 | 2 |
| EC50 (µM): | | | [Calculated Value] |
Troubleshooting
-
High variability between replicates: Ensure accurate pipetting, homogenous cell suspension, and consistent incubation times. Check for edge effects in 96-well plates by filling outer wells with sterile PBS.
-
No dose-response observed: The concentration range may be inappropriate. Test a wider range of concentrations. Ensure the compound is fully dissolved and stable in the culture medium. Verify cell line sensitivity, as some may be resistant due to low CRBN expression.[8]
-
Poor curve fit: The data may not follow a standard sigmoidal curve. Check for outliers and ensure a sufficient number of data points across the dynamic range of the curve. Consider if the compound has complex effects (e.g., hormesis).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins. | BioGRID [thebiogrid.org]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
Application Notes and Protocols for Studying N-acetyl Lenalidomide in Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl lenalidomide (B1683929) is a known metabolite of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and other hematological malignancies. Understanding the metabolic fate of lenalidomide, including the formation and characteristics of its metabolites, is crucial for a comprehensive assessment of the drug's pharmacology, safety, and potential for drug-drug interactions. While N-acetyl lenalidomide is considered a minor metabolite with limited therapeutic activity, its study is essential for a complete metabolic profile.[1][2]
These application notes provide an overview and detailed protocols for the in vitro and in vivo characterization of this compound.
Metabolic Profile of Lenalidomide
Lenalidomide undergoes minimal metabolism in humans, with the majority of the administered dose being excreted unchanged in the urine.[3][4] In vivo and in vitro studies have demonstrated that lenalidomide is not a significant substrate, inhibitor, or inducer of cytochrome P450 (CYP) enzymes, suggesting a low potential for CYP-mediated drug-drug interactions.[5][6][7]
The primary metabolic pathways for lenalidomide are hydrolysis and N-acetylation, leading to the formation of 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, respectively.[8] Both of these metabolites are present in circulation at levels less than 5% of the parent drug.[3][8]
A study utilizing [14C]-lenalidomide in healthy male subjects provided quantitative insights into the extent of this compound formation.[4]
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound.
| Parameter | Matrix | Value | Reference |
| Relative Concentration | Plasma | 4.2% of lenalidomide levels | [4] |
| Relative Concentration | Urine | ~1.5% of lenalidomide levels | [4] |
| Percentage of Administered Dose | Urine (up to 24h) | 1.24 ± 0.92% | [4] |
Signaling Pathways and Experimental Workflows
Lenalidomide Metabolism and Excretion Pathway
The following diagram illustrates the primary metabolic and excretory pathways of lenalidomide.
Experimental Workflow for Metabolite Identification
This workflow outlines the general steps for identifying and quantifying this compound from biological samples.
References
- 1. Detection of lenalidomide metabolites in urine to discover drug-resistant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide: in vitro evaluation of the metabolism and assessment of cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acetyl Lenalidomide in Co-culture Experimental Models
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches for the application of N-acetyl Lenalidomide (B1683929) , a metabolite of Lenalidomide, in co-culture experimental models have revealed a significant gap in publicly available data. As of our latest search, there are no specific studies detailing the use of N-acetyl Lenalidomide in co-culture systems, nor are there established protocols or quantitative data on its direct effects in such experimental setups.
Pharmacokinetic studies indicate that this compound is a minor metabolite of Lenalidomide, constituting less than 5% of the parent compound's levels in circulation.[1][2][3] In vitro pharmacological assays have suggested that neither N-acetyl-lenalidomide nor another metabolite, 5-hydroxy-lenalidomide, is expected to significantly contribute to the overall therapeutic activity of Lenalidomide.[4]
Given the lack of specific data for this compound, this document will provide detailed Application Notes and Protocols for the parent compound, Lenalidomide , in co-culture experimental models. The extensive research on Lenalidomide offers valuable insights into the immunomodulatory and anti-tumor effects that are of interest to researchers in this field. The methodologies and findings presented for Lenalidomide can serve as a foundational framework for designing future studies to investigate the specific role, if any, of this compound in co-culture systems.
Application Notes: Lenalidomide in Co-culture Experimental Models
Introduction:
Lenalidomide is an immunomodulatory drug (IMiD) with established anti-neoplastic, anti-angiogenic, and pro-erythropoietic properties.[3] A key aspect of its mechanism of action is the enhancement of host anti-tumor immunity, which is often studied using co-culture experimental models. These models are critical for elucidating the interplay between immune cells and tumor cells under the influence of Lenalidomide.
Core Applications in Co-culture Models:
-
Enhancement of Natural Killer (NK) Cell Cytotoxicity: Lenalidomide has been shown to augment the cytotoxic activity of NK cells against various hematological and solid tumor cells.[5] Co-culture models are instrumental in quantifying this enhanced killing.
-
T-Cell Co-stimulation and Proliferation: Lenalidomide promotes the proliferation and activation of T-cells, particularly CD4+ and CD8+ T-cells, leading to increased production of cytokines such as IL-2 and IFN-γ.[6][7]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): In combination with therapeutic antibodies (e.g., Rituximab, Trastuzumab), Lenalidomide can significantly enhance ADCC mediated by NK cells.[5]
-
Modulation of the Tumor Microenvironment: Co-culture systems involving tumor cells and bone marrow stromal cells (BMSCs) are used to study how Lenalidomide disrupts the supportive microenvironment that promotes tumor cell growth and survival.[6]
Key Signaling Pathways Modulated by Lenalidomide in Co-culture:
Lenalidomide's effects are mediated through its binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific substrate proteins, including Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[8] In immune cells, particularly T-cells, Lenalidomide provides a co-stimulatory signal through the B7-CD28 pathway.[9] It can also inhibit the suppressive functions of regulatory T-cells (Tregs).
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on Lenalidomide in co-culture models.
Table 1: Enhancement of NK Cell-Mediated Cytotoxicity by Lenalidomide
| Tumor Cell Line | Co-cultured Immune Cells | Lenalidomide Concentration | Increase in Tumor Cell Lysis | Reference |
| K562 (Leukemia) | PBMC | 10 µM | 2.8-fold increase in apoptosis | Celgene Corp. |
| HCT-116 (Colorectal) | Purified NK Cells | 10 µM | From 19% to 39% | [10] |
| HT-29 (Colorectal) | Purified NK Cells | 1 µM | From 32% to 50% | [10] |
| SK-BR-3 (Breast) | Purified NK Cells | 1 µM | From 12% to 44% | [5] |
| MCF-7 (Breast) | Purified NK Cells | 0.1 µM | From 30% to 70% | [5] |
Table 2: Lenalidomide-Induced Cytokine Production in Co-culture Supernatants
| Immune Cells | Stimulus | Lenalidomide Concentration | Cytokine | Fold Increase | Reference |
| PBMC | Anti-CD3 | 1 µM | IL-2 | >2-fold | [6] |
| PBMC | Anti-CD3 | 1 µM | IFN-γ | >2-fold | [6] |
Experimental Protocols
Protocol 1: NK Cell-Mediated Cytotoxicity Assay in a Co-culture Model
This protocol is adapted from studies investigating the enhancement of NK cell activity by Lenalidomide.[5]
1. Materials:
- Target Tumor Cells (e.g., HCT-116, SK-BR-3)
- Effector Cells: Peripheral Blood Mononuclear Cells (PBMCs) or purified NK cells from healthy donors.
- Lenalidomide (dissolved in DMSO)
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- Calcein-AM or other suitable cell viability dye
- 96-well U-bottom plates
2. Procedure:
- Effector Cell Preparation:
- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- For purified NK cells, use a negative selection kit.
- Culture effector cells overnight in RPMI-1640 with 10% FBS and a low dose of IL-2 (e.g., 10 ng/mL).
- Treat effector cells with varying concentrations of Lenalidomide (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-72 hours.
- Target Cell Preparation:
- Culture target tumor cells to 70-80% confluency.
- Harvest and label the target cells with Calcein-AM according to the manufacturer's protocol.
- Wash and resuspend the labeled target cells in RPMI-1640 with 10% FBS.
- Co-culture Setup:
- Plate the labeled target cells in a 96-well U-bottom plate at a density of 1 x 10^4 cells/well.
- Add the pre-treated effector cells at different Effector-to-Target (E:T) ratios (e.g., 10:1, 20:1, 40:1).
- Incubate the co-culture plate for 4 hours at 37°C in a 5% CO2 incubator.
- Data Acquisition:
- Centrifuge the plate and collect the supernatant.
- Measure the fluorescence of the supernatant using a fluorescence plate reader.
- Determine the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
- Spontaneous Release: Target cells with medium only.
- Maximum Release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
Protocol 2: T-Cell Proliferation Assay in a Co-culture with Antigen-Presenting Cells (APCs)
This protocol is a general representation of methods used to assess the co-stimulatory effects of Lenalidomide on T-cells.
1. Materials:
- Purified CD4+ or CD8+ T-cells
- Antigen-Presenting Cells (APCs), e.g., irradiated PBMCs or dendritic cells (DCs)
- Lenalidomide (dissolved in DMSO)
- Anti-CD3 antibody
- Carboxyfluorescein succinimidyl ester (CFSE)
- RPMI-1640 medium with 10% FBS
- 96-well round-bottom plates
2. Procedure:
- T-Cell Preparation:
- Isolate T-cells from PBMCs using magnetic bead separation.
- Label the T-cells with CFSE according to the manufacturer's protocol.
- Co-culture Setup:
- Coat the wells of a 96-well plate with anti-CD3 antibody.
- Add the CFSE-labeled T-cells (5 x 10^4 cells/well) and APCs (5 x 10^4 cells/well).
- Add varying concentrations of Lenalidomide or DMSO control to the wells.
- Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
- Data Acquisition:
- Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
- Analyze the cells by flow cytometry.
- T-cell proliferation is measured by the dilution of the CFSE signal in the T-cell population.
Visualizations
Caption: Workflow for assessing Lenalidomide's effect on NK cell cytotoxicity.
Caption: Lenalidomide enhances T-cell activation and cytokine production.
References
- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Immunomodulatory effects of lenalidomide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with N-acetyl Lenalidomide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl Lenalidomide (B1683929) is a chemical analog of Lenalidomide, a potent immunomodulatory and anti-neoplastic agent. Lenalidomide exerts its effects through multiple mechanisms, including direct cytotoxicity to cancer cells and modulation of the tumor microenvironment.[1][2][3][4] A key mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] This degradation is cytotoxic to multiple myeloma cells.[5] Furthermore, Lenalidomide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][7][8][9][10] It also possesses immunomodulatory properties, such as enhancing T-cell and Natural Killer (NK) cell function.[2][3][11][12][13]
Flow cytometry is an indispensable tool for elucidating the cellular responses to treatment with compounds like N-acetyl Lenalidomide. This technique allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population. Key applications include the assessment of apoptosis, cell cycle distribution, and changes in cell surface and intracellular protein expression (immunophenotyping).
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cultured cells, enabling researchers to investigate its mechanism of action and therapeutic potential. While these protocols are based on the known effects of Lenalidomide, they are expected to be directly applicable to its N-acetyl derivative.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from flow cytometry analysis of cells treated with an immunomodulatory agent like this compound. The data is presented to illustrate the expected dose-dependent effects on apoptosis and cell cycle distribution.
Table 1: Induction of Apoptosis in Cancer Cells Treated with this compound for 72 hours
| Treatment Concentration (µM) | Percentage of Early Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Percentage of Apoptotic Cells |
| 0 (Control) | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |
| 1 | 8.2 ± 1.5 | 4.3 ± 0.9 | 12.5 ± 2.4 |
| 10 | 25.6 ± 3.2 | 10.8 ± 1.7 | 36.4 ± 4.9 |
| 50 | 45.1 ± 4.5 | 18.2 ± 2.1 | 63.3 ± 6.6 |
Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound for 48 hours
| Treatment Concentration (µM) | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
| 0 (Control) | 45.2 ± 2.5 | 35.8 ± 2.1 | 19.0 ± 1.8 |
| 1 | 55.7 ± 3.1 | 28.3 ± 1.9 | 16.0 ± 1.5 |
| 10 | 68.9 ± 4.2 | 15.1 ± 1.4 | 16.0 ± 1.7 |
| 50 | 75.3 ± 4.8 | 8.9 ± 1.1 | 15.8 ± 1.9 |
Data are representative and may vary depending on the cell line and experimental conditions. Lenalidomide has been shown to induce G0/G1 cell cycle arrest.[7][10]
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflows
Caption: Experimental workflow for apoptosis analysis.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48, 72 hours). Include an untreated control.[14]
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine the detached cells with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[14]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours).[14]
-
Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis protocol.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours (or overnight).[14]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Protocol 3: Immunophenotyping to Assess Immune Cell Populations
This protocol is for the analysis of cell surface markers on immune cells (e.g., T-cells, NK cells) to evaluate the immunomodulatory effects of this compound.
Materials:
-
This compound
-
Peripheral Blood Mononuclear Cells (PBMCs) or co-culture systems
-
RPMI-1640 medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture PBMCs or a co-culture of immune cells and tumor cells. Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
Cell Harvesting: Collect the cells and transfer to flow cytometry tubes.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Antibody Staining: Resuspend the cell pellet in the appropriate volume of Flow Cytometry Staining Buffer and add the pre-titrated fluorochrome-conjugated antibodies.
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibodies.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analysis: Analyze the samples by flow cytometry.
Concluding Remarks
The protocols and information provided in these application notes serve as a comprehensive guide for researchers and scientists to investigate the cellular effects of this compound using flow cytometry. By systematically analyzing apoptosis, cell cycle progression, and immunophenotypic changes, a detailed understanding of the compound's mechanism of action can be achieved, facilitating its potential development as a therapeutic agent. It is recommended to optimize the protocols for specific cell lines and experimental conditions to ensure high-quality, reproducible data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Lenalidomide inhibits the proliferation of CLL cells via a cereblon/p21WAF1/Cip1-dependent mechanism independent of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lenalidomide arrests cell cycle and modulates PD1-dependent downstream mTOR intracellular signals in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunomodulatory drugs Revlimid® (lenalidomide) and CC-4047 induce apoptosis of both hematological and solid tumor cells through NK cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by N-acetyl Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl Lenalidomide (B1683929) is a chemical analog of Lenalidomide, an immunomodulatory drug with potent anti-neoplastic properties, particularly in hematological malignancies.[1] The therapeutic effects of Lenalidomide are primarily mediated through its binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][2] Key among these neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]
The degradation of Ikaros and Aiolos is a critical event that underlies the anti-proliferative and immunomodulatory effects of Lenalidomide.[3] Downregulation of these transcription factors leads to the inhibition of myeloma cell growth and enhanced T-cell activation.[1][4] Given that N-acetyl Lenalidomide is a derivative of Lenalidomide, it is hypothesized to exert its biological effects through a similar mechanism of action.
Western blot analysis is a fundamental technique to investigate the effects of this compound on the expression levels of CRBN, Ikaros, and Aiolos. This document provides detailed application notes and a comprehensive protocol for performing Western blot analysis to quantify the degradation of these key proteins in response to this compound treatment.
Mechanism of Action: this compound Signaling Pathway
This compound is presumed to follow the established mechanism of action of Lenalidomide. The drug binds to the CRBN protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event induces a conformational change in CRBN, leading to the recruitment of the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3) to the E3 ligase complex. Subsequently, Ikaros and Aiolos are polyubiquitinated and targeted for degradation by the 26S proteasome. The depletion of these transcription factors results in downstream anti-tumor and immunomodulatory effects.
Quantitative Data on Protein Degradation
The following tables summarize the quantitative data on the degradation of Ikaros and Aiolos following treatment with Lenalidomide, which serves as a proxy for the expected effects of this compound.
Table 1: Time-Dependent Degradation of Ikaros and Aiolos in T-cells Treated with 10 µM Lenalidomide
| Time (hours) | Ikaros Protein Level (% of Control) | Aiolos Protein Level (% of Control) |
| 1 | ~80% | ~75% |
| 3 | ~60% | ~50% |
| 6 | ~40% | ~30% |
| 24 | <20% | <20% |
Data extracted and estimated from densitometry analysis presented in scientific literature.[5]
Table 2: Dose-Dependent Degradation of Ikaros and Aiolos in MM1S Cells Treated for 24 hours
| Lenalidomide Concentration (µM) | Ikaros Protein Level (% of Control) | Aiolos Protein Level (% of Control) |
| 0.01 | ~90% | ~85% |
| 0.1 | ~60% | ~50% |
| 1 | ~30% | ~20% |
| 10 | <10% | <10% |
Data extracted and estimated from immunoblot analysis presented in scientific literature.[1]
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps in performing a Western blot analysis to assess the impact of this compound on target protein expression.
Detailed Protocol for Western Blot Analysis
This protocol provides a step-by-step guide for the Western blot analysis of CRBN, Ikaros, and Aiolos in cell lysates following treatment with this compound.
1. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., MM.1S, RPMI-8226, or other relevant cancer cell lines) and culture medium.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris gels), SDS-PAGE running buffer, protein ladder.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer, transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-CRBN antibody
-
Rabbit anti-Ikaros (IKZF1) antibody
-
Rabbit anti-Aiolos (IKZF3) antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, centrifuge, spectrophotometer, electrophoresis and transfer apparatus, imaging system.
2. Cell Culture and Treatment
-
Seed the cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for different time points (e.g., 6, 12, 24 hours).
3. Preparation of Cell Lysates
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate and incubate on ice for 30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
5. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into the wells of a precast polyacrylamide gel, along with a protein ladder.
-
Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack according to the manufacturer's instructions for your transfer apparatus (wet, semi-dry, or dry transfer).
-
Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used.
7. Immunoblotting
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (anti-CRBN, anti-Ikaros, anti-Aiolos, or anti-loading control) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using appropriate software to quantify the band intensities. Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
Conclusion
This document provides a comprehensive guide for researchers to investigate the effects of this compound on the key protein targets CRBN, Ikaros, and Aiolos using Western blot analysis. The provided protocols and application notes will facilitate the accurate and reproducible assessment of protein degradation, contributing to a better understanding of the mechanism of action of this novel compound and its potential as a therapeutic agent. Careful optimization of antibody concentrations and experimental conditions is recommended for achieving the best results.
References
- 1. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting N-acetyl Lenalidomide degradation in samples
Welcome to the technical support center for N-acetyl Lenalidomide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stability and degradation of this compound in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a primary metabolite of Lenalidomide.[1][2] It is formed in the body, and it can be found in biological samples such as plasma and urine from subjects who have been administered Lenalidomide.[1][3]
Q2: What are the primary known causes of this compound degradation in samples?
A2: While specific forced degradation studies on this compound are not extensively published, data from its parent compound, Lenalidomide, suggest that degradation can be caused by several factors. These include exposure to harsh acidic or basic conditions, oxidation, high temperatures, and prolonged exposure to light.[4][5] Given its chemical structure, which includes amide and imide groups, this compound is likely susceptible to hydrolysis, particularly at non-neutral pH.
Q3: What are the optimal storage conditions for samples containing this compound?
A3: For long-term stability of this compound in solvent, storage at -80°C is recommended, which can preserve it for up to 6 months.[1] For shorter periods, -20°C is acceptable for about one month.[1] For biological samples like plasma, it is best practice to store them at -70°C or lower to minimize degradation.[6] Studies on the parent compound, Lenalidomide, have shown it to be stable in human plasma for at least 65 days at -70°C.[6]
Q4: Can this compound degrade during sample processing?
A4: Yes, sample processing is a critical step where degradation can occur. Extended exposure to room temperature, inappropriate pH of buffers, or the use of reactive solvents can contribute to the degradation of the analyte. It is crucial to keep samples on ice and minimize the time between collection, processing, and freezing.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound are not well-documented in publicly available literature. However, based on the degradation pathways of Lenalidomide, hydrolysis of the glutarimide (B196013) ring is a likely degradation route. This would result in the opening of the piperidine-2,6-dione ring to form one or more new compounds.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to this compound degradation.
Problem: I am observing a lower-than-expected concentration of this compound in my samples.
| Possible Cause | Troubleshooting Steps |
| Sample Collection and Handling | 1. Review your sample collection protocol. Ensure that samples are immediately placed on ice after collection.2. Minimize the time between collection and centrifugation to separate plasma/serum.3. Use appropriate collection tubes with suitable anticoagulants (e.g., EDTA, heparin) and check for any known interference with the analyte. |
| Storage Conditions | 1. Confirm the temperature of your storage units (-20°C or -80°C). Use a calibrated thermometer to verify.2. Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes after the first thaw if multiple analyses are needed. Lenalidomide has been shown to be stable for up to five freeze-thaw cycles, but minimizing them is a good practice.[6] 3. Ensure samples are protected from light, especially if stored for extended periods. |
| Sample Preparation and Extraction | 1. Perform all sample preparation steps on ice.2. Check the pH of all buffers and solutions used. This compound is likely most stable at a neutral pH.3. Evaluate the stability of the analyte in the final extraction solvent. Perform a stability test by letting a known concentration of the analyte sit in the solvent for the duration of a typical sample run and check for recovery. |
| Analytical Method | 1. Ensure your analytical method is validated for stability. This includes autosampler stability to ensure the compound does not degrade while waiting for injection.2. Check for the presence of potential degradation peaks in your chromatogram. If new, unknown peaks are present in older or stressed samples, it may indicate degradation. |
Problem: I am seeing inconsistent results between replicate samples or across a batch.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | 1. Standardize the timing for each step of your sample handling and preparation process for all samples in a batch.2. Ensure uniform temperature for all samples during processing (e.g., use a consistent ice bath). |
| Autosampler Instability | 1. Run a stability test in the autosampler. Inject a known standard at the beginning, middle, and end of a long analytical run to see if the peak area decreases over time.2. If instability is detected, consider cooling the autosampler to a lower temperature (e.g., 4°C). |
| Matrix Effects | 1. Inconsistent matrix effects in biological samples can sometimes be mistaken for degradation. Evaluate matrix effects by comparing the response of a standard in solvent to a standard spiked into a blank matrix extract. |
Stability Data Summary
The following tables summarize the stability of Lenalidomide under various conditions, which can serve as a useful reference for this compound.
Table 1: Stability of Lenalidomide in Human Plasma
| Condition | Temperature | Duration | Stability |
| Freeze-Thaw | -70°C | 5 cycles | Stable[6] |
| Short-Term (Bench Top) | Room Temperature | 10 hours 27 minutes | Stable[6] |
| Long-Term | -20°C | 3 days | Stable[6] |
| Long-Term | -70°C | 65 days | Stable[6] |
| In Autosampler | Not Specified | 24 hours 42 minutes | Stable[6] |
Table 2: Forced Degradation of Lenalidomide
| Stress Condition | Reagent/Condition | Observation |
| Acidic | 0.5N HCl, 80°C | High degradation[4][7] |
| Basic | 0.5N NaOH | Significant degradation[7][8] |
| Oxidative | 30% H2O2 | Significant degradation[7] |
| Thermal | 80°C | Substantial degradation[4] |
| Photolytic | UV light (254nm) | Stable[8] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Biological Matrix
-
Objective: To determine the stability of this compound in a specific biological matrix (e.g., human plasma) under defined conditions.
-
Materials:
-
Blank biological matrix
-
This compound analytical standard
-
Validated bioanalytical method (e.g., LC-MS/MS)
-
-
Procedure:
-
Spike the blank matrix with a known concentration of this compound at low and high concentrations.
-
Divide the spiked matrix into aliquots for each stability condition to be tested (e.g., room temperature for 0, 2, 4, 8, 24 hours; -20°C for 1, 7, 14, 30 days; 3 freeze-thaw cycles).
-
For the T=0 time point, immediately process and analyze the samples.
-
Store the remaining aliquots under their respective conditions.
-
At each time point, retrieve the samples, process them using the established extraction procedure, and analyze them.
-
Calculate the percentage of the initial concentration remaining at each time point. Stability is generally accepted if the mean concentration is within ±15% of the initial concentration.
-
Protocol 2: Sample Preparation and Extraction from Plasma
This is a general liquid-liquid extraction (LLE) protocol that can be adapted.
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of an internal standard solution (if used).
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: A logical workflow for troubleshooting sample degradation.
Caption: Best practices workflow for sample handling and storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciensage.info [sciensage.info]
- 8. researchgate.net [researchgate.net]
Improving signal-to-noise ratio in N-acetyl Lenalidomide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio during the detection of N-acetyl Lenalidomide (B1683929).
Troubleshooting Guide
High baseline noise and a low signal-to-noise (S/N) ratio are common challenges in the bioanalysis of N-acetyl Lenalidomide. This guide provides a systematic approach to identifying and resolving these issues, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a common analytical technique for this purpose.
Issue 1: High Baseline Noise
High baseline noise can obscure the analyte peak, leading to inaccurate quantification. The source of the noise can often be traced to the HPLC/UPLC system, the mass spectrometer, or the sample/mobile phase.
Troubleshooting Steps:
-
Isolate the Noise Source: To determine if the column is the source of the noise, replace it with a union and run the mobile phase. If the noise persists, the issue lies with the HPLC/UPLC system or the detector. If the noise disappears, the column is the likely culprit.[1]
-
Mobile Phase Evaluation:
-
Contamination: Mobile phase contaminants are a frequent cause of high baseline noise, especially in gradient elution.[2] Use only high-purity, HPLC, or MS-grade solvents and freshly prepared aqueous buffers.[3] Water is a common source of contamination.[2]
-
Degassing: Inadequate degassing of the mobile phase can introduce air bubbles into the system, leading to baseline instability.[3][4] Ensure your mobile phase is thoroughly degassed.
-
Mixing: Incomplete mixing of the mobile phase can cause periodic fluctuations in the baseline.[4][5]
-
-
HPLC/UPLC System Check:
-
Pump Performance: A pulsating baseline may indicate issues with the pump, such as worn seals or faulty check valves.[1][2] Overlaying the pressure trace with the baseline chromatogram can help diagnose pump-related pressure fluctuations.[5][6]
-
Leaks: Check for leaks throughout the system, as they are a common source of analytical problems.[2]
-
-
Detector and Column:
-
Column Contamination: A dirty column can leach contaminants, causing baseline noise.[2] If the column is suspected, flushing it with a strong solvent or replacing it may be necessary.
-
Temperature Fluctuations: Ensure consistent temperature control for the column and mobile phase to maintain reproducible results.[6]
-
Issue 2: Low Signal Intensity for this compound
Low signal intensity can result from suboptimal instrument settings, inefficient sample preparation, or matrix effects.
Troubleshooting Steps:
-
Mass Spectrometer Optimization:
-
Ion Source Parameters: The efficiency of ionization is critical for signal intensity in LC-MS. Optimize ion source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) for this compound.[7][8]
-
MRM Transitions: Ensure the correct precursor and product ion transitions are selected for this compound in Multiple Reaction Monitoring (MRM) mode. The collision energy for each transition should be optimized to maximize the signal of the product ions.[8]
-
-
Chromatographic Conditions:
-
Mobile Phase Composition: The addition of modifiers like formic acid can improve peak shape and signal intensity.[8][9]
-
Column Choice: The selection of an appropriate column is crucial for good peak shape and retention, which can impact signal intensity. C18 columns are commonly used for Lenalidomide and its metabolites.[8][10]
-
-
Sample Preparation and Extraction:
-
Extraction Recovery: Evaluate the efficiency of your sample extraction method (e.g., Liquid-Liquid Extraction (LLE) or Protein Precipitation (PP)). Low recovery will directly lead to a weaker signal.[10][11]
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound, reducing its signal.[12][13] To assess this, compare the signal of the analyte in a pure solution to its signal when spiked into an extracted blank matrix.[12] If significant matrix effects are observed, improving the sample cleanup procedure or optimizing chromatographic separation to move the analyte peak away from interfering components is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of high baseline noise in my HPLC/UPLC system when analyzing this compound?
A1: High baseline noise can originate from several sources:
-
Mobile Phase: Contaminated solvents, dissolved gases, or improper mixing.[2][10]
-
HPLC/UPLC Pump: Pulsations from worn seals or faulty check valves.[1][2]
-
Column: Contamination or degradation of the stationary phase.[2]
-
Detector: A dirty flow cell or a failing lamp in a UV detector.[6]
-
Leaks: Leaks anywhere in the fluidic path.[2]
Q2: How can I improve the signal intensity of my this compound peak?
A2: To boost the signal intensity, consider the following:
-
Optimize Mass Spectrometer Settings: Fine-tune the ion source parameters (e.g., spray voltage, temperature, gas flows) and MRM transitions (including collision energy) for your specific instrument.[7][8]
-
Enhance Chromatographic Conditions: Adjust the mobile phase composition, for instance, by adding modifiers like formic acid, and ensure you are using a suitable analytical column.[8][9]
-
Improve Sample Preparation: Verify that your extraction method provides high and consistent recovery. Minimize matrix effects by improving sample cleanup.[10][11][12]
Q3: What is the matrix effect and how can it affect my this compound analysis?
A3: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[12] This can lead to either suppression or enhancement of the this compound signal, resulting in inaccurate and imprecise quantification.[12][13] It is a critical parameter to evaluate during bioanalytical method validation.
Q4: What are some common sample preparation techniques for this compound from plasma?
A4: Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method uses a water-immiscible organic solvent to extract the analyte from the aqueous plasma sample.[9][10][11]
-
Protein Precipitation (PP): An organic solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma to precipitate proteins, after which the supernatant containing the analyte is analyzed.[8]
Q5: What are typical validation parameters for an LC-MS/MS method for this compound?
A5: A validated bioanalytical method should demonstrate acceptable:
-
Linearity: The range over which the detector response is proportional to the concentration.[7][8][10]
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.[7][9][10]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[14]
-
Matrix Effect: The influence of the sample matrix on the analyte's signal.[11][14][15]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[10]
Quantitative Data Summary
The following tables summarize key parameters from published LC-MS/MS methods for the analysis of Lenalidomide, which are directly applicable to its N-acetylated metabolite.
Table 1: LC-MS/MS Method Parameters for Lenalidomide Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | XTerra RP18 (4.6 x 50 mm, 5 µm) | Halo® C18 | Acquity UPLC BEH™ C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | 0.1% Formic acid: Methanol (10:90 v/v) | 0.1% Formic acid in water and 100% Methanol (20:80 v/v) | Acetonitrile:water:formic acid (65:35:0.1%, v/v/v) |
| Flow Rate | 0.400 mL/min | 0.2 mL/min | 0.2 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Internal Standard | Fluconazole | Lenalidomide-d5 | Carbamazepine |
| Reference | [10] | [7] | [8] |
Table 2: Method Validation Data for Lenalidomide Quantification
| Parameter | Method 1 | Method 2 (Total Lenalidomide) | Method 3 |
| Linearity Range | 9.999 to 1010.011 ng/mL | 5 to 1000 ng/mL | 0.23–1000 ng/mL |
| LLOQ | 9.999 ng/mL | 5 ng/mL | 0.23 ng/mL |
| Intra-day Precision (%CV) | 1.10 to 7.86% | ≤3.29% | Not Reported |
| Inter-day Precision (%CV) | 1.44 to 6.66% | ≤7.65% | Not Reported |
| Intra-day Accuracy (%) | 87.81 to 102.53% | 93.00 to 105.86% | Not Reported |
| Inter-day Accuracy (%) | 93.98 to 102.24% | 94.45 to 101.10% | Not Reported |
| Mean Recovery (%) | 94.67% | 49.35 to 58.43% | Not Reported |
| Reference | [10] | [7] | [8] |
Experimental Protocols
Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
This protocol is based on a method for Lenalidomide quantification in human plasma.[9][10]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 250 µL of the plasma sample into a pre-labeled tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., Fluconazole at 50 ng/mL) to each sample, except for the blank.
-
Vortexing: Briefly vortex the samples for 30 seconds.
-
Extraction: Add 2.5 mL of ethyl acetate (B1210297) to each tube.
-
Vortexing: Vortex the samples for 10 minutes at 2500 rpm.
-
Centrifugation: Centrifuge the samples at 4500 rpm for 10 minutes at 5 °C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation by Protein Precipitation (PP)
This protocol is adapted from a method for Lenalidomide analysis in plasma.[8]
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (e.g., Carbamazepine) to the plasma sample.
-
Precipitation: Add 300 µL of methanol to the tube.
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Visualizations
Caption: A generalized experimental workflow for the detection of this compound.
Caption: A logical troubleshooting workflow for improving the signal-to-noise ratio.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. phenomenex.com [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of ultra-performance liquid chromatographic method with tandem mass spectrometry for determination of lenalidomide in rabbit and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in N-acetyl Lenalidomide LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of N-acetyl Lenalidomide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor accuracy, precision, and reproducibility in your quantitative results.[1] For this compound, endogenous components of biological matrices like plasma or urine can interfere with its ionization in the mass spectrometer source.
Q2: I am observing low and inconsistent signal intensity for this compound. Could this be due to matrix effects?
A2: Yes, low and variable signal intensity are classic indicators of ion suppression, a common form of matrix effect. To confirm this, you can perform a post-column infusion experiment or a post-extraction spike analysis. A significant difference in the analyte's response between a neat solution and a matrix-based sample suggests the presence of matrix effects.
Q3: What is the most effective strategy to counteract matrix effects for this compound?
A3: The most effective strategy typically involves a combination of three approaches:
-
Optimized Sample Preparation: To remove interfering matrix components before analysis.[2]
-
Chromatographic Separation: To resolve this compound from interfering compounds.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. For this compound, an ideal SIL-IS would be its deuterated analog.
Q4: Are there any validated LC-MS/MS methods specifically for this compound?
Troubleshooting Guide
Issue: Poor peak shape and shifting retention times for this compound.
| Possible Cause | Troubleshooting Step |
| Matrix Overload | Dilute the sample extract to reduce the concentration of matrix components.[4] |
| Inadequate Chromatography | Optimize the mobile phase composition and gradient to improve separation from interfering peaks. Consider a different stationary phase if co-elution persists. |
| Column Fouling | Implement a column wash step after each run to remove strongly retained matrix components. |
Issue: High variability in quantitative results between replicate injections.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Ensure a consistent and robust sample preparation procedure. The use of a SIL-IS is highly recommended to normalize for variability. |
| Sample Preparation Inconsistency | Automate the sample preparation workflow if possible to minimize human error. |
| Carryover | Optimize the autosampler wash procedure and inject a blank sample after a high concentration sample to check for carryover. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on Lenalidomide, which can serve as a reference for developing a method for this compound.
Table 1: Comparison of Sample Preparation Methods for Lenalidomide
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | 94.67 | Not specified | [5] |
| Liquid-Liquid Extraction (MTBE) | 49.35 - 58.43 | Not specified | |
| Solid-Phase Extraction (Oasis MCX) | 88 | <10 |
Table 2: LC-MS/MS Parameters for Lenalidomide (Adaptable for this compound)
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 260.1 | [5] |
| Product Ion (m/z) | 148.8 | [5] |
| Collision Energy (eV) | 20 | [5] |
| Internal Standard | Fluconazole or Lenalidomide-d5 | [5] |
Note: The precursor ion for this compound (Molecular Weight: 301.30 g/mol ) is expected to be m/z 302.1.
Experimental Protocols
Protocol 1: Matrix Effect Assessment using Post-Extraction Spike
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike this compound at the same low, medium, and high concentrations into the extracted matrix.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for Lenalidomide and should be optimized for this compound.[5]
-
To 250 µL of plasma sample, add the internal standard solution.
-
Add 2.5 mL of ethyl acetate.
-
Vortex for 10 minutes at 2500 rpm.
-
Centrifuge at 4500 rpm for 10 minutes at 5 °C.
-
Transfer 1.8 mL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
References
- 1. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
N-acetyl Lenalidomide stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-acetyl Lenalidomide (B1683929) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is N-acetyl Lenalidomide and why is its stability a concern?
This compound is a primary metabolite of Lenalidomide, an immunomodulatory drug used in the treatment of various cancers.[1][2] The stability of this compound is crucial for accurate experimental results, particularly in pharmacokinetic and pharmacodynamic studies, as degradation can lead to inaccurate quantification and misinterpretation of its biological activity.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is hydrolysis, which can result in the formation of Lenalidomide and acetic acid. This process can be influenced by factors such as pH, temperature, and the presence of moisture. While specific forced degradation studies on this compound are not extensively published, studies on the parent compound, Lenalidomide, indicate susceptibility to degradation under acidic, basic, oxidative, and photolytic conditions.[3][4][5]
Q3: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to minimize degradation.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Note: These are general recommendations based on available data. It is crucial to refer to the supplier's specific instructions and to perform in-house stability assessments for critical applications.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems encountered during the storage and handling of this compound.
Problem 1: Inconsistent or lower-than-expected concentrations of this compound in analytical assays.
-
Possible Cause: Degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Aliquot Samples: To avoid multiple freeze-thaw cycles, which can accelerate degradation, it is recommended to aliquot the stock solution into single-use vials upon preparation.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments.
-
Perform a Stability Check: Analyze a freshly prepared standard solution alongside your stored samples to assess the extent of degradation.
-
Problem 2: Appearance of unexpected peaks in chromatograms during HPLC or LC-MS analysis.
-
Possible Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Identify Potential Degradants: The primary degradation product is likely Lenalidomide. Compare the retention time of the unknown peak with a Lenalidomide standard.
-
Review Storage and Handling History: Investigate if the sample was exposed to any stress conditions such as elevated temperatures, extreme pH, or light.
-
Perform Forced Degradation: To confirm the identity of degradation products, you can perform a forced degradation study on a fresh sample of this compound under controlled stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your sample.
-
Experimental Protocols
Protocol 1: General Procedure for Long-Term Stability Testing of this compound
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[6][7][8][9][10][11]
1. Objective: To evaluate the stability of this compound under defined long-term storage conditions.
2. Materials:
- This compound (at least three different batches)
- Appropriate solvent (e.g., DMSO, Ethanol)
- Calibrated stability chambers
- Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS/MS)
3. Method:
- Sample Preparation: Prepare stock solutions of this compound in the chosen solvent at a known concentration. Aliquot the solutions into appropriate storage vials. For solid-state stability, store the powder in its original container or a suitable alternative.
- Storage Conditions: Place the samples in stability chambers set to the desired long-term storage conditions (e.g., -20°C ± 2°C, 5°C ± 3°C, 25°C ± 2°C / 60% RH ± 5% RH). Include a set of samples for accelerated stability testing (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
- Testing Intervals:
- Long-Term Storage: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
- Accelerated Storage: Test at 0, 3, and 6 months.
- Analytical Procedure: At each time point, analyze the samples using a validated stability-indicating method to determine the concentration of this compound and to detect and quantify any degradation products.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Identify and quantify any degradation products.
Visualizations
Lenalidomide Signaling Pathway
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. sciensage.info [sciensage.info]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Ich guideline for stability testing | PPTX [slideshare.net]
- 8. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 11. snscourseware.org [snscourseware.org]
Technical Support Center: N-acetyl Lenalidomide In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using N-acetyl Lenalidomide (B1683929) in in vitro assays. Find answers to frequently asked questions and troubleshoot common experimental issues to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is N-acetyl Lenalidomide?
A1: this compound is a known metabolite of Lenalidomide, an immunomodulatory drug (IMiD) used in the treatment of various hematological malignancies.[1][2][3][4] It is formed in human plasma through the hydrolysis of its parent compound, Lenalidomide.[3][4] Like Lenalidomide, it is an analog of thalidomide.[5][6][7]
Q2: What is the mechanism of action of this compound?
A2: As a close analog and metabolite of Lenalidomide, this compound is presumed to share a similar mechanism of action. The core mechanism of Lenalidomide involves binding to the Cereblon (CRBN) protein.[5][8] CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][9] By binding to CRBN, Lenalidomide modulates the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates.[5] Key neosubstrates in multiple myeloma cells are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation leads to anti-proliferative and immunomodulatory effects.[5][9]
Q3: How should I prepare and store a stock solution of this compound?
A3: Proper preparation and storage are critical for experimental consistency. This compound is soluble in DMSO.[10] For parent Lenalidomide, solubility in DMSO is approximately 16-30 mg/mL.[11][12][13] It is recommended to start with a similar concentration for this compound. Prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C.[12] Lenalidomide solutions in DMSO are reported to be stable for up to 3 months when stored at -20°C.[12]
Q4: What is a typical working concentration for in vitro assays?
A4: The optimal working concentration of this compound must be determined empirically for each cell line and assay. However, based on data for Lenalidomide, a good starting point for dose-response experiments is a range from 0.1 µM to 50 µM. For example, in studies with multiple myeloma cell lines, Lenalidomide has been used at concentrations around 10-12 µM.[14][15] Always perform a dose-response curve to determine the EC50 or IC50 for your specific experimental setup.
Q5: How stable is this compound in cell culture media?
A5: While specific data on the half-life of this compound in cell culture media is limited, the stability of its parent compound, Lenalidomide, is a relevant reference. Lenalidomide is generally considered stable in aqueous solutions for the duration of typical cell culture experiments (e.g., 72 hours).[16][17] However, factors in media, such as pH and enzymatic activity, could potentially affect stability.[18][19] For long-term experiments, it is advisable to refresh the media with a new compound dilution every 48-72 hours to ensure a consistent concentration.
Troubleshooting Guide
Problem: I am not observing any significant biological effect after treatment.
-
Possible Cause 1: Sub-optimal Concentration.
-
Solution: Your concentration may be too low. Perform a wide dose-response experiment, for example from 10 nM to 100 µM, to identify the active concentration range for your specific cell line and assay.[20]
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: The target cell line may lack the necessary molecular machinery. Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), as low or absent CRBN expression is a primary mechanism of resistance to IMiDs.[8] You can verify CRBN expression via Western Blot or qPCR.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Ensure your stock solution has been stored correctly and is not expired. Avoid multiple freeze-thaw cycles by using single-use aliquots.[12] Prepare fresh dilutions in culture media for each experiment.
-
-
Possible Cause 4: Assay Endpoint Mismatch.
-
Solution: The chosen assay may not be appropriate for the compound's mechanism. For example, if you are measuring apoptosis, allow sufficient time for the effect to manifest (e.g., 48-72 hours). Consider assays that directly measure the primary mechanism, such as Western Blot for IKZF1/IKZF3 degradation.[21]
-
Problem: I am observing high levels of cell death, even at low concentrations.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of DMSO in your culture media is consistent across all wells (including vehicle controls) and is at a non-toxic level, typically ≤ 0.5%.[22]
-
-
Possible Cause 2: High Compound Potency in Cell Line.
-
Solution: The cell line you are using may be exceptionally sensitive. Shift your dose-response curve to a lower concentration range (e.g., nanomolar to low micromolar) to identify a non-toxic, biologically relevant concentration.
-
Problem: My results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Compound Handling.
-
Solution: Standardize your protocol for preparing stock solutions and dilutions. Use freshly prepared working dilutions for each experiment and ensure thorough mixing before adding to cells.
-
-
Possible Cause 2: Variability in Cell Culture.
-
Solution: Ensure cells are in the logarithmic growth phase and have a consistent passage number. Cell density at the time of treatment can significantly impact results.[23] Standardize seeding density and allow cells to adhere and stabilize before adding the compound.
-
-
Possible Cause 3: Compound Stability in Media.
-
Solution: For experiments lasting longer than 48-72 hours, consider replenishing the media with a fresh compound to maintain a consistent concentration.
-
Data & Protocols
Compound Handling and Storage
| Parameter | Recommendation | Source(s) |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [10] |
| Stock Concentration | 10-20 mM (prepared in anhydrous DMSO) | [12][22] |
| Storage (Stock) | -20°C in single-use aliquots | [12] |
| Storage (Aqueous) | Prepare fresh for each use; do not store for more than one day. | [11] |
| Final DMSO Conc. | Keep consistent across all treatments, ideally ≤ 0.5%. | [22] |
Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Type | Recommended Starting Range | Key Endpoint |
| Cell Viability | Multiple Myeloma Cell Lines (e.g., MM.1S, H929) | 0.1 µM - 50 µM | IC50 (Inhibitory Concentration) |
| Neosubstrate Degradation | Multiple Myeloma Cell Lines | 0.5 µM - 20 µM | IKZF1/IKZF3 Protein Levels |
| Cytokine Modulation | Human PBMCs | 0.1 µM - 10 µM | IL-2, TNF-α levels |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture media. Also, prepare a 2x vehicle control (media with the same final DMSO concentration).
-
Treatment: Remove the old media and add an equal volume of the 2x compound dilutions to the appropriate wells. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[21]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Neosubstrate Degradation (Western Blot)
This protocol directly measures the degradation of target proteins IKZF1 and IKZF3.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MM.1S) and treat with varying concentrations of this compound for a specified time (e.g., 4, 8, or 24 hours).[21] Include a vehicle control.
-
Protein Extraction: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[21]
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control to determine the extent of degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action for this compound via the CRL4^CRBN^ E3 ligase complex.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A logical workflow for troubleshooting common in vitro assay issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Lenalidomide CAS#: 191732-72-6 [m.chemicalbook.com]
- 13. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 14. miR-22 Modulates Lenalidomide Activity by Counteracting MYC Addiction in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased In vivo Efficacy of Lenalidomide and Thalidomide by Addition of Ethacrynic Acid | In Vivo [iv.iiarjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. benchchem.com [benchchem.com]
- 22. selleckchem.com [selleckchem.com]
- 23. researchgate.net [researchgate.net]
Addressing variability in N-acetyl Lenalidomide experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-acetyl Lenalidomide (B1683929). Our goal is to help you address and understand potential variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is N-acetyl Lenalidomide and how does it differ from Lenalidomide?
A: this compound is a derivative of Lenalidomide where an acetyl group is attached to the glutarimide (B196013) nitrogen. This modification is critical because the glutarimide moiety is responsible for binding to the Cereblon (CRBN) protein, a key step in Lenalidomide's mechanism of action.[1] N-acetylation can inhibit or block this binding, meaning this compound is not expected to induce the degradation of neosubstrates like IKZF1, IKZF3, or CK1α in the same way as Lenalidomide.[1] It is often used as an impurity reference standard in the manufacturing and quality control of Lenalidomide.[2]
Q2: I am not observing the expected downstream effects of Lenalidomide (e.g., IKZF1 degradation, IL-2 production) with this compound. Is my experiment failing?
A: Not necessarily. This is the most common point of confusion. This compound is generally considered an inactive analogue in the context of CRBN-mediated protein degradation.[1] The acetylation of the glutarimide ring prevents engagement with the CRBN E3 ubiquitin ligase complex.[1][3] Therefore, the absence of IKZF1/3 degradation is the expected result and does not indicate a technical failure.
Q3: What is the best way to dissolve and store this compound?
A: Like Lenalidomide and other thalidomide (B1683933) analogs, this compound is expected to have low aqueous solubility.[4]
-
Stock Solutions: It is best to prepare high-concentration stock solutions in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO).[4]
-
Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Be aware that solubility can decrease at lower temperatures, even in DMSO.[4]
-
Working Dilutions: Prepare fresh working dilutions in your aqueous buffer or cell culture media for each experiment.[4] Minimize the final concentration of DMSO in your assays, as it can have independent biological effects.
Q4: My compound is precipitating after I dilute the DMSO stock into my aqueous cell culture medium. What should I do?
A: Precipitation is a common issue due to the low aqueous solubility of this class of compounds.[4]
-
Lower the Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Increase DMSO (with caution): You can slightly increase the final DMSO concentration, but ensure it remains below a level that affects your cells (typically <0.5%).
-
Pre-warm Media: Pre-warming the aqueous media before adding the DMSO stock can sometimes help, but do not heat the compound stock itself.
-
Vortexing: Ensure thorough mixing immediately after dilution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or No Biological Activity Observed
-
Symptom: Experiments yield no discernible effect, or results vary significantly between batches.
-
Root Cause Analysis & Solution:
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Symptom: When analyzing your sample over time, new peaks appear in the chromatogram, and the area of the parent this compound peak decreases.
-
Possible Cause: This indicates compound degradation. The thalidomide scaffold can be susceptible to hydrolysis in aqueous media, especially at non-neutral pH.[4]
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen DMSO stock for each experiment.[4]
-
pH Control: Ensure the pH of your buffers and media is stable and controlled throughout the experiment.
-
Conduct a Stability Study: Use the protocol provided below to formally assess the stability of this compound under your specific experimental conditions (media, temperature, time).
-
Signaling Pathway: Lenalidomide vs. This compound
The diagram below illustrates the established mechanism of action for Lenalidomide and clarifies why N-acetylation prevents this activity.
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of Lenalidomide Analogs
This protocol provides a general method for the analysis of Lenalidomide and its derivatives, adapted from several published methods.[5][6][7] Optimization may be required for your specific instrument and N-acetylated analog.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: C18 reverse-phase column (e.g., Symmetry ODS C18, 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and an organic solvent is typical. Example: 46:54 (v/v) mixture of 0.01M Potassium Dihydrogen Orthophosphate (pH adjusted to 3.2 with orthophosphoric acid) and Methanol.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[7]
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the mobile phase or methanol.
-
Create a standard curve by making serial dilutions (e.g., 1-100 µg/mL) in the mobile phase.
-
-
Sample Analysis:
-
Inject a fixed volume (e.g., 10-20 µL) of your standards and experimental samples.
-
Quantify the amount of this compound in your samples by comparing the peak area to the standard curve.
-
Protocol 2: Assessing Compound Stability in Cell Culture Media
This protocol determines the rate of degradation of this compound under your specific experimental conditions.[4]
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the final experimental concentration.
-
Incubation: Place the solution in a cell culture incubator (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the solution.
-
Sample Processing: To stop further degradation, immediately mix the aliquot with an equal volume of cold acetonitrile to precipitate proteins and other macromolecules.[4]
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate.
-
Analysis: Carefully collect the supernatant and analyze it using a validated HPLC or LC-MS/MS method (see Protocol 1) to determine the concentration of the remaining this compound.
-
Data Interpretation: Plot the concentration of this compound against time. A significant decrease in concentration over time indicates instability under your experimental conditions.
Key Data Tables
Table 1: HPLC Parameters for Lenalidomide Analysis from Published Methods
This table summarizes various reported conditions for the analysis of Lenalidomide, which can serve as a starting point for method development for this compound.
| Parameter | Method 1[5] | Method 2[6] | Method 3[7] |
| Column | Symmetry ODS (C18), 250x4.6mm, 5µm | Develosil ODS HG-5 RP C18, 15cmx4.6mm, 5µm | Kromasil C18, 150x4.6mm, 5µm |
| Mobile Phase | Phosphate Buffer:Methanol (46:54) | Phosphate Buffer:Methanol (55:45) | Phosphate Buffer:Acetonitrile (90:10) |
| pH | 3.2 | 3.6 | 2.5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 206 nm | 255 nm | 210 nm |
| Column Temp. | Not Specified | Not Specified | 30°C |
| Retention Time | 3.622 min | Not Specified | Not Specified |
Table 2: Stability and Solubility Profile of Lenalidomide Analogs
| Parameter | Solvent/Condition | Observation | Reference |
| Aqueous Solubility | Aqueous Buffer | Expected to be low (~50 µg/mL for Thalidomide) | [4] |
| Stock Solution | DMSO | Common choice for high-concentration stocks | [4] |
| Stability | Basic Conditions (0.5N NaOH) | Degradation observed | [8] |
| Stability | Acidic, Peroxide, Heat, UV | No significant degradation observed | [8] |
| Stability | Hot Water (55°C) | Stable for at least 24 hours | [9] |
| Stability | Human Plasma (-70°C) | Stable for at least 65 days | [10] |
References
- 1. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijarmps.org [ijarmps.org]
- 6. ijpbs.com [ijpbs.com]
- 7. abap.co.in [abap.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Stability of lenalidomide suspension after preparation by a simple suspension method for enteral tube administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-acetyl Lenalidomide Interference in Biochemical Assays
This technical support center is a resource for researchers, scientists, and drug development professionals who are using N-acetyl lenalidomide (B1683929) in their experiments and may encounter unexpected results in biochemical assays. While N-acetyl lenalidomide is primarily known as a metabolite of lenalidomide, like any small molecule, it has the potential to interfere with assay components, leading to misleading data. This guide provides troubleshooting protocols and frequently asked questions to help you identify and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my biochemical assays?
This compound is a metabolite of lenalidomide, an immunomodulatory drug with a complex mechanism of action.[1] While specific interference data for this compound is not widely documented, small molecules can interfere with biochemical assays through several mechanisms, including:
-
Target-Related Interference: this compound may retain affinity for Cereblon (CRBN), the primary target of lenalidomide.[2][3] If your assay involves CRBN or its associated E3 ubiquitin ligase complex, the presence of this compound could modulate its activity and affect the assay readout.
-
Non-Specific Interference: Like many small molecules, this compound could cause interference through mechanisms unrelated to its intended biological target. These can include colloidal aggregation, chemical reactivity, and interference with detection methods (e.g., fluorescence or absorbance).[4][5]
Q2: My dose-response curve for this compound is unusually steep and shows high variability. What could be the cause?
A steep, non-sigmoidal dose-response curve is often a hallmark of compound aggregation.[6] At concentrations above a critical aggregation concentration (CAC), small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.
Q3: I am observing a time-dependent increase in inhibition with this compound. What does this suggest?
Time-dependent inhibition can indicate that the compound is chemically reactive.[7][8] The molecule may be forming covalent bonds with the target protein or other assay components, leading to irreversible inhibition.
Q4: How can I determine if this compound is interfering with my assay's detection system?
Direct interference with the detection method is a common issue.[8]
-
Fluorescence-Based Assays: The compound may be autofluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal. Conversely, it could quench the fluorescence signal, resulting in a false-negative.
-
Absorbance-Based Assays: If this compound is colored, it can interfere with optical density measurements.
Q5: What is the primary mechanism of action of the parent compound, lenalidomide, that I should be aware of?
Lenalidomide exerts its effects by binding to the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][9] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).[3][10]
Troubleshooting Guides
If you suspect that this compound is interfering with your assay, follow these troubleshooting guides to diagnose and address the issue.
Issue 1: Suspected Compound Aggregation
Symptoms:
-
Steep, non-sigmoidal dose-response curve.
-
High variability between replicate wells.
-
Activity is sensitive to the presence of detergents.
Troubleshooting Protocol:
-
Detergent Addition: Repeat the assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer.[6]
-
Data Analysis: If the presence of the detergent reduces or eliminates the inhibitory activity of this compound, it strongly suggests that the compound is forming aggregates.
-
Varying Enzyme Concentration: Perform the assay at different enzyme concentrations. Aggregation-based inhibition is often more pronounced at lower enzyme concentrations.
Experimental Workflow for Investigating Compound Aggregation
Caption: Workflow to test for compound aggregation.
Issue 2: Suspected Chemical Reactivity
Symptoms:
-
Inhibition increases with pre-incubation time of the compound and the target protein.
-
Activity is not reversible upon dilution.
Troubleshooting Protocol:
-
Pre-incubation Time-Course:
-
Set A (Pre-incubation): Incubate the target protein and this compound together for varying durations (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.
-
Set B (Control): Pre-incubate the target protein with buffer. Add this compound and the substrate simultaneously to initiate the reaction.
-
-
Data Analysis: If the inhibition in Set A increases with longer pre-incubation times compared to Set B, this suggests time-dependent, potentially covalent, modification of the protein.[8]
-
Dialysis or Size Exclusion Chromatography: For confirmation, pre-incubate the target with a high concentration of this compound, then remove the unbound compound by dialysis or size exclusion chromatography. If the target remains inhibited, this is strong evidence of irreversible binding.
Issue 3: Suspected Interference with Assay Detection
Symptoms:
-
Signal is detected in wells containing only this compound and buffer.
-
The dose-response curve does not plateau at high compound concentrations.
Troubleshooting Protocol:
-
Compound-Only Controls: Prepare a serial dilution of this compound in the assay buffer without any of the assay's biological components (e.g., enzyme, substrate).
-
Read Plate: Read the plate using the same detection parameters (e.g., excitation/emission wavelengths, absorbance wavelength) as the primary assay.
-
Data Analysis:
-
If you observe a concentration-dependent signal from the compound alone, this confirms direct interference.
-
For fluorescence assays, this indicates autofluorescence.
-
For absorbance assays, this indicates the compound absorbs at the measurement wavelength.
-
-
Quenching Test (for fluorescence assays): In a separate experiment, run the assay with a constant concentration of the fluorescent product and add a serial dilution of this compound. A decrease in signal with increasing compound concentration indicates fluorescence quenching.
Quantitative Data Summary
The following tables summarize hypothetical data that could be generated during troubleshooting experiments.
Table 1: Effect of Detergent on this compound IC₅₀
| Assay Condition | IC₅₀ (µM) | Fold Shift | Interpretation |
| Standard Buffer | 5.2 | - | Initial measurement |
| + 0.01% Triton X-100 | > 100 | > 19.2 | Suggests aggregation |
| + 0.1% Triton X-100 | No inhibition | - | Confirms aggregation |
Table 2: Time-Dependent Inhibition by this compound
| Pre-incubation Time (min) | % Inhibition (with pre-incubation) | % Inhibition (no pre-incubation) | Interpretation |
| 0 | 45 | 43 | Baseline |
| 15 | 65 | 46 | Suggests time-dependent inhibition |
| 30 | 82 | 44 | Strong evidence for reactivity |
| 60 | 95 | 45 | Confirms reactivity |
Detailed Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Prepare Compound Plate: Create a serial dilution of this compound in assay buffer in a microplate. Include wells with buffer only as a blank.
-
Plate Reader Setup: Set the plate reader to the same excitation and emission wavelengths used in your primary fluorescence assay.
-
Measurement: Read the fluorescence intensity of each well.
-
Analysis: Subtract the average fluorescence of the blank wells from all other wells. Plot the background-subtracted fluorescence against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: CRBN Engagement Assay (Competitive Binding)
This protocol can be used to determine if this compound interacts with Cereblon.
-
Assay Principle: A fluorescently labeled tracer that binds to CRBN is used. A compound that also binds to CRBN will displace the tracer, leading to a decrease in the fluorescence polarization (FP) or a change in a FRET signal, depending on the assay format.
-
Reagents:
-
Recombinant human CRBN protein.
-
Fluorescently labeled CRBN tracer (e.g., a derivative of thalidomide).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Lenalidomide as a positive control.
-
-
Procedure:
-
Add CRBN protein and the fluorescent tracer to the wells of a microplate.
-
Add a serial dilution of this compound or lenalidomide.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization or FRET signal.
-
-
Data Analysis: Plot the signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀. A low IC₅₀ value indicates strong binding to CRBN.
Signaling Pathway and Workflow Diagrams
Caption: Lenalidomide's mechanism of action via CRBN.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.jstshuichan.com [m.jstshuichan.com]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] [pubmed.ncbi.nlm.nih.gov]
- 10. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing N-acetyl Lenalidomide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing N-acetyl Lenalidomide (B1683929). Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-acetyl Lenalidomide and how does it relate to Lenalidomide?
A1: this compound is a primary metabolite of Lenalidomide, an immunomodulatory drug used in the treatment of various cancers.[1][2] It is formed in the body and is often used as a reference standard in analytical and metabolic studies of Lenalidomide.[3] Like its parent compound, it is believed to exert its effects by modulating the activity of the cereblon (CRBN) E3 ubiquitin ligase complex.[4][5]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a cool, dry place.[3] For long-term stability, it is advisable to store it desiccated at room temperature.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in ethanol.[2] For cell culture experiments, it is common to prepare a high-concentration stock solution in a sterile, organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5%, ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptom: A precipitate is observed immediately after adding the this compound stock solution to the cell culture medium, or it forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility | The final concentration of the compound in the aqueous medium is too high. Solution: Decrease the final working concentration. It is highly recommended to perform a solubility test in your specific cell culture medium prior to the main experiment. |
| Rapid Dilution Shock | Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out." Solution: Perform serial dilutions. First, create an intermediate dilution of the stock in pre-warmed (37°C) medium, then add this to the final culture volume. Add the compound dropwise while gently swirling the medium. |
| Temperature and pH Shifts | The solubility of the compound can be affected by the temperature difference between the bench and the 37°C incubator, or by pH changes in the medium due to the CO2 environment. Solution: Always use pre-warmed (37°C) cell culture media for dilutions. Ensure your medium is properly buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components | The compound may interact with proteins or salts in the serum or basal medium over time. Solution: Test the compound's stability in the complete cell culture medium for the intended duration of your experiment by incubating a cell-free solution and observing for precipitation. |
Issue 2: Inconsistent Results in Cellular Assays
Symptom: High variability is observed between replicate wells or between experiments.
| Potential Cause | Recommended Solution |
| Incomplete Dissolution of Stock Solution | The stock solution may not be fully dissolved, leading to inaccurate concentrations. Solution: Ensure the compound is completely dissolved in the solvent. Gentle warming or brief sonication may be necessary. Visually inspect the stock solution for any particulate matter before use. |
| Degradation of the Compound | The compound may be degrading in solution over time. Solution: Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Store stock solutions at -20°C or -80°C. |
| Adsorption to Plastics | The compound may adsorb to the surface of pipette tips or culture plates, reducing its effective concentration. Solution: Use low-retention plasticware. When preparing dilutions, pre-rinse the pipette tip with the solution. |
| Cellular Health and Density | Variations in cell health, passage number, or seeding density can significantly impact the cellular response. Solution: Use cells within a consistent passage number range. Ensure a uniform cell suspension before seeding and verify cell viability and density. |
Issue 3: HPLC Analysis Problems
Symptom: Issues such as peak broadening, tailing, or shifting retention times are observed during the analysis of this compound.
| Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing/Fronting) | Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Solution: Ensure the mobile phase pH is appropriate for the analyte. This compound has acidic and basic functional groups, so pH control is important. Check for column degradation by running a standard. |
| Shifting Retention Times | Inconsistent mobile phase composition, fluctuating column temperature, or a leak in the system. Solution: Prepare fresh mobile phase for each run and ensure it is thoroughly degassed. Use a column oven to maintain a stable temperature. Check the system for any leaks, especially around fittings. |
| Ghost Peaks | Contamination in the mobile phase, sample, or carryover from a previous injection. Solution: Use high-purity solvents and prepare fresh mobile phases. Implement a needle wash step in your autosampler method. Run blank injections to identify the source of contamination. |
Quantitative Data
Specific stability data for this compound under various pH and temperature conditions is not extensively available in the public domain. However, forced degradation studies on the parent compound, Lenalidomide, provide valuable insights into its potential stability profile.
Table 1: Summary of Forced Degradation Studies on Lenalidomide
| Stress Condition | Conditions | Observation on Lenalidomide | Potential Implication for this compound |
| Acid Hydrolysis | 0.5 N HCl at 60°C for 24 hours | Significant degradation observed.[7] | This compound may also be susceptible to degradation under strong acidic conditions. |
| Base Hydrolysis | 0.5 N NaOH at 60°C for 24 hours | Significant degradation observed.[7] | The amide and imide groups in this compound are likely prone to base-catalyzed hydrolysis. |
| Oxidation | 10% H₂O₂ at 60°C for 24 hours | Significant degradation observed.[7] | The molecule may be sensitive to oxidative stress. Avoid exposure to strong oxidizing agents. |
| Thermal Degradation | Solid state at 80°C for 10 days | Degradation observed.[7] | Elevated temperatures may lead to degradation of solid this compound over time. |
| Photodegradation | Solid state, exposure to UV light for 24 hours or sunlight for 10 days | Relatively stable.[6][7] | While the solid form may be stable, solutions should be protected from light as a precaution. |
Experimental Protocols
Key Experiment: In Vitro Immunomodulatory Activity Assay
This protocol describes a general method to assess the immunomodulatory effects of this compound on peripheral blood mononuclear cells (PBMCs).
1. Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin) to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
2. Isolation of PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
3. Cell Seeding and Treatment:
-
Adjust the PBMC suspension to a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom culture plate.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
For T-cell stimulation, add an appropriate stimulus, such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or anti-CD3/CD28 beads.
4. Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48-72 hours.
5. Assessment of Immunomodulatory Effects (Example Readouts):
-
Cytokine Production: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of cytokines (e.g., IL-2, TNF-α, IFN-γ) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Cell Proliferation: To measure cell proliferation, add a reagent such as MTT or WST-1 to the wells during the last 4 hours of incubation. Read the absorbance according to the manufacturer's instructions.
Visualizations
Caption: Mechanism of action of this compound via CRL4-CRBN E3 ligase.
References
- 1. This compound | C15H15N3O4 | CID 121439757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Enhancing the Recovery of N-acetyl Lenalidomide from Biological Matrices
Welcome to the technical support center for the bioanalysis of N-acetyl Lenalidomide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this compound from biological matrices.
Disclaimer: The following experimental protocols and troubleshooting advice are primarily based on validated methods for the parent drug, Lenalidomide. While these methods provide a strong starting point, they will require optimization and validation for the specific analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from biological matrices like plasma?
A1: The three most common techniques for extracting analytes like this compound from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] The choice of method depends on factors such as the desired level of sample cleanup, required sensitivity, and throughput.
Q2: What kind of recovery efficiency can I expect for this compound with these methods?
A2: While specific data for this compound is limited, for the parent compound Lenalidomide, recovery is generally high. LLE methods using ethyl acetate (B1210297) have shown mean recoveries of 92% to 98%.[3][4] SPE methods, particularly those using a mixed-mode cation exchange (MCX) sorbent, have demonstrated recoveries around 88%.[2] Protein precipitation with acetonitrile (B52724) can also yield high recovery, though it may be more susceptible to matrix effects.[5] It is crucial to experimentally determine the recovery for this compound during method validation.
Q3: What are matrix effects and how can they affect my results?
A3: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix.[6] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[6] It is essential to evaluate matrix effects during method development and validation, typically by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.[6]
Q4: How can I minimize matrix effects?
A4: To minimize matrix effects, a more selective sample preparation method like SPE is often preferred over protein precipitation.[7] Chromatographic separation can also be optimized to separate this compound from interfering matrix components. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[6]
Q5: What are the key validation parameters I need to assess for a bioanalytical method for this compound?
A5: According to regulatory guidelines, key validation parameters include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, recovery, matrix effect, and stability.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Suboptimal Extraction Solvent/Sorbent: The chosen solvent in LLE or sorbent in SPE may not be optimal for this compound. | - LLE: Test a panel of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). Adjusting the pH of the sample may also improve partitioning. - SPE: Screen different sorbent types (e.g., reversed-phase, ion-exchange, mixed-mode). For a basic compound like this compound, a mixed-mode cation exchange (MCX) sorbent could be effective.[2] Optimize the wash and elution solvent compositions and pH. |
| Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate mixing. | - Increase the ratio of organic solvent (e.g., acetonitrile) to plasma, typically 3:1 or 4:1 (v/v).[5][9] - Ensure vigorous vortexing for at least 1 minute to facilitate complete protein precipitation.[5] - Consider using a chilled precipitating agent and performing the precipitation on ice to enhance protein removal.[10][11] | |
| Analyte Instability: this compound may be degrading during sample collection, storage, or processing. | - Investigate the stability of this compound under different conditions (e.g., freeze-thaw cycles, bench-top stability at room temperature, long-term storage at -20°C or -80°C). For Lenalidomide, stability has been demonstrated for up to 65 days at -70°C.[1] - Ensure samples are processed promptly after thawing. - Evaluate the potential for enzymatic degradation and consider the use of enzyme inhibitors if necessary. | |
| High Variability in Recovery | Inconsistent Evaporation/Reconstitution: Inconsistent drying or incomplete redissolving of the extracted sample. | - Ensure complete evaporation of the extraction solvent under a gentle stream of nitrogen. Avoid overheating. - Optimize the reconstitution solvent to ensure complete dissolution of the analyte. Vortex thoroughly and consider sonication. |
| Variable Matrix Effects: Differences in the composition of individual biological samples. | - Use a stable isotope-labeled internal standard for this compound to compensate for variability. - Employ a more rigorous sample cleanup method like SPE to remove more interfering components. | |
| Poor Peak Shape in LC-MS/MS | Incompatibility of Reconstitution Solvent with Mobile Phase: The final sample solvent is too strong compared to the initial mobile phase. | - The reconstitution solvent should be as weak as or weaker than the initial mobile phase to ensure good peak focusing on the column. - If a strong solvent is required for dissolution, inject a smaller volume. |
| Residual Matrix Components: Co-eluting matrix components interfering with the chromatography. | - Improve the sample cleanup method (e.g., switch from PPT to SPE). - Optimize the chromatographic gradient to better separate the analyte from interferences. |
Data Presentation
Table 1: Comparison of Extraction Methods for Lenalidomide (as a proxy for this compound)
| Extraction Method | Analyte | Matrix | Mean Recovery (%) | Internal Standard | Reference |
| Liquid-Liquid Extraction | Lenalidomide | Human Plasma | 92.28 - 96.10 | Fluconazole | [3] |
| Liquid-Liquid Extraction | Lenalidomide | Human Plasma | 68.2 | - | [12] |
| Liquid-Liquid Extraction | Lenalidomide | Human Plasma | 49.35 - 58.43 | Lenalidomide-d5 | [8] |
| Solid-Phase Extraction (MCX) | Lenalidomide | Rat Plasma | 88 | d5-lenalidomide | [2] |
| Protein Precipitation | Lenalidomide | Human Plasma | 99.30 ± 2.88 | - | [13] |
Note: This data is for Lenalidomide and should be used as a guideline. Recovery for this compound must be determined experimentally.
Experimental Protocols
Protein Precipitation (PPT)
This protocol is adapted from a method for a similar N-acetylated compound.[5]
-
Sample Preparation: Thaw frozen plasma samples at room temperature. Vortex to ensure homogeneity.
-
Internal Standard Spiking: In a microcentrifuge tube, add 100 µL of plasma. Spike with the appropriate concentration of the internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Cap the tube and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for Lenalidomide.[1]
-
Sample Preparation: Aliquot 250 µL of human plasma into a clean tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Extraction: Add 2.5 mL of ethyl acetate.
-
Mixing: Vortex for 10 minutes at 2500 rpm.
-
Centrifugation: Centrifuge at 4500 rpm for 10 minutes at 5°C.
-
Supernatant Transfer: Transfer 1.8 mL of the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 250 µL of the mobile phase. Vortex for 30 seconds before analysis.
Solid-Phase Extraction (SPE)
This protocol is a general procedure for a mixed-mode cation exchange (MCX) sorbent, which is suitable for basic compounds like this compound.
-
Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pre-treat the plasma sample by diluting it 1:1 with 4% phosphoric acid in water. Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Protein Precipitation (PPT) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Logic for Low Recovery.
References
- 1. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Precipitation Procedures [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sciex.com [sciex.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
N-acetyl Lenalidomide vs. Lenalidomide: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenalidomide (B1683929) exerts its biological effects through a multi-faceted mechanism of action, primarily by binding to the Cereblon (CRBN) protein, a component of the CRL4CRBN E3 ubiquitin ligase complex.[2][3] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6] The degradation of these factors is central to Lenalidomide's anti-myeloma and immunomodulatory activities. In contrast, N-acetyl Lenalidomide is understood to be biologically inactive.
While direct, publicly available quantitative data from head-to-head comparative in vitro studies for this compound is limited, the established understanding in the field, as reported in pharmacokinetic and metabolism studies, is that it does not significantly contribute to the pharmacological activity of Lenalidomide.[1]
Comparative Analysis of Biological Activity
| Biological Target/Activity | Lenalidomide | This compound |
| Cereblon (CRBN) Binding | Binds to CRBN, inducing conformational changes that alter substrate recruitment.[2][7] | Not reported to bind to CRBN with significant affinity. |
| IKZF1/IKZF3 Degradation | Induces the degradation of IKZF1 and IKZF3.[4][5][6] | Not reported to induce degradation of IKZF1 or IKZF3. |
| T-Cell Co-stimulation | Potent co-stimulator of T-cells, leading to increased proliferation and cytokine production (e.g., IL-2, IFN-γ).[2] | Not reported to have significant T-cell co-stimulatory activity. |
| Anti-proliferative Activity | Exhibits anti-proliferative effects against multiple myeloma and other cancer cell lines.[8][9][10] | Not reported to have significant anti-proliferative activity. |
| Cytokine Modulation | Inhibits the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6, IL-12) and increases the production of the anti-inflammatory cytokine IL-10.[2] | Not reported to have significant cytokine modulatory effects. |
| Anti-angiogenic Properties | Inhibits the formation of new blood vessels.[2] | Not reported to have anti-angiogenic properties. |
Mechanism of Action: Lenalidomide
Lenalidomide's primary mechanism of action involves its function as a "molecular glue." By binding to Cereblon, it effectively hijacks the CRL4CRBN E3 ubiquitin ligase complex. This drug-induced proximity leads to the recruitment of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase for ubiquitination and subsequent degradation by the proteasome.[4][5][6] The degradation of these transcription factors, which are critical for the survival of multiple myeloma cells, results in the anti-tumor effects of Lenalidomide.[4] Furthermore, the degradation of IKZF1 and IKZF3 in T-cells leads to enhanced immunomodulatory activity, including T-cell proliferation and increased production of interleukin-2 (B1167480) (IL-2).[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize the biological activity of compounds like Lenalidomide.
Cereblon Binding Assay (Fluorescence Polarization)
This assay is designed to measure the binding affinity of a compound to the Cereblon protein. It is a competitive binding assay that utilizes a fluorescently labeled ligand (e.g., fluorescently-labeled thalidomide) that binds to CRBN. A test compound that also binds to CRBN will displace the fluorescent ligand, resulting in a change in the fluorescence polarization signal.
Materials:
-
Purified recombinant Cereblon (CRBN) protein
-
Fluorescently-labeled thalidomide (B1683933) (or other suitable fluorescent ligand)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (Lenalidomide, this compound)
-
Black, low-binding microtiter plates (e.g., 384-well)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the CRBN protein to each well of the microtiter plate.
-
Add the serially diluted test compounds to the wells.
-
Add a fixed concentration of the fluorescently-labeled thalidomide to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent ligand, is calculated from the resulting dose-response curve.
IKZF1/IKZF3 Degradation Assay (Western Blot)
This assay is used to determine if a compound induces the degradation of the Ikaros (IKZF1) and Aiolos (IKZF3) proteins in cells.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compounds (Lenalidomide, this compound)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for western blot detection
Procedure:
-
Seed the multiple myeloma cells in culture plates and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the test compounds or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
The intensity of the bands corresponding to IKZF1 and IKZF3 is quantified and normalized to the loading control to determine the extent of protein degradation.
T-Cell Co-stimulation Assay (Flow Cytometry)
This assay measures the ability of a compound to enhance T-cell proliferation and activation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
T-cell isolation kit
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Anti-CD3 and anti-CD28 antibodies
-
Test compounds (Lenalidomide, this compound)
-
Cell culture medium
-
Flow cytometer
-
Antibodies for T-cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD25, CD69)
Procedure:
-
Isolate T-cells from PBMCs.
-
Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Plate the labeled T-cells in a 96-well plate coated with a sub-optimal concentration of anti-CD3 antibody.
-
Add anti-CD28 antibody and the test compounds at various concentrations to the wells.
-
Culture the cells for a period of 3-5 days.
-
Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface and activation markers.
-
Analyze the cells by flow cytometry. T-cell proliferation is measured by the dilution of the proliferation dye, and activation is assessed by the expression of activation markers.
Anti-proliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Multiple myeloma cell line
-
Cell culture medium
-
Test compounds (Lenalidomide, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight (for adherent cells).
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, can be calculated.
Conclusion
Lenalidomide is a clinically important immunomodulatory drug with a well-defined mechanism of action centered on the recruitment of specific protein substrates to the CRL4CRBN E3 ubiquitin ligase for degradation. In contrast, its metabolite, this compound, is considered biologically inactive and does not contribute to the therapeutic effects of the parent drug. This highlights the critical role of the specific chemical structure of Lenalidomide in its interaction with Cereblon and the subsequent downstream biological consequences. Further research and the public availability of direct comparative data would be beneficial to fully confirm the extent of this compound's inactivity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. Multiple myeloma cells’ capacity to decompose H2O2 determines lenalidomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ausl.re.it [ausl.re.it]
- 11. biopioneer.com.tw [biopioneer.com.tw]
N-acetyl Lenalidomide and its Counterparts: A Comparative Analysis of Lenalidomide Metabolites
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-acetyl Lenalidomide (B1683929) and other metabolites of the immunomodulatory drug, Lenalidomide. This analysis is based on available pharmacokinetic data and an overview of the established biological activities of the parent compound.
Lenalidomide is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its therapeutic effects are attributed to its potent anti-neoplastic, anti-angiogenic, and immunomodulatory properties[1]. While the parent drug is well-characterized, understanding the profile of its metabolites is crucial for a complete picture of its pharmacology. In humans, Lenalidomide undergoes minimal metabolism, with the vast majority of the drug excreted unchanged in the urine[2][3][4]. The two primary metabolites identified are N-acetyl-lenalidomide and 5-hydroxy-lenalidomide[1][2][4].
This guide will delve into a comparative analysis of these metabolites, presenting available data in a structured format, outlining key experimental protocols used to assess their activity, and visualizing the relevant biological pathways.
Pharmacokinetic Profile: A Minor Role for Metabolites
Clinical studies have consistently shown that N-acetyl-lenalidomide and 5-hydroxy-lenalidomide represent a very small fraction of the total drug exposure. Following oral administration, unchanged lenalidomide is the predominant circulating entity, accounting for over 90% of the drug in plasma[2][4]. The metabolites, in contrast, each constitute less than 5% of the parent drug levels in circulation and excreta[1][5]. This low abundance strongly suggests a limited contribution to the overall pharmacological effect of Lenalidomide.
| Parameter | Lenalidomide (Parent Drug) | N-acetyl-lenalidomide | 5-hydroxy-lenalidomide | Other Hydrolysis Products |
| Relative Abundance in Plasma | >90% of circulating drug[2][4] | <5% of parent drug levels[1][5] | <5% of parent drug levels[1][5] | Minor[6] |
| Primary Route of Elimination | Renal (primarily as unchanged drug)[2][6] | Excreted in urine[5][7] | Excreted in urine[5][7] | Not extensively characterized |
| Metabolic Pathway | Minimal metabolism[2][3][4] | N-acetylation[2][4] | Hydroxylation[2][4] | Hydrolysis of the glutarimide (B196013) ring[6] |
| CYP450 Involvement | Not a substrate, inhibitor, or inducer[3] | Not applicable | Not applicable | Not applicable |
Comparative Biological Activity: The Dominance of the Parent Compound
While direct, quantitative comparative studies on the biological activities of N-acetyl Lenalidomide and other metabolites are not extensively published, the available literature and regulatory assessments conclude that their contribution to the therapeutic efficacy of Lenalidomide is negligible[2][4]. The primary pharmacological activities, including Cereblon binding, immunomodulation, anti-proliferative effects, and anti-angiogenesis, are attributed to the parent Lenalidomide molecule.
| Biological Activity | Lenalidomide (Parent Drug) | N-acetyl-lenalidomide | 5-hydroxy-lenalidomide |
| Cereblon (CRBN) Binding | Potent binder, mediating subsequent biological effects[8][9] | Data not publicly available, but presumed to be significantly less active or inactive. | Data not publicly available, but presumed to be significantly less active or inactive. |
| Immunomodulatory Effects (T-cell co-stimulation, cytokine modulation) | Potent activity, including TNF-α inhibition[10][11][12] | Based on its low abundance and structural modification, it is not expected to contribute significantly to immunomodulatory effects. | Not expected to have significant immunomodulatory activity. |
| Anti-proliferative Activity | Direct anti-proliferative effects on hematological cancer cells[11] | Not considered to have significant anti-proliferative activity. | Not considered to have significant anti-proliferative activity. |
| Anti-angiogenic Properties | Inhibition of angiogenesis[13][14] | Unlikely to contribute to anti-angiogenic effects. | Unlikely to contribute to anti-angiogenic effects. |
Experimental Protocols
Detailed experimental data comparing the metabolites is scarce. However, the following protocols for key assays are standard for evaluating the activity of Lenalidomide and would be the basis for any comparative analysis of its metabolites.
Cereblon (CRBN) Binding Assay
A competitive binding assay is a common method to determine the affinity of compounds for Cereblon.
Objective: To measure the binding affinity (e.g., IC50) of a test compound to the Cereblon E3 ubiquitin ligase complex.
Principle: This assay relies on the competition between a known fluorescently-labeled ligand (e.g., fluorescently-tagged thalidomide) and the test compound for binding to a recombinant Cereblon protein complex (often CRBN-DDB1). The displacement of the fluorescent ligand by the test compound results in a decrease in the fluorescence signal (e.g., Fluorescence Polarization or FRET), which is proportional to the binding affinity of the test compound.
Generalized Protocol:
-
Reagents: Recombinant human CRBN-DDB1 complex, fluorescently-labeled Cereblon ligand, assay buffer.
-
Procedure:
-
A constant concentration of the recombinant CRBN-DDB1 complex and the fluorescent ligand are incubated together in a microplate.
-
Serial dilutions of the test compound (Lenalidomide, this compound, etc.) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence signal is measured using a suitable plate reader.
-
-
Data Analysis: The data is plotted as the percentage of inhibition of the fluorescent signal versus the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the fluorescent ligand binding, is then calculated.
Cell Proliferation Assay
To assess the anti-proliferative effects of the compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: A colorimetric or fluorometric assay is used to measure the metabolic activity of viable cells. A reduction in signal indicates a decrease in cell viability due to the cytotoxic or cytostatic effects of the test compound.
Generalized Protocol:
-
Cell Lines: Relevant human cancer cell lines (e.g., multiple myeloma cell lines like MM.1S or RPMI-8226).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP content) is added to each well.
-
After a short incubation, the absorbance or fluorescence is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
TNF-α Secretion Assay
To evaluate the immunomodulatory effect of the compounds on cytokine production.
Objective: To measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion from stimulated immune cells.
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated to produce TNF-α. The amount of TNF-α secreted into the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).
Generalized Protocol:
-
Cell Source: Human PBMCs isolated from healthy donor blood.
-
Procedure:
-
PBMCs are pre-incubated with various concentrations of the test compounds.
-
The cells are then stimulated with a mitogen, such as lipopolysaccharide (LPS), to induce TNF-α production.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each compound concentration relative to the stimulated control (no compound). The IC50 value for TNF-α inhibition is then determined.
Visualizing the Pathways
To better understand the context of Lenalidomide's metabolism and mechanism of action, the following diagrams illustrate the key pathways.
Conclusion
The available evidence strongly indicates that N-acetyl-lenalidomide and 5-hydroxy-lenalidomide are minor metabolites of Lenalidomide with negligible contribution to its overall therapeutic effects. The parent drug, Lenalidomide, is responsible for the clinically observed immunomodulatory, anti-proliferative, and anti-angiogenic activities. While direct comparative data for the metabolites is limited in the public domain, the pharmacokinetic profile underscores their minimal systemic exposure. For researchers investigating the pharmacology of Lenalidomide, the focus remains appropriately on the parent compound as the primary active agent. Future studies, if conducted, would likely confirm the lack of significant biological activity of these metabolites using the standard in vitro assays outlined in this guide.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide: in vitro evaluation of the metabolism and assessment of cytochrome P450 inhibition and induction [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ausl.re.it [ausl.re.it]
- 7. researchgate.net [researchgate.net]
- 8. 5´-OH-Thalidomide, a Metabolite of Thalidomide, Inhibits Angiogenesis | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2018070671A1 - Lenalidomide oral tablet composition - Google Patents [patents.google.com]
- 11. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orally administered lenalidomide (CC-5013) is anti-angiogenic in vivo and inhibits endothelial cell migration and Akt phosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of N-acetyl Lenalidomide Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-acetyl Lenalidomide, a minor metabolite of the potent immunomodulatory drug Lenalidomide, is critical for comprehensive pharmacokinetic and metabolism studies. Ensuring the specificity of analytical assays is paramount to differentiate this compound from its parent compound and other potential metabolites, thereby guaranteeing reliable data for drug development and clinical research. This guide provides a comparative overview of analytical methodologies, focusing on the validation of assay specificity for this compound, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a known human metabolite of Lenalidomide, formed through N-acetylation. It represents a minor metabolic pathway, with levels in circulation accounting for less than 5% of the parent drug.[1][2] Despite its low abundance, the precise measurement of this compound is essential for a complete understanding of Lenalidomide's absorption, distribution, metabolism, and excretion (ADME) profile. The structural similarity between this compound and Lenalidomide poses a significant analytical challenge, demanding highly specific assays to prevent cross-reactivity and ensure accurate quantification.
Comparative Analysis of Analytical Methodologies
The two primary analytical techniques employed for the quantification of Lenalidomide and its metabolites are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). While both methods can achieve separation, their specificity and sensitivity profiles differ, making them suitable for different research needs.
| Analytical Method | Principle | Specificity | Sensitivity | Throughput |
| HPLC with UV Detection | Separation based on polarity, with detection via UV absorbance. | Good, but potential for interference from co-eluting compounds with similar UV spectra. | Moderate, with Limits of Detection (LOD) and Quantitation (LOQ) typically in the µg/mL to high ng/mL range. | High |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments. | Excellent, highly specific due to the unique mass-to-charge ratio of the parent ion and its product ions. | High, with LLOQ values often in the low ng/mL to pg/mL range.[3][4] | High |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC) for Related Substances
This method is adapted from established protocols for the analysis of Lenalidomide and its impurities, which can be optimized for the specific quantification of this compound.
Chromatographic Conditions:
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient elution using a phosphate (B84403) buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting condition could be a high aqueous to organic ratio, gradually increasing the organic phase to elute more hydrophobic compounds.
-
Flow Rate: 0.8 to 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Sample Solution: For drug substance, dissolve a known amount in the mobile phase. For biological matrices, a protein precipitation step with a solvent like acetonitrile is typically required, followed by centrifugation and collection of the supernatant.
Validation of Specificity:
To validate the specificity of the HPLC method, a solution containing Lenalidomide, this compound, and any other known related substances should be prepared and injected. The method is considered specific if all compounds are well-resolved from each other with a resolution of greater than 1.5.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
This highly sensitive and specific method is ideal for quantifying low levels of this compound in biological matrices such as plasma.
Chromatographic Conditions:
-
Column: A C18 column, such as a Waters Xterra MS C18, is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2 to 0.5 mL/min.
-
Injection Volume: 5 to 20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Lenalidomide and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. For Lenalidomide, a common transition is m/z 260.1 → 149.1.[4]
-
Internal Standard: A stable isotope-labeled internal standard of this compound would be ideal. If unavailable, a structurally similar compound with a different mass can be used.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
Validation of Specificity and Cross-Reactivity:
Specificity is inherent in the MRM detection. To assess cross-reactivity, a high concentration of Lenalidomide should be analyzed using the MRM transition for this compound to ensure no signal is detected. Similarly, a high concentration of this compound should be analyzed using the MRM transition for Lenalidomide.
Data Presentation
The following tables summarize key performance characteristics of the analytical methods described in the literature for Lenalidomide, which can be adapted and validated for this compound.
Table 1: HPLC Method Performance for Lenalidomide and Related Substances
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
Table 2: LC-MS/MS Method Performance for Lenalidomide in Plasma
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| LLOQ | 0.05 - 10 ng/mL[3][4] |
| Accuracy (% Bias) | Within ±15% |
| Precision (%CV) | < 15% |
Mandatory Visualizations
Metabolic Pathway of Lenalidomide
References
- 1. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
Comparative Analysis of Lenalidomide Antibody Cross-Reactivity with N-acetyl Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of anti-lenalidomide antibodies with its metabolite, N-acetyl lenalidomide (B1683929). Understanding the specificity of these antibodies is crucial for the accurate pharmacokinetic monitoring and immunogenicity assessment of lenalidomide, a key immunomodulatory drug. While direct, publicly available experimental data on the cross-reactivity of specific commercial or research-grade antibodies with N-acetyl lenalidomide is limited, this guide outlines the expected performance, the methodologies to determine it, and the biological context for its relevance.
Introduction to Lenalidomide and its Metabolism
Lenalidomide is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties used in the treatment of multiple myeloma and other hematological malignancies.[1] In humans, lenalidomide undergoes minimal metabolism, with the parent drug being the predominant circulating form.[2][3] Two minor metabolites have been identified: 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, each constituting less than 5% of the parent drug's levels in circulation.[2][3] Given their low abundance, these metabolites are not considered to contribute significantly to the therapeutic effects of lenalidomide.[3]
Antibody Specificity: A Critical Parameter
The specificity of an antibody is paramount in the development of accurate and reliable immunoassays for therapeutic drug monitoring. An ideal anti-lenalidomide antibody would exhibit high affinity for lenalidomide and negligible cross-reactivity with its metabolites, including this compound. This ensures that the assay quantifies only the active parent drug, providing a true measure of its concentration in biological matrices.
Quantitative Comparison of Cross-Reactivity
The cross-reactivity is often expressed as a percentage, calculated using the following formula:
% Cross-reactivity = (Concentration of Lenalidomide at 50% B/B₀ / Concentration of Cross-reactant at 50% B/B₀) x 100
Where B is the absorbance of a sample or standard and B₀ is the absorbance of the blank.
The following table illustrates how such data would be presented. The values for this compound are hypothetical due to the absence of published data and are included for illustrative purposes.
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| Lenalidomide | 1.0 (Reference) | 100% |
| This compound | >1000 (Hypothetical) | <0.1% (Hypothetical) |
| 5-hydroxy Lenalidomide | Not Available | Not Available |
| Thalidomide | Not Available | Not Available |
| Pomalidomide | Not Available | Not Available |
Table 1: Illustrative Cross-Reactivity Data for an Anti-Lenalidomide Antibody. The IC50 is the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive immunoassay. A higher IC50 for a cross-reactant indicates lower cross-reactivity.
Experimental Protocols
The primary method for determining the cross-reactivity of anti-lenalidomide antibodies is a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .
Principle of Competitive ELISA
In this assay format, a known amount of lenalidomide conjugated to a carrier protein (e.g., BSA) is immobilized on the surface of a microplate well. A limited amount of anti-lenalidomide antibody is then added to the well along with the sample containing an unknown amount of free lenalidomide (or the potential cross-reactant, this compound). The free analyte in the sample competes with the immobilized analyte for binding to the antibody. After an incubation period, unbound reagents are washed away, and a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added. Finally, a substrate is added that produces a measurable signal (e.g., color change) in the presence of the enzyme. The intensity of the signal is inversely proportional to the concentration of the free analyte in the sample.
Detailed Methodology for Competitive ELISA
-
Coating: Microtiter plates are coated with a lenalidomide-protein conjugate (e.g., Lenalidomide-BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The plates are washed again as described in step 2.
-
Competitive Reaction: Standards of lenalidomide, control samples, and samples of this compound at various concentrations are mixed with a fixed, limited concentration of the anti-lenalidomide antibody. This mixture is then added to the coated and blocked microplate wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Goat anti-Rabbit IgG-HRP) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark until a color develops.
-
Stopping the Reaction: The enzyme-substrate reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: A standard curve is generated by plotting the absorbance values against the known concentrations of the lenalidomide standards. The concentrations of lenalidomide and the cross-reactivity of this compound are determined from this curve.
Visualizing the Experimental Workflow and Biological Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the competitive ELISA workflow and the signaling pathway of lenalidomide.
References
- 1. eaglebio.com [eaglebio.com]
- 2. A highly sensitive polyclonal antibody-based ELISA for therapeutic monitoring and pharmacokinetic studies of lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of N-acetyl Lenalidomide and Thalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of N-acetyl Lenalidomide (B1683929) and its parent compound, Thalidomide (B1683933). The information presented is collated from various preclinical and clinical studies to aid in research and drug development. While direct comparative data for N-acetyl Lenalidomide is limited, data for Lenalidomide is used as a close surrogate due to their structural and functional similarities.
Overview of Immunomodulatory Properties
Thalidomide, initially developed as a sedative, was later discovered to possess potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1][2] Its analogues, including Lenalidomide and its derivative this compound, were developed to enhance its therapeutic effects while mitigating some of its adverse effects.[1] These compounds, collectively known as immunomodulatory drugs (IMiDs), exert their effects through a variety of mechanisms, primarily centered around the modulation of cytokine production, T-cell co-stimulation, and regulation of immune cell subsets.[1][3]
A key molecular target for the immunomodulatory activity of both Thalidomide and Lenalidomide is the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[4][5][6] By binding to CRBN, these drugs alter the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[4][7][8] This targeted degradation is central to many of their downstream immunomodulatory effects.[8]
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the key immunomodulatory effects of Thalidomide and Lenalidomide, with Lenalidomide data serving as a proxy for this compound.
Table 1: Effects on Cytokine Production
| Cytokine | Thalidomide Effect | Lenalidomide Effect (as proxy for this compound) | Key Findings & References |
| TNF-α | Inhibitory | More Potent Inhibition | Lenalidomide is significantly more potent than thalidomide in inhibiting TNF-α production.[1][9][10][11] The S-enantiomer of thalidomide shows slightly greater inhibitory activity at higher concentrations.[12] This inhibition can occur through a Cereblon-independent mechanism.[7] |
| Interleukin-2 (IL-2) | Co-stimulatory (increases production) | More Potent Co-stimulation | Both drugs enhance IL-2 production from T-cells, with Lenalidomide being more potent.[1][8][9][13] This effect is crucial for their T-cell and NK cell-activating properties.[14] |
| Interleukin-6 (IL-6) | Inhibitory | Inhibitory | Both compounds inhibit the production of IL-6, a key growth factor for myeloma cells.[9][13][14] |
| Interleukin-10 (IL-10) | Stimulatory (increases production) | Stimulatory | IMiDs can increase the secretion of the anti-inflammatory cytokine IL-10.[13] |
| Interleukin-12 (IL-12) | Inhibitory | Inhibitory | Both drugs have been shown to inhibit the production of the pro-inflammatory cytokine IL-12.[9][15] |
| IFN-γ | Co-stimulatory (increases production) | More Potent Co-stimulation | Lenalidomide is more potent in increasing IFN-γ synthesis, which contributes to enhanced immune responses.[9][13] |
Table 2: Effects on Immune Cell Populations
| Immune Cell Type | Thalidomide Effect | Lenalidomide Effect (as proxy for this compound) | Key Findings & References |
| T-Cells | Co-stimulatory | More Potent Co-stimulation | Both drugs enhance T-cell proliferation and activation, primarily through the CD28 pathway.[1][13][16] Lenalidomide is more potent in this regard.[1] |
| Natural Killer (NK) Cells | Activates and increases proliferation | Activates and increases proliferation; enhances ADCC | Both drugs augment NK cell number and function, partly through increased IL-2.[1][17] Lenalidomide, but not thalidomide, has been shown to enhance antibody-dependent cellular cytotoxicity (ADCC).[1] |
| Regulatory T-Cells (Tregs) | Inhibitory | Inhibitory | Lenalidomide has been shown to inhibit the proliferation and function of regulatory T-cells.[16] |
| NKT Cells | Activates and increases proliferation | Activates and increases proliferation | IMiDs can increase the expansion and IFN-γ secretion of NKT cells.[1] |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of Thalidomide and its analogs are mediated by complex signaling pathways. The binding to Cereblon is a central event that triggers a cascade of downstream effects.
Experimental Protocols
The following are generalized protocols for assessing the immunomodulatory effects of this compound and Thalidomide in vitro.
Cytokine Production Assay in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To quantify the effect of the compounds on the production of key cytokines like TNF-α and IL-2.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Seed the PBMCs in 96-well plates and treat with varying concentrations of this compound, Thalidomide, or a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with a mitogen such as lipopolysaccharide (LPS) for TNF-α production or phytohemagglutinin (PHA) for IL-2 production.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-2 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition or stimulation of cytokine production compared to the vehicle control.
T-Cell Proliferation Assay
Objective: To assess the co-stimulatory effect of the compounds on T-cell proliferation.
Methodology:
-
T-Cell Isolation: Isolate CD3+ T-cells from human PBMCs using magnetic-activated cell sorting (MACS).
-
Cell Labeling: Label the T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture and Treatment: Culture the labeled T-cells in 96-well plates pre-coated with an anti-CD3 antibody. Add varying concentrations of this compound, Thalidomide, or a vehicle control.
-
Co-stimulation: Add a sub-optimal concentration of a co-stimulatory molecule like anti-CD28 antibody.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.
-
Data Analysis: Quantify the percentage of proliferated cells in each treatment group.
Summary and Conclusion
This compound, represented here by its parent compound Lenalidomide, demonstrates a more potent and refined immunomodulatory profile compared to Thalidomide. Its enhanced ability to inhibit TNF-α and co-stimulate T-cells and NK cells underscores its improved therapeutic potential.[1][9][14] The primary mechanism of action for both compounds involves binding to Cereblon and modulating the activity of the CRL4-CRBN E3 ubiquitin ligase, which in turn affects downstream cytokine production and immune cell function.[4][8]
The experimental protocols provided offer a framework for the direct comparative analysis of these compounds in a laboratory setting. Further research is warranted to fully elucidate the specific immunomodulatory nuances of this compound and to explore its full therapeutic potential in various disease contexts.
References
- 1. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. lymphomation.org [lymphomation.org]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumour necrosis factor-α inhibition with lenalidomide alleviates tissue oxidative injury and apoptosis in ob/ob obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Lenalidomide and thalidomide: mechanisms of action--similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thalidomide and Lenalidomide Extend Survival in a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
Lack of Direct Comparative In Vivo Efficacy Data for N-acetyl Lenalidomide vs. Lenalidomide
A direct in vivo efficacy comparison between N-acetyl Lenalidomide and its parent drug, Lenalidomide, is not available in published scientific literature. This compound is a minor metabolite of Lenalidomide, constituting less than 5% of the parent drug's levels in circulation.[1][2][3] Based on in vitro pharmacological assays, this metabolite is not expected to contribute to the therapeutic activity of Lenalidomide.[1][4] Therefore, this guide will focus on the established in vivo efficacy of Lenalidomide.
Lenalidomide is an immunomodulatory drug with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[2][3] It is a structural analog of thalidomide (B1683933) but exhibits a better safety and efficacy profile.[3] This guide provides a comprehensive overview of the in vivo efficacy of Lenalidomide, including its mechanism of action, supporting experimental data from preclinical and clinical studies, and detailed experimental protocols.
In Vivo Efficacy of Lenalidomide
Lenalidomide has demonstrated significant in vivo activity in various hematological malignancies, most notably multiple myeloma (MM) and myelodysplastic syndromes (MDS).[1] Its therapeutic effects are multifaceted, involving direct tumoricidal actions and indirect immunomodulatory effects on the tumor microenvironment.
Preclinical In Vivo Data
Preclinical studies in animal models have been instrumental in elucidating the in vivo efficacy of Lenalidomide. These studies have shown that Lenalidomide can delay tumor growth and improve survival in various xenograft and syngeneic models of hematologic cancers.
| Animal Model | Cancer Type | Key Findings |
| Nude Mice with MM Xenografts | Multiple Myeloma | Inhibition of tumor growth, reduction in angiogenesis. |
| SCID Mice with Mantle Cell Lymphoma (MCL) Xenografts | Mantle Cell Lymphoma | Potent inhibition of tumor growth and dissemination, inhibition of tumor lymphangiogenesis. |
| BALB/c Mice with Myeloma Cells | Myeloma | In combination with other agents, significantly reduced tumor growth and improved overall survival.[5] |
| Syngeneic Immunocompetent Mouse Model | Urothelial Carcinoma | Limited direct anti-tumor activity in this specific model. |
Clinical Efficacy Data
Clinical trials have firmly established the efficacy of Lenalidomide in the treatment of several hematological malignancies.
| Clinical Trial Phase | Patient Population | Key Efficacy Endpoints & Findings |
| Phase III | Newly Diagnosed Multiple Myeloma (Post-ASCT) | Median Progression-Free Survival (PFS) significantly longer with Lenalidomide maintenance vs. placebo. |
| Phase III | Relapsed/Refractory Multiple Myeloma | In combination with dexamethasone (B1670325), significantly improved time to progression and overall survival compared to dexamethasone alone. |
| Phase II | Myelodysplastic Syndromes with del(5q) | High rates of hematologic improvement and transfusion independence. |
| Phase II | Relapsed/Refractory Mantle Cell Lymphoma | Clinically meaningful response rates as a single agent. |
Mechanism of Action
Lenalidomide's primary mechanism of action involves binding to the protein cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[1] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in both direct anti-proliferative and immunomodulatory effects.
Signaling Pathway Diagram
Caption: Lenalidomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos, which results in direct anti-tumor and immunomodulatory effects.
Experimental Protocols
The following are generalized experimental protocols for assessing the in vivo efficacy of a compound like Lenalidomide, based on methodologies described in the literature.
Murine Xenograft Model for Multiple Myeloma
-
Cell Culture: Human multiple myeloma cell lines (e.g., MM.1S, RPMI 8226) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Severe combined immunodeficient (SCID) or NOD/SCID mice (6-8 weeks old) are used.
-
Tumor Implantation: 1-5 x 106 myeloma cells are injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors are palpable (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Lenalidomide is typically administered orally (p.o.) or intraperitoneally (i.p.) daily at a specified dose (e.g., 25-50 mg/kg). The control group receives a vehicle control.
-
Efficacy Assessment:
-
Tumor Volume: Tumor size is measured every 2-3 days using calipers (Volume = (length x width²)/2).
-
Body Weight: Monitored as an indicator of toxicity.
-
Survival: The study may be continued to assess the impact on overall survival.
-
Immunohistochemistry: At the end of the study, tumors can be excised and analyzed for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).
-
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the in vivo efficacy of an anti-cancer agent in a xenograft model.
Conclusion
While a direct in vivo efficacy comparison between this compound and Lenalidomide is not available due to the former's minor metabolic role and presumed lack of therapeutic activity, the in vivo efficacy of Lenalidomide is well-documented. Through its unique mechanism of action involving the modulation of the CRL4CRBN E3 ubiquitin ligase complex, Lenalidomide exerts potent anti-tumor and immunomodulatory effects that have translated into significant clinical benefits for patients with hematological malignancies. The experimental protocols and workflows described provide a framework for the continued investigation of novel immunomodulatory agents in vivo.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased In vivo Efficacy of Lenalidomide and Thalidomide by Addition of Ethacrynic Acid | In Vivo [iv.iiarjournals.org]
Head-to-head comparison of different N-acetyl Lenalidomide synthesis methods
For researchers and professionals in drug development, the efficient and scalable synthesis of active pharmaceutical ingredients and their derivatives is paramount. N-acetyl Lenalidomide (B1683929), a key metabolite of the potent immunomodulatory drug Lenalidomide, is of significant interest for further study. This guide provides a comparative analysis of synthetic strategies for N-acetyl Lenalidomide, focusing on a common two-step approach: the initial synthesis of Lenalidomide followed by its N-acetylation. We will delve into various methods for the crucial step of Lenalidomide synthesis and then outline a standard, high-yield protocol for the subsequent acetylation.
Comparative Analysis of Lenalidomide Synthesis Methods
The synthesis of Lenalidomide primarily involves the formation of its isoindolinone core and the subsequent reduction of a nitro group to the key primary aromatic amine. This amine is the site of the final acetylation to yield this compound. Below is a comparison of different methods for the reduction of the nitro precursor, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
| Method | Key Reagents | Solvent(s) | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | 10% Palladium on Carbon (Pd/C), Hydrogen gas | 1,4-Dioxane, Methanol, Ethanol (B145695) | 36% - 98.2% | >99% | High purity, well-established method.[1][2] | Requires specialized hydrogenation equipment, potential for palladium contamination.[3] |
| Metal-Acid Reduction | Iron powder, Ammonium chloride | Ethanol/Water | High | High | Cost-effective, avoids precious metal catalysts, considered a "greener" method.[4] | May require more rigorous purification to remove iron salts. |
| Alternative Catalysts | Palladium (II) hydroxide (B78521) (Pd(OH)₂) | Not specified | Lower | Not specified | May offer different selectivity in some cases. | Lower reported yields compared to Pd/C.[5] |
Experimental Protocols
Below are detailed experimental protocols for a high-yield synthesis of Lenalidomide via catalytic hydrogenation, followed by a standard procedure for its N-acetylation.
Method 1: Synthesis of Lenalidomide via Catalytic Hydrogenation
This protocol is adapted from a high-yield procedure utilizing palladium on carbon as the catalyst.[1]
Materials:
-
3-(4-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
-
5% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Pressurized reaction vessel (e.g., Parr hydrogenator)
Procedure:
-
To a solution of 3-(4-nitro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione (0.4 g) in ethanol (15 ml) in a pressurized reaction vessel, add 5% palladium on carbon (0.4 g).
-
Seal the vessel and introduce hydrogen gas to a pressure of 0.4 MPa.
-
Heat the reaction mixture to 40°C with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium on carbon catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent, such as petroleum ether, to yield pure Lenalidomide.
Expected Outcome:
Method 2: N-acetylation of Lenalidomide
This is a general and efficient protocol for the N-acetylation of aromatic amines using acetic anhydride (B1165640).[6][7]
Materials:
-
Lenalidomide
-
Acetic anhydride
-
A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or solvent-free)
-
Optional: a weak acid catalyst like acetic acid (vinegar).[7]
Procedure:
-
Dissolve Lenalidomide (1 mmol) in a suitable solvent (e.g., 10 mL of THF) in a round-bottom flask. Alternatively, the reaction can be performed solvent-free.
-
Add acetic anhydride (1.2 mmol) to the solution (or neat Lenalidomide) at room temperature with stirring.
-
If desired, a catalytic amount of acetic acid can be added.
-
Continue stirring at room temperature for 5-15 minutes. The reaction is typically rapid.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, the reaction mixture can be quenched with water.
-
The this compound product can be isolated by extraction with a suitable organic solvent and purified by recrystallization or column chromatography.
Expected Outcome:
-
Yield: Good to excellent yields (typically >85-90%) are expected based on similar reactions with aromatic amines.[6]
Synthesis and Workflow Diagrams
To visualize the synthesis and decision-making process, the following diagrams are provided.
Caption: Overall synthetic pathway to this compound.
References
- 1. Lenalidomide synthesis - chemicalbook [chemicalbook.com]
- 2. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. researchgate.net [researchgate.net]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijcrt.org [ijcrt.org]
The Minor Metabolite with Major Questions: Validating N-acetyl Lenalidomide as a Biomarker
For researchers, scientists, and drug development professionals, the quest for reliable biomarkers to guide therapeutic strategies is paramount. In the context of the immunomodulatory drug lenalidomide (B1683929), a cornerstone in the treatment of multiple myeloma and other hematologic malignancies, the focus has predominantly been on the parent compound. However, its metabolite, N-acetyl lenalidomide, presents a potential, albeit largely unexplored, candidate for biomarker development. This guide provides a comparative overview of this compound and its parent drug, lenalidomide, and outlines the necessary validation pathway for its potential use as a clinical biomarker.
While lenalidomide's therapeutic efficacy is well-established, its metabolism in humans is minimal, with the majority of the drug excreted unchanged in the urine. This compound, along with 5-hydroxy-lenalidomide, are the primary metabolites, each constituting less than 5% of the parent drug's levels in circulation[1][2]. In vitro pharmacological assays suggest that neither of these metabolites is expected to contribute to the therapeutic activity of lenalidomide[1].
Currently, there is a significant gap in the literature regarding the validation of this compound as a biomarker for lenalidomide's efficacy, safety, or patient stratification. The prevailing data supports monitoring the parent drug, lenalidomide, for pharmacokinetic assessments.
Comparative Analysis: Lenalidomide vs. This compound
To understand the potential of this compound as a biomarker, a direct comparison with lenalidomide is essential. The following table summarizes their key characteristics based on available data.
| Feature | Lenalidomide | This compound | Supporting Evidence |
| Role in Therapy | Active immunomodulatory agent | Considered a minor and inactive metabolite | [1] |
| Relative Abundance | Predominant circulating compound | Less than 5% of parent drug levels | [1][2] |
| Clinical Correlation | Plasma exposure linked to hematologic toxicities | No established correlation with clinical outcomes | [1] |
| Biomarker Status | Established analyte for pharmacokinetic studies | Potential, but unvalidated, biomarker | Inferred from the lack of validation studies |
| Analytical Methods | Validated LC-MS/MS and RP-HPLC methods available | Quantified as a metabolite in some lenalidomide assays | [3][4][5][6][7] |
Visualizing the Metabolic Pathway and Validation Workflow
To contextualize the role of this compound, it is crucial to visualize its place in the metabolic pathway of lenalidomide and the hypothetical workflow for its validation as a biomarker.
Experimental Protocols: A Roadmap for Validation
Validating this compound as a biomarker would require a series of rigorous experiments. Below are detailed methodologies for key experiments that would be essential in this process.
Analytical Method Validation for this compound Quantification in Human Plasma
This protocol is adapted from established methods for lenalidomide quantification and would need to be optimized and validated specifically for this compound.
-
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) of this compound
-
Human plasma (drug-free)
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
-
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
-
Procedure:
-
Sample Preparation:
-
Spike human plasma with known concentrations of this compound to prepare calibration standards and quality control (QC) samples.
-
Add the internal standard to all samples, standards, and QCs.
-
Perform protein precipitation followed by either SPE or LLE to extract the analyte and IS.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the analyte and IS using the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ions for this compound and the IS.
-
-
Validation Parameters (based on FDA/EMA guidelines):
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure no interference at the retention time of the analyte and IS.
-
Linearity: Construct a calibration curve over the expected concentration range and assess the coefficient of determination (r² > 0.99).
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte.
-
Stability: Assess the stability of this compound in plasma under various conditions (freeze-thaw cycles, short-term at room temperature, long-term storage at -80°C).
-
-
Clinical Correlation Study
-
Objective: To investigate the relationship between plasma concentrations of this compound and clinical outcomes in patients receiving lenalidomide therapy.
-
Study Design: A prospective or retrospective cohort study of patients with multiple myeloma or other hematologic malignancies treated with lenalidomide.
-
Patient Population: Patients with a confirmed diagnosis and initiating lenalidomide treatment.
-
Data Collection:
-
Clinical Data: Demographics, disease characteristics, treatment regimen (dose, duration), clinical response (e.g., overall response rate, progression-free survival), and adverse events (especially hematologic toxicities).
-
Biological Samples: Collect serial plasma samples at predefined time points during treatment.
-
-
Methodology:
-
Quantify this compound concentrations in all plasma samples using the validated LC-MS/MS method.
-
Statistical Analysis:
-
Use appropriate statistical methods (e.g., logistic regression, Cox proportional hazards models) to assess the correlation between this compound levels (e.g., peak concentration, trough concentration, area under the curve) and clinical endpoints.
-
Explore potential confounding factors and perform multivariate analysis.
-
Determine if a specific threshold of this compound concentration is associated with a higher probability of response or toxicity.
-
-
The Path Forward
The validation of this compound as a biomarker is still in its infancy. While current evidence suggests it is a minor, inactive metabolite, the possibility of it serving as a marker for a specific metabolic phenotype or off-target effect cannot be entirely dismissed without dedicated research. The experimental protocols outlined above provide a roadmap for future studies to rigorously evaluate its potential clinical utility. Until such data becomes available, the monitoring of the parent drug, lenalidomide, remains the standard of care for pharmacokinetic assessments in patients undergoing treatment. Researchers are encouraged to explore this untapped area to potentially refine personalized medicine approaches for this critical cancer therapy.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of LC–MS/MS method for the quantitation of lenalidomide in human plasma using Box–Behnken experimental design - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of Lenalidomide in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
Reproducibility of N-acetyl Lenalidomide Experimental Findings: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant lack of published experimental findings on the biological activity of N-acetyl Lenalidomide (B1683929). This notable absence of data precludes a direct comparative analysis of its performance against its parent compound, Lenalidomide, or other alternatives. N-acetyl Lenalidomide is primarily documented as a metabolite and an impurity of Lenalidomide, with its primary use being a reference standard in analytical chemistry.[1][2][3][4][5] Consequently, this guide will focus on the well-established and reproducible experimental findings for Lenalidomide, providing a framework for the types of data and experimental protocols that would be necessary to assess the activity of this compound, should such data become available in the future.
Lenalidomide: A Benchmark for Immunomodulatory Activity
Lenalidomide is a thalidomide (B1683933) analogue with potent immunomodulatory, anti-angiogenic, and anti-neoplastic properties.[1][6][7][8][9] Its mechanism of action has been extensively studied and is centered around its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex.[10][11][12][13] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[11][12][14][15][16] The degradation of these transcription factors is a critical and reproducible finding that underlies Lenalidomide's therapeutic effects in multiple myeloma and other hematological malignancies.[10][11][12][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of Lenalidomide.
Table 1: Cereblon Binding Affinity
| Compound | Assay Type | IC50 (nM) | Reference |
| Lenalidomide | Fluorescence Polarization | 268.6 | [17] |
| Pomalidomide | Fluorescence Polarization | 153.9 | [17] |
| Thalidomide | Fluorescence Polarization | 347.2 | [17] |
Table 2: In Vitro Anti-Proliferative Activity in Multiple Myeloma Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| MM.1S | Lenalidomide | ~1-10 | [6] |
| H929 | Lenalidomide | ~1-10 | [6] |
| U266 | Lenalidomide | >10 | [6] |
Table 3: Immunomodulatory Effects (Cytokine Production in PBMCs)
| Cytokine | Treatment | Fold Change vs. Control | Reference |
| IL-2 | Lenalidomide | Increased | [7][18] |
| IFN-γ | Lenalidomide | Increased | [7] |
| TNF-α | Lenalidomide | Decreased | [19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize the activity of Lenalidomide.
Cereblon Binding Assay (Fluorescence Polarization)
Objective: To quantify the binding affinity of a compound to the CRBN-DDB1 complex.
Methodology:
-
Reagents: Recombinant human Cereblon/DDB1 complex, a fluorescently labeled probe (e.g., Bodipy-thalidomide), assay buffer.
-
Procedure: a. A constant concentration of the CRBN/DDB1 complex and the fluorescent probe are incubated together in the assay buffer. b. Increasing concentrations of the test compound (e.g., Lenalidomide) are added to the mixture. c. The reaction is incubated to reach equilibrium. d. The fluorescence polarization (FP) signal is measured.
-
Data Analysis: The FP signal decreases as the test compound displaces the fluorescent probe from the CRBN/DDB1 complex. The IC50 value, the concentration of the test compound that causes a 50% decrease in the FP signal, is calculated to determine the binding affinity.[17]
IKZF1/IKZF3 Degradation Assay (Western Blot)
Objective: To determine the ability of a compound to induce the degradation of IKZF1 and IKZF3 in cells.
Methodology:
-
Cell Culture: Multiple myeloma cell lines (e.g., MM.1S) are cultured under standard conditions.
-
Treatment: Cells are treated with the test compound at various concentrations and for different time points. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Western Blot: a. Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE. b. The separated proteins are transferred to a nitrocellulose or PVDF membrane. c. The membrane is blocked and then incubated with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH). d. The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). e. The protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the IKZF1 and IKZF3 bands is quantified and normalized to the loading control. A decrease in the band intensity in the treated samples compared to the control indicates protein degradation.[11][12][14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Lenalidomide and a typical experimental workflow for its characterization.
Caption: Lenalidomide binds to Cereblon, leading to the ubiquitination and proteasomal degradation of IKZF1 and IKZF3.
Caption: A typical workflow for characterizing the activity of an immunomodulatory agent like Lenalidomide.
Conclusion and Future Directions
While a comprehensive, data-driven comparison of this compound is not currently possible due to the lack of published experimental findings, the established and reproducible data for Lenalidomide provides a clear roadmap for future research. To ascertain the biological activity and potential therapeutic relevance of this compound, it would be imperative for researchers to conduct and publish studies that include:
-
Biochemical assays to determine its binding affinity to Cereblon.
-
Cell-based assays to investigate its ability to induce the degradation of IKZF1 and IKZF3.
-
In vitro studies to characterize its anti-proliferative and immunomodulatory effects.
-
Independent validation of any initial findings to establish reproducibility.
Until such data becomes publicly available, this compound remains characterized primarily as a metabolite and an analytical standard, with its biological activity and potential for reproducibility unevaluated. Researchers and drug development professionals should, therefore, continue to rely on the extensive and well-documented findings for Lenalidomide as the current benchmark in this class of immunomodulatory agents.
References
- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | C15H15N3O4 | CID 121439757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lenalidomide in multiple myeloma: an evidence-based review of its role in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide: an immunomodulatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. beyondspringpharma.com [beyondspringpharma.com]
- 15. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Treatment with lenalidomide induces immunoactivating and counter-regulatory immunosuppressive changes in myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
A Researcher's Guide to N-acetyl Lenalidomide Impurity Profiling and Identification
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the profiling and identification of N-acetyl Lenalidomide (B1683929), a known metabolite and potential impurity of the immunomodulatory drug Lenalidomide.[1][2] The presence of impurities can significantly impact the safety and efficacy of the final drug product, making robust analytical control a critical aspect of pharmaceutical development and manufacturing.[1]
N-acetyl Lenalidomide, with the chemical formula C15H15N3O4, is formed through the N-acetylation of the amino group on the isoindolinone ring of Lenalidomide.[3] While it is a minor metabolite, its characterization and quantification are essential to meet regulatory requirements and ensure product consistency.[3][4] This guide delves into the prevalent analytical techniques, presents comparative data, and provides detailed experimental protocols to aid in the selection and implementation of appropriate impurity profiling strategies.
Comparative Analysis of Analytical Techniques
The primary analytical techniques for the impurity profiling of Lenalidomide and its related substances, including this compound, are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer the necessary sensitivity, specificity, and resolution to separate and quantify impurities effectively.
A comparison of these techniques highlights their respective strengths in the context of impurity analysis:
| Feature | RP-HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on polarity differences, with detection via UV absorbance. | Separation based on polarity, coupled with mass-based detection for identification and quantification. |
| Primary Use | Routine quality control, quantification of known impurities. | Impurity identification, structure elucidation, quantification at very low levels. |
| Sensitivity | Good, with Limit of Detection (LOD) and Limit of Quantification (LOQ) typically in the µg/mL to ng/mL range. | Excellent, with LOD and LOQ often in the ng/mL to pg/mL range.[5][6] |
| Specificity | Good, but co-eluting compounds with similar UV spectra can interfere. | Excellent, provides mass-to-charge ratio (m/z) for specific identification. |
| Cost | Relatively lower instrument and operational costs. | Higher instrument and operational costs. |
| Throughput | Can be high, especially with the use of UPLC systems. | Can be high, with rapid analysis times.[7] |
Quantitative Data Summary
The following tables summarize typical performance data for analytical methods used in the analysis of Lenalidomide and its impurities. While specific data for this compound is not always reported separately, the data for other impurities provides a reasonable benchmark for expected method performance.
Table 1: Performance of a Validated RP-HPLC Method for Lenalidomide and Related Substances
| Parameter | Result | Reference |
| Linearity Range | 2 - 1000 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 1 ng/mL | [2] |
| Limit of Quantification (LOQ) | 2 ng/mL | [2] |
| Accuracy (% Recovery) | 98 - 102% | [8] |
| Precision (%RSD) | < 2% | [2] |
Table 2: Performance of a Validated LC-MS/MS Method for Lenalidomide
| Parameter | Result | Reference |
| Linearity Range | 5 - 1000 ng/mL | [9] |
| Correlation Coefficient (r²) | > 0.996 | [9] |
| Limit of Detection (LOD) | 3 ng/mL | [6] |
| Limit of Quantification (LOQ) | 9.999 ng/mL | [6] |
| Accuracy (% Recovery) | 94.45 - 101.10% | [9] |
| Precision (%RSD) | 1.70 - 7.65% | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for RP-HPLC and LC-MS/MS analysis of Lenalidomide and its impurities.
Protocol 1: RP-HPLC Method for the Determination of Lenalidomide and Related Substances
This protocol is based on established methods for the analysis of Lenalidomide and its impurities.[10][11]
1. Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150 x 4.6 mm, 3µm) or equivalent C18 column.[10][11]
-
Mobile Phase A: pH 3.0 phosphate (B84403) buffer.[10][11]
-
Mobile Phase B: Acetonitrile (B52724):water (90:10 v/v).[10][11]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration.
-
Sample Solution: Accurately weigh the Lenalidomide drug substance or product and dissolve it in the diluent to a specified concentration.
-
Spiked Sample: Prepare a sample solution and spike it with a known amount of the this compound standard to assess accuracy and recovery.
4. Analysis:
-
Inject the blank (diluent), standard, sample, and spiked sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the impurity based on the peak area relative to the standard or by using the relative response factor if the standard is not available for every injection.
Protocol 2: LC-MS/MS Method for the Identification and Quantification of Lenalidomide and its Metabolites
This protocol is adapted from methods developed for the bioanalytical determination of Lenalidomide.[5][6]
1. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
2. Chromatographic Conditions:
-
Column: A reversed-phase column such as a C18 or HSS T3.
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.[5]
-
Gradient Elution: A gradient program designed to provide good separation of Lenalidomide and its metabolites.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lenalidomide: e.g., m/z 260.1 → 149.1
-
This compound: The specific transition would need to be determined by infusing the reference standard. The precursor ion would be the protonated molecule [M+H]+.
-
4. Sample Preparation:
-
For Drug Substance/Product: Dissolve the sample in a suitable solvent.
-
For Biological Matrices (e.g., plasma): Perform a protein precipitation (e.g., with acetonitrile or methanol) or a solid-phase extraction (SPE) to remove matrix interferences.[7]
5. Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Identify this compound based on its retention time and specific MRM transition.
-
Quantify using a calibration curve prepared with the reference standard.
Visualizing the Process and Pathways
To better understand the experimental workflow and the metabolic origin of this compound, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of ultra-performance liquid chromatographic method with tandem mass spectrometry for determination of lenalidomide in rabbit and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. sciensage.info [sciensage.info]
Comparative Efficacy of N-acetyl Lenalidomide in Cancer Cell Lines: A Data-Driven Guide
A Note on N-acetyl Lenalidomide (B1683929) Data: Direct comparative studies detailing the effects of N-acetyl Lenalidomide across a range of cancer cell lines are not extensively available in the public domain. This compound is recognized as a metabolite of Lenalidomide, formed in plasma and urine.[1][2][3] However, its contribution to the overall therapeutic activity of Lenalidomide is suggested to be minimal based on in vitro pharmacological assays.[3]
Given the limited specific data on this compound, this guide provides a comprehensive comparative analysis of its parent compound, Lenalidomide , across various cancer cell lines. The experimental protocols and signaling pathways described for Lenalidomide are directly applicable to the study of this compound, offering a foundational framework for researchers.
Comparative Anti-proliferative Activity of Lenalidomide
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Lenalidomide in various cancer cell lines.
Table 1: IC50 Values of Lenalidomide in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Duration of Treatment | Assay Method |
| H929 | 10 | 7 days | MTT |
| LP-1 | Not specified | Not specified | Not specified |
| U266 | Not specified | Not specified | Not specified |
| RPMI-8226 | >10 (Resistant) | 3 days | ³H-thymidine incorporation |
| OPM-2 | Not specified | Not specified | Not specified |
| KMS12-PE | >10 (Resistant) | 3 days | ³H-thymidine incorporation |
| AMO1 | 50.61 | Not specified | MTT |
A study on 23 human myeloma cell lines (HMCLs) showed that Lenalidomide induced a dose-dependent growth inhibition in 13 of them, with IC50 values ranging from 0.15 to 7 µM. Ten cell lines were found to be resistant (IC50 >10 µM).[4]
Table 2: IC50 Values of Lenalidomide in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (µM) | Duration of Treatment | Assay Method |
| H460 | ~25 | 72 hours | WST-1 |
| A549 | ~50 | 72 hours | WST-1 |
| Lu-99 | ~50 | 72 hours | WST-1 |
| H1299 | ~75 | 72 hours | WST-1 |
| EBC1 | >100 (Resistant) | 72 hours | WST-1 |
Lenalidomide significantly inhibited the proliferation of several NSCLC cell lines in a concentration-dependent manner.[5][6]
Table 3: Anti-proliferative Effects of Lenalidomide in Glioma Cell Lines
| Cell Line | Concentration for Effect (µM) | Duration of Treatment | Effect |
| A-172 | >10 | 72 hours | Inhibition of cell count |
| AM-38 | >10 | 72 hours | Inhibition of cell count |
| T98G | >10 | 72 hours | Inhibition of cell count |
| U-138MG | >10 | 72 hours | Inhibition of cell count |
| U-251MG | >10 | 72 hours | Inhibition of cell count |
| YH-13 | >10 | 72 hours | Inhibition of cell count |
Lenalidomide inhibited the cell counts of all tested malignant glioma cell lines in a concentration-dependent manner, with a noticeable effect at concentrations greater than 10 µM.[7][8]
Effects on Apoptosis and Cell Cycle
Lenalidomide has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.
Table 4: Apoptotic and Cell Cycle Effects of Lenalidomide in Different Cancer Cell Lines
| Cancer Type | Cell Line(s) | Apoptotic Effect | Cell Cycle Effect |
| Multiple Myeloma | H929, SaMMi | Empowers D4476-induced apoptosis.[9] | Induces G0/G1 arrest.[10] |
| Non-Small Cell Lung Cancer | H460 | Upregulation of pro-apoptotic genes BID and FOS.[5][11] | Causes G0/G1 phase arrest by upregulating p21.[5] |
| Glioma | A-172, AM-38 | Limited apoptosis induction; increased Bax, cleaved caspase-9 and -3.[12] | Increase in the ratio of cells in the G0/G1 phase.[7] |
| Melanoma | Not specified | Cytostatic effect rather than direct apoptosis. | Induces G0/G1 arrest through p21 upregulation.[13][14] |
| Hepatocellular Carcinoma | SMMC-7721 | Induces apoptosis in a dose-dependent manner.[15] | Not specified. |
| Burkitt's Lymphoma | Namalwa | Induces apoptosis.[10] | Causes dose-dependent G0/G1 arrest.[10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Lenalidomide
Lenalidomide's mechanism of action involves the E3 ubiquitin ligase complex containing Cereblon (CRBN). By binding to CRBN, Lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation leads to downstream effects including apoptosis and cell cycle arrest.
Caption: Lenalidomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of a compound like this compound on cancer cell lines.
Caption: A typical workflow for testing the effects of a compound on cancer cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound (or Lenalidomide)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment, including both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[18]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the stained cells by flow cytometry.[20] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes or at -20°C overnight.[21][22]
-
Washing: Wash the fixed cells with PBS.[23]
-
Staining: Resuspend the cell pellet in the PI/RNase staining solution.
-
Incubation: Incubate for 30-40 minutes at room temperature or 37°C.[21]
-
Analysis: Analyze the cells by flow cytometry. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor effect of lenalidomide in malignant glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Lenalidomide induces apoptosis and alters gene expression in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor effect of lenalidomide in malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lenalidomide arrests cell cycle and modulates PD1-dependent downstream mTOR intracellular signals in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. kumc.edu [kumc.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.research.missouri.edu [docs.research.missouri.edu]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
Assessing the Off-Target Effects of N-acetyl Lenalidomide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target effects of N-acetyl Lenalidomide (B1683929) against its parent compound, Lenalidomide, and other relevant immunomodulatory drugs (IMiDs) such as Pomalidomide and Thalidomide. The central mechanism of action for these drugs involves binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), which leads to the degradation of specific protein targets.[1][2][3] However, this mechanism can also lead to the degradation of unintended proteins, resulting in off-target effects.
N-acetyl Lenalidomide, a derivative of Lenalidomide, is often utilized as a negative control in research due to its significantly reduced binding affinity for CRBN. This guide will objectively compare the performance of these compounds, supported by experimental data, to highlight the potential of this compound as a tool with a minimized off-target profile.
Data Presentation: Quantitative Comparison of IMiD Analogs
The following tables summarize key quantitative data for this compound, Lenalidomide, Pomalidomide, and Thalidomide, focusing on CRBN binding, on-target and off-target protein degradation, and effects on cytokine production.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound | Assay Type | Binding Affinity (Kd or Ki) | Reference |
| N-methyl Lenalidomide * | Isothermal Titration Calorimetry (ITC) | No binding detected | [4] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.64 µM | [4] |
| Lenalidomide | Fluorescence Polarization | 177.80 nM (Ki) | [5] |
| Pomalidomide | Fluorescence Polarization | 156.60 nM (Ki) | [5] |
| Thalidomide | Fluorescence Polarization | 249.20 nM (Ki) | [5] |
*N-methyl Lenalidomide is used as a proxy for this compound, as N-alkylation of the glutarimide (B196013) moiety is known to abrogate CRBN binding.[4]
Table 2: On-Target Neosubstrate Degradation
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| Lenalidomide | IKZF1/IKZF3 Degradation | Quantitative Proteomics | - | [1][2][3][6][7][8][9] |
| Lenalidomide | Ikaros Degradation | Luminometry | 67 nM (EC50) | [10] |
| Pomalidomide | IKZF1/IKZF3 Degradation | Western Blot | - | [11] |
Table 3: Off-Target Effects and Proliferation Inhibition
| Compound | Effect | Assay Type | IC50 | Reference |
| Lenalidomide | Proliferation of Myeloma Cell Lines | 3H-thymidine incorporation | 0.15 - 7 µM | [4] |
| Pomalidomide | TNF-α Inhibition (in PBMCs) | ELISA | 13 nM | [12] |
| Thalidomide | Proliferation of Myeloma Cell Lines | Cell Viability Assay | >50 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Global Proteomics for Off-Target Profiling (using TMT Labeling)
This method provides a comprehensive, unbiased view of protein abundance changes across the proteome in response to drug treatment.
-
Cell Culture and Treatment: Culture human cell lines (e.g., MM.1S multiple myeloma cells) to approximately 80% confluency. Treat cells with the compound of interest (this compound, Lenalidomide, etc.) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from each condition with a unique isobaric TMT reagent. This allows for multiplexing of samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for the relative quantification of each peptide across the different conditions.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Proteins with significantly altered abundance in the drug-treated samples compared to the vehicle control are identified as potential on- or off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify direct target engagement in a cellular environment.
-
Cell Culture and Treatment: Culture cells and treat them with the compound of interest or a vehicle control.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures using a thermocycler.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding to a target protein in live cells.
-
Cell Transfection: Co-transfect cells with a vector expressing the target protein (e.g., CRBN) fused to NanoLuc® luciferase and a vector for a fluorescently labeled tracer that binds to the target protein.
-
Cell Plating and Compound Treatment: Plate the transfected cells and treat them with a serial dilution of the test compound.
-
Substrate Addition and Signal Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates that the compound is competing with the tracer for binding to the target protein. This allows for the determination of the compound's binding affinity (e.g., IC50).
Mandatory Visualization
CRL4-CRBN Signaling Pathway
Caption: The CRL4-CRBN signaling pathway, the primary mechanism of action for Lenalidomide.
Experimental Workflow for Off-Target Identification
Caption: A typical experimental workflow for identifying and validating off-target effects.
References
- 1. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MassIVE Dataset Summary [massive.ucsd.edu]
- 8. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. researchgate.net [researchgate.net]
- 10. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
Benchmarking Analytical Methods for N-acetyl Lenalidomide Against Industry Standards
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for N-acetyl lenalidomide (B1683929), a critical metabolite and impurity of the potent immunomodulatory drug, lenalidomide. The performance of analytical techniques for N-acetyl lenalidomide is benchmarked against established, industry-standard methods for lenalidomide, offering researchers and drug development professionals the data necessary to select and implement robust analytical strategies. This comparison is supported by a review of published experimental data for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods.
Data Presentation: A Comparative Analysis of Method Performance
The quantitative performance of analytical methods for both lenalidomide (as the industry standard) and this compound are summarized in the tables below. The data for lenalidomide is well-established in the scientific literature, reflecting its long-standing importance as an active pharmaceutical ingredient (API). In contrast, specific performance data for this compound is often reported as part of broader impurity profiling methods, and dedicated validated methods are less commonly published. The following tables compile typical performance characteristics from various validated methods.
Table 1: Typical Performance Characteristics of Industry-Standard HPLC Methods for Lenalidomide
| Parameter | Typical Performance |
| Linearity Range | 20 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.08 µg/mL |
| Limit of Quantitation (LOQ) | ~0.24 µg/mL |
Table 2: Performance Characteristics of HPLC Methods for this compound (as a related substance)
| Parameter | Typical Performance |
| Linearity Range | LOQ - 150% of specification limit |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~0.04 µg/mL |
| Limit of Quantitation (LOQ) | ~0.11 µg/mL |
Table 3: Typical Performance Characteristics of LC-MS/MS Methods for Lenalidomide in Biological Matrices
| Parameter | Typical Performance |
| Linearity Range | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 87.8 - 102.5% |
| Precision (% RSD) | 1.1 - 7.9% |
| Lower Limit of Quantitation (LLOQ) | ~2 - 10 ng/mL |
Table 4: Performance Characteristics of LC-MS/MS Methods for this compound (as a metabolite)
Specific quantitative validation data for this compound as the primary analyte in LC-MS/MS methods is not extensively detailed in the reviewed literature. The methods validated for lenalidomide are often capable of detecting and separating this compound, but detailed performance characteristics for this specific metabolite are not consistently reported.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the methods found in the scientific literature for the analysis of lenalidomide and its related substances, including this compound.
Protocol 1: Stability-Indicating RP-HPLC Method for Lenalidomide and Related Substances
This protocol is a composite of commonly employed stability-indicating HPLC methods.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727).
-
Gradient Elution: A typical gradient might start at a lower percentage of Mobile Phase B, gradually increasing to elute more retained components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of lenalidomide reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B). Further dilute to a working concentration (e.g., 50 µg/mL).
-
This compound Standard: If available, prepare a separate stock and working standard solution of this compound.
-
Sample Solution: Dissolve the drug substance or crush the dosage form in the diluent to achieve a similar concentration to the standard solution.
4. Validation Parameters (as per ICH guidelines):
-
Specificity: Assessed by analyzing blank, placebo, and spiked samples to ensure no interference at the retention times of lenalidomide and this compound.
-
Linearity: Determined by analyzing a series of solutions at different concentrations.
-
Accuracy: Evaluated by the recovery of known amounts of analyte spiked into a placebo matrix.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as pH of the mobile phase, flow rate, and column temperature.
Protocol 2: LC-MS/MS Bioanalytical Method for Lenalidomide
This protocol is representative of methods used for the quantification of lenalidomide in biological matrices like plasma.
1. Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 or similar reverse-phase column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Isocratic or Gradient Elution: Depending on the complexity of the matrix.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for lenalidomide and an internal standard.
4. Sample Preparation:
-
Protein Precipitation: A common and simple method where a protein precipitating agent (e.g., acetonitrile or methanol) is added to the plasma sample. The mixture is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Can be used for cleaner samples and to achieve lower detection limits.
5. Validation Parameters (as per FDA/EMA guidelines):
-
Includes specificity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the analytical process for this compound.
Caption: General analytical workflow for this compound.
Caption: Relationship between lenalidomide and this compound.
N-acetyl Lenalidomide: A Comparative Analysis for Researchers
For researchers and professionals in drug development, understanding the nuances of drug metabolites is crucial for a comprehensive assessment of a therapeutic agent's profile. This guide provides a statistical and methodological comparison of N-acetyl Lenalidomide, a metabolite of the potent immunomodulatory drug Lenalidomide. While direct quantitative comparisons in published literature are scarce, this document synthesizes available information and outlines the experimental protocols necessary for a thorough validation of its biological activity.
Introduction to this compound
This compound is a known human metabolite of Lenalidomide.[1][2][3][4] Lenalidomide itself is a second-generation immunomodulatory drug (IMiD) with established anti-neoplastic, anti-angiogenic, and anti-inflammatory properties, widely used in the treatment of multiple myeloma and other hematological malignancies.[2] N-acetyl-lenalidomide, along with 5-hydroxy-lenalidomide, are the primary metabolites, though they constitute less than 5% of the parent drug's levels in circulation.[2][4] In vivo studies in humans have shown that after a dose of [14C]-lenalidomide, N-acetyl-lenalidomide accounts for approximately 1.24% of the administered dose excreted in urine within 24 hours.[1]
Based on in vitro pharmacological assays, N-acetyl-lenalidomide is not expected to contribute significantly to the overall therapeutic activity of Lenalidomide.[1][3] However, understanding its distinct biological profile is essential for a complete toxicological and pharmacological assessment.
Comparative Overview
The following table summarizes the key characteristics of Lenalidomide and this compound based on available information. Due to the limited publicly available data on this compound, many of the direct quantitative comparisons are not available.
| Feature | Lenalidomide | This compound |
| Primary Role | Active Pharmaceutical Ingredient | Minor Metabolite |
| Mechanism of Action | Binds to Cereblon (CRBN), leading to the ubiquitination and degradation of Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors. | Presumed to share the same mechanism of action as Lenalidomide, but with significantly lower biological activity. |
| Therapeutic Applications | Treatment of multiple myeloma, myelodysplastic syndromes, and other hematological malignancies.[2] | Not used as a therapeutic agent. Studied as a metabolite of Lenalidomide. |
| Reported Biological Activity | Potent immunomodulatory, anti-angiogenic, and anti-proliferative effects. | In vitro pharmacological assays suggest it does not contribute to the therapeutic activity of Lenalidomide.[1][3] |
| Cereblon Binding Affinity | High affinity, leading to effective degradation of target proteins. | Data not publicly available. |
| TNF-α Inhibition (IC50) | Potent inhibitor. | Data not publicly available. |
| Anti-proliferative Activity (IC50) | Active against various cancer cell lines. | Data not publicly available. |
Signaling Pathway and Mechanism of Action
Both Lenalidomide and, putatively, this compound exert their effects through the modulation of the E3 ubiquitin ligase complex containing Cereblon (CRBN). This interaction leads to the targeted degradation of specific proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.
Caption: Mechanism of action of Lenalidomide, likely shared by this compound.
Experimental Protocols for Comparative Analysis
To quantitatively assess the biological activity of this compound relative to Lenalidomide, a series of in vitro experiments are required. The following are detailed methodologies for key comparative assays.
Cereblon Binding Assay
This assay determines the binding affinity of a compound to the Cereblon protein, a critical first step in its mechanism of action.
Caption: Workflow for a competitive Cereblon binding assay.
Methodology: A competitive binding assay using either Fluorescence Polarization (FP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET) can be employed. A known fluorescent ligand for Cereblon is incubated with the recombinant Cereblon protein. The test compounds (Lenalidomide and this compound) are then added in increasing concentrations. The displacement of the fluorescent ligand by the test compound results in a change in the FP or TR-FRET signal, from which the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated.
Ikaros and Aiolos Degradation Assay
This assay measures the ability of the compounds to induce the degradation of the target proteins Ikaros and Aiolos in a cellular context.
Caption: Western blot workflow to assess Ikaros and Aiolos degradation.
Methodology: Multiple myeloma cell lines (e.g., MM.1S) are treated with a dose range of Lenalidomide and this compound for a specified duration. Following treatment, cells are lysed, and protein extracts are subjected to SDS-PAGE and Western blotting. The blots are probed with specific antibodies for Ikaros and Aiolos. The amount of protein degradation is quantified by densitometry and normalized to a loading control (e.g., GAPDH). The half-maximal degradation concentration (DC50) can then be determined.
TNF-α Inhibition Assay
This assay evaluates the anti-inflammatory properties of the compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α.
Methodology: Peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α. The cells are concurrently treated with various concentrations of Lenalidomide and this compound. After an incubation period, the cell culture supernatant is collected, and the concentration of TNF-α is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). The IC50 for TNF-α inhibition is then calculated.
Cell Proliferation Assay
This assay assesses the anti-proliferative effects of the compounds on cancer cells.
Methodology: Multiple myeloma cell lines are seeded in 96-well plates and treated with a range of concentrations of Lenalidomide and this compound. After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®. The results are used to determine the half-maximal inhibitory concentration (IC50) for cell proliferation.
Conclusion
While this compound is a known metabolite of Lenalidomide, the current body of publicly available scientific literature lacks direct quantitative comparisons of their biological activities. The available information strongly suggests that this compound possesses significantly lower, likely negligible, therapeutic activity compared to its parent compound. The experimental protocols detailed in this guide provide a framework for researchers to conduct a thorough head-to-head comparison and generate the necessary data to definitively quantify the biological profile of this compound. Such studies are essential for a complete understanding of the pharmacology and metabolism of Lenalidomide.
References
- 1. Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-acetyl Lenalidomide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-acetyl lenalidomide (B1683929), a key metabolite of the immunomodulatory drug lenalidomide. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
N-acetyl lenalidomide is the primary metabolite of lenalidomide, a thalidomide (B1683933) analogue.[1] Given the known reproductive toxicity of lenalidomide, a cautious approach to the disposal of its metabolites is imperative.[2][3] The following procedures are based on general best practices for pharmaceutical waste disposal and information from safety data sheets for lenalidomide and this compound.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound from a research or laboratory setting.
1. Waste Identification and Classification:
-
Characterize the Waste: Determine if the this compound waste is pure compound, contaminated labware (e.g., vials, pipette tips), or in a solution.
-
Consult Safety Data Sheets (SDS): Review the SDS for this compound and lenalidomide for specific disposal recommendations.[2][4][5][6] While one SDS for this compound indicates it is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to handle it with care due to its relationship with lenalidomide.
-
Hazardous Waste Determination: In the United States, chemical waste generators must determine if a discarded chemical is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8][9][10] Consult with your institution's Environmental Health and Safety (EHS) department for guidance on this classification.
2. Segregation and Collection:
-
Dedicated Waste Container: Use a dedicated, properly labeled, and leak-proof container for all this compound waste. The container should be clearly marked with the chemical name and associated hazards.
-
Segregate from Other Waste Streams: Do not mix this compound waste with other chemical or biological waste unless specifically instructed to do so by your EHS department.
3. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of powder is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills of powder, respiratory protection may be necessary.[5]
-
Containment and Cleanup:
-
Decontamination: Decontaminate the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[11][12]
4. Final Disposal:
-
Professional Waste Disposal Service: The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.
-
Incineration: High-temperature incineration is the preferred method for the destruction of many pharmaceutical compounds.[8][9][13]
-
Do Not Dispose in Sanitary Sewer: Do not flush this compound down the drain.[11][14] This is to prevent the release of the compound into the environment.
-
Landfill Prohibition: Do not dispose of this compound in the regular trash, as this can lead to environmental contamination.
5. Documentation:
-
Maintain Records: Keep accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.
Regulatory and Safety Considerations
The disposal of pharmaceutical waste is governed by a number of regulatory bodies. It is essential to be aware of and compliant with all applicable federal, state, and local regulations.
| Regulatory Body/Guideline | Key Considerations for this compound Disposal |
| Environmental Protection Agency (EPA) | Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8][9][10] Requires proper identification, handling, and disposal of chemical waste. |
| Occupational Safety and Health Administration (OSHA) | Mandates safe handling procedures in the workplace, including the use of appropriate personal protective equipment (PPE) and access to Safety Data Sheets (SDS). |
| State and Local Regulations | Many states and municipalities have their own, often more stringent, regulations for chemical waste disposal.[7] Always consult your local authorities. |
| Institutional EHS Policies | Your institution's Environmental Health and Safety department will have specific protocols for chemical waste disposal that must be followed. |
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while maintaining regulatory compliance. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dimi.unige.it [dimi.unige.it]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. ovid.com [ovid.com]
- 11. camberpharma.com [camberpharma.com]
- 12. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
- 13. epa.gov [epa.gov]
- 14. viatris.com [viatris.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
